[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
Description
BenchChem offers high-quality [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-(1,2,4-triazol-4-yl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-10(15)5-16-9-4-2-1-3-8(9)13-6-11-12-7-13/h1-4,6-7H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHHSZNQWNXEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
An In-Depth Technical Guide to the Synthesis and Characterization of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
Abstract
The 1,2,4-triazole nucleus is a paramount scaffold in medicinal chemistry, integral to a multitude of therapeutic agents. This guide provides a comprehensive technical overview of a robust synthetic pathway to [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, a molecule combining the biologically active triazole heterocycle with a phenoxyacetic acid linker, a common pharmacophore. We present a detailed, two-step synthetic strategy, beginning with the formation of a key intermediate, 2-(4H-1,2,4-triazol-4-yl)phenol, followed by its etherification to yield the target compound. This document explains the causal reasoning behind the chosen methodologies, offers step-by-step experimental protocols, and details the analytical techniques required for comprehensive characterization. Predicted spectroscopic data, based on established principles and analysis of analogous structures, are provided to guide researchers in structural elucidation. This guide is intended for researchers and scientists in medicinal chemistry and drug development, offering a practical framework for the synthesis and validation of this and related compounds.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle that is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties—including metabolic stability, capacity for hydrogen bonding, and dipole moment—make it a privileged structure in drug design. Derivatives of 1,2,4-triazole exhibit a remarkable breadth of pharmacological activities, including antifungal, antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3]
The target molecule, [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, is of particular interest. It strategically combines the 1,2,4-triazole moiety with a phenoxyacetic acid side chain. The carboxylic acid group provides a crucial handle for forming ionic interactions with biological targets or for further derivatization to modulate pharmacokinetic properties such as solubility and bioavailability. The ortho substitution pattern on the phenoxy ring creates a specific spatial arrangement of the functional groups, which can be critical for selective binding to target enzymes or receptors. This guide provides a scientifically grounded, logical pathway for its synthesis and rigorous characterization.
Synthesis Strategy: A Two-Step Approach
A retrosynthetic analysis of the target molecule suggests a logical disconnection at the ether linkage, identifying 2-(4H-1,2,4-triazol-4-yl)phenol as the key precursor. This leads to a robust and reliable two-step synthetic plan.
Caption: Overall synthetic and characterization workflow.
Protocol 1: Synthesis of 2-(4H-1,2,4-triazol-4-yl)phenol
-
Materials: 2-aminophenol, diformylhydrazine, deionized water, ethanol.
-
Equipment: Teflon-lined stainless steel autoclave, furnace or programmable oven, filtration apparatus.
-
Procedure:
-
To a Teflon-lined stainless steel autoclave, add 2-aminophenol (e.g., 0.6 mmol, 0.065 g) and diformylhydrazine (0.6 mmol, 0.053 g). [4] 2. Seal the autoclave tightly and place it in a furnace or oven.
-
Heat the reaction vessel to 170°C (443 K) and maintain this temperature for 48 hours. The high temperature provides the necessary activation energy for the cyclocondensation reaction.
-
After 48 hours, turn off the furnace and allow the autoclave to cool slowly to room temperature (20-25°C).
-
Work-up and Purification: Open the cooled vessel and isolate the solid product. Wash the crude product sequentially with hot deionized water and then hot ethanol to remove unreacted starting materials and soluble impurities.
-
Collect the purified product, which should appear as dark crystals, by vacuum filtration.
-
Dry the product under vacuum to obtain pure 2-(4H-1,2,4-triazol-4-yl)phenol. The expected yield is approximately 60-70%. [4]
-
Protocol 2: Synthesis of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
-
Materials: 2-(4H-1,2,4-triazol-4-yl)phenol, ethyl bromoacetate, anhydrous potassium carbonate (K₂CO₃), acetone (anhydrous), sodium hydroxide (NaOH), hydrochloric acid (HCl), ethyl acetate, brine.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.
-
Procedure:
-
Etherification: In a dry round-bottom flask, dissolve 2-(4H-1,2,4-triazol-4-yl)phenol (e.g., 1 mmol) in anhydrous acetone (20 mL).
-
Add anhydrous potassium carbonate (1.5 mmol). K₂CO₃ acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Add ethyl bromoacetate (1.1 mmol) dropwise to the stirring suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Hydrolysis: Dissolve the crude ester in ethanol (10 mL) and add a 1 M aqueous solution of sodium hydroxide (3 mL).
-
Stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water (10 mL).
-
Cool the solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2 M hydrochloric acid. The carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid.
-
Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods should be employed.
Characterization of Intermediate: 2-(4H-1,2,4-triazol-4-yl)phenol
The structure of this intermediate has been confirmed by X-ray crystallography. [4]
| Technique | Observed Data / Expected Characteristics |
|---|---|
| Appearance | Black crystals |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.17 g/mol |
| Elemental Analysis | Calculated: C 59.61%, H 4.38%, N 26.08%. Found: C 59.70%, H 4.25%, N 26.06%. [4] |
| ¹H NMR (Predicted) | δ ~9.5-10.5 (s, 1H, -OH), δ ~8.5 (s, 2H, triazole C-H), δ ~7.0-7.5 (m, 4H, Ar-H) |
| IR (cm⁻¹) | ~3400-3200 (O-H stretch), ~3100 (Ar C-H stretch), ~1600, 1500 (C=N, C=C stretch) |
Predicted Characterization of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
Disclaimer: The following spectroscopic data are predicted based on the chemical structure and analysis of similar compounds. Experimental verification is required.
| Technique | Predicted Data | Rationale |
|---|---|---|
| Appearance | White to off-white solid | |
| Molecular Formula | C₁₀H₉N₃O₃ | |
| Molecular Weight | 219.20 g/mol | |
| ¹H NMR (DMSO-d₆) | δ ~13.0 (br s, 1H, -COOH), δ ~8.6 (s, 2H, triazole C-H), δ ~7.1-7.6 (m, 4H, Ar-H), δ ~4.8 (s, 2H, -O-CH₂-) | The acidic proton is broad and downfield. The two equivalent triazole protons will appear as a sharp singlet. The four aromatic protons will show a complex multiplet pattern. The methylene protons adjacent to the oxygen will be a singlet. |
| ¹³C NMR (DMSO-d₆) | δ ~170.0 (C=O), δ ~155.0 (Ar C-O), δ ~145.0 (Triazole C-H), δ ~130.0, 128.0, 122.0, 115.0 (Ar-C), δ ~65.0 (-O-CH₂-) | The carbonyl carbon is significantly downfield. Aromatic and triazole carbons appear in the typical 110-160 ppm range. The aliphatic methylene carbon is the most upfield signal. |
| FT-IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H of COOH), ~3100 (Ar C-H), ~1720 (strong, C=O), ~1600, 1500 (C=N, C=C), ~1250 (C-O stretch) | The carboxylic acid O-H stretch is characteristically broad. The carbonyl (C=O) stretch is a strong, sharp peak. |
| Mass Spec. (ESI-) | m/z: 218.05 [M-H]⁻ | In negative ion mode, the molecule will readily lose the acidic proton to give the [M-H]⁻ ion. |
Potential Applications and Future Outlook
Given the extensive biological activities associated with the 1,2,4-triazole nucleus, [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid represents a promising candidate for biological screening. [5]The presence of the carboxylic acid functionality opens avenues for its use as a lead compound for the development of new therapeutic agents. Future research could focus on:
-
Antimicrobial and Antifungal Screening: Evaluating its efficacy against a panel of pathogenic bacteria and fungi.
-
Anticancer Activity: Assessing its cytotoxic effects on various cancer cell lines.
-
Derivative Synthesis: Utilizing the carboxylic acid group to synthesize a library of amide or ester derivatives to explore structure-activity relationships (SAR).
-
Computational Studies: Performing molecular docking studies to identify potential biological targets.
References
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). IOP Conference Series: Materials Science and Engineering. [Link]
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Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Biointerface Research in Applied Chemistry. [Link]
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Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. [Link]
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2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. (2018). Molbank. [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. (2021). European Journal of Medicinal Chemistry. [Link]
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1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017). ResearchGate. [Link]
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2-(4H-1,2,4-Triazol-4-yl)phenol. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]
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A review on methods of synthesis of 1,2,4-triazole derivatives. (2018). International Research Journal of Pharmacy. [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). Pharmaceuticals. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate. [Link]
- Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. (1990).
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Synthesis, physical and chemical properties of 2-((4-R-3-(morfolinomethylen)-4H-1,2,4-triazole-5-yl)thio)acetic acid salts. (2019). Pharmacia. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy. [Link]
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(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. (2022). Molbank. [Link]
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physicochemical properties of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
An In-Depth Technical Guide on the Physicochemical Properties of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the , a molecule of interest in medicinal chemistry due to its structural relation to a wide range of bioactive 1,2,4-triazole derivatives.[1][2][3] Lacking extensive direct experimental data in the public domain, this document outlines a robust, proposed synthesis pathway for the target compound, beginning with its precursor, 2-(4H-1,2,4-triazol-4-yl)phenol. We present the known, experimentally-derived properties of this precursor and leverage established computational methodologies to predict the key physicochemical parameters of the final acetic acid derivative. This guide is intended to serve as a foundational resource for researchers, providing both the practical steps for synthesis and the theoretical groundwork for understanding the molecule's behavior in biological and chemical systems.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, including its dipole character, hydrogen bonding capability, and metabolic stability, make it a valuable component in the design of novel therapeutic agents.[1] Molecules incorporating this moiety have demonstrated a vast array of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The addition of a phenoxyacetic acid side chain introduces a carboxylic acid functional group, which can significantly influence the molecule's solubility, pharmacokinetic profile, and potential for ionic interactions with biological targets. This guide focuses on the specific isomer [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, providing a detailed examination of its synthesis and physicochemical characteristics.
Synthesis Pathway
The synthesis of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid can be logically approached in a two-step sequence starting from commercially available reagents. The initial step involves the synthesis of the key intermediate, 2-(4H-1,2,4-triazol-4-yl)phenol, followed by O-alkylation to introduce the acetic acid moiety.
Experimental Protocol: Synthesis of 2-(4H-1,2,4-triazol-4-yl)phenol
This protocol is adapted from established literature procedures for the synthesis of substituted 1,2,4-triazoles.[4]
-
Reagents and Equipment:
-
o-Aminophenol
-
Diformylhydrazine
-
Teflon-lined stainless steel autoclave
-
Furnace
-
Hot water
-
Hot ethanol
-
-
Procedure:
-
Combine equimolar amounts of o-aminophenol (e.g., 0.6 mmol, 0.065 g) and diformylhydrazine (e.g., 0.6 mmol, 0.053 g) in a Teflon-lined stainless steel autoclave.[4]
-
Seal the autoclave and place it in a furnace.
-
Heat the reaction mixture to 443 K (170 °C) and maintain this temperature for 48 hours.[4]
-
Allow the reaction vessel to cool to room temperature (293 K).[4]
-
Isolate the crude product and wash thoroughly with hot water and then hot ethanol to remove unreacted starting materials and byproducts.[4]
-
The resulting product, 2-(4H-1,2,4-triazol-4-yl)phenol, can be obtained as black crystals.[4]
-
Experimental Protocol: Synthesis of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
This proposed protocol is based on standard Williamson ether synthesis and subsequent ester hydrolysis, common methods for synthesizing phenoxyacetic acids.[5][6]
-
Reagents and Equipment:
-
2-(4H-1,2,4-triazol-4-yl)phenol
-
Ethyl bromoacetate
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., dimethylformamide (DMF), acetone)
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware for reflux and workup
-
-
Procedure:
-
O-Alkylation: Dissolve 2-(4H-1,2,4-triazol-4-yl)phenol in a suitable solvent such as DMF. Add a slight excess of a base (e.g., 1.1 equivalents of potassium carbonate) and stir for 15-30 minutes at room temperature to form the phenoxide. Add an equimolar amount of ethyl bromoacetate dropwise to the mixture.[6] Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until TLC analysis indicates the consumption of the starting phenol. Cool the reaction mixture and pour it into water to precipitate the crude ester product, ethyl [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetate. Filter and wash the solid with water.
-
Hydrolysis: Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 2 M). Heat the mixture to reflux and stir until the reaction is complete (TLC monitoring). Cool the solution to room temperature. Acidify the reaction mixture with dilute hydrochloric acid until the pH is acidic (pH ~2-3), which will precipitate the target compound, [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid.
-
Purification: Filter the precipitated solid, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Physicochemical Properties
A comprehensive understanding of a molecule's physicochemical properties is crucial for its application in drug development, as these parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Properties of the Precursor: 2-(4H-1,2,4-triazol-4-yl)phenol
The precursor has been synthesized and characterized, providing a solid foundation of experimentally determined data.[4]
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O | [4][7] |
| Molecular Weight | 161.17 g/mol | [4][7] |
| Appearance | Black crystals | [4] |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁/n | [4] |
| Cell Dimensions | a = 7.273 Å, b = 14.265 Å, c = 7.720 Å, β = 90.93° | [4] |
| Dihedral Angle | 41.74° (between benzene and triazole rings) | [4] |
Predicted Properties of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
| Property | Predicted Value | Method/Rationale |
| Molecular Formula | C₁₀H₉N₃O₃ | - |
| Molecular Weight | 219.20 g/mol | - |
| pKa | Acidic pKa: ~4.0-5.0 | The carboxylic acid group is the primary acidic center, with an expected pKa in the typical range for carboxylic acids.[8] The triazole ring may have a weakly basic character. |
| logP | ~1.5 - 2.5 | The addition of the acetic acid group increases polarity compared to the phenol precursor. However, the overall structure retains significant nonpolar character. This value is an estimate based on group contribution methods. |
| Aqueous Solubility | pH-dependent | The molecule is expected to have low solubility in acidic conditions and significantly higher solubility at neutral and basic pH due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. |
| Melting Point | > 200 °C (estimate) | A high melting point is anticipated due to the potential for strong intermolecular hydrogen bonding via the carboxylic acid and triazole moieties, as well as the rigid aromatic structure. |
Potential Applications in Research and Development
The structural motifs within [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid suggest several promising avenues for research and development. The 1,2,4-triazole core is a well-established pharmacophore with a broad spectrum of biological activities.[1][3]
-
Antimicrobial Research: Given that many antifungal and antibacterial agents contain a triazole ring, this compound could serve as a lead structure for the development of new antimicrobial drugs.[1] The carboxylic acid moiety could be functionalized to modulate activity and selectivity.
-
Anticancer Drug Discovery: Certain triazole derivatives have shown promise as anticancer agents by inhibiting various enzymes.[1] This molecule could be investigated for its potential to interact with cancer-related targets.
-
Agrochemicals: The triazole framework is present in numerous commercial fungicides.[1] The title compound could be explored for its potential as a novel plant protection agent.
-
Material Science: The ability of the triazole ring to coordinate with metal ions suggests potential applications in the development of coordination polymers and other advanced materials.[4]
Conclusion
[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid represents a molecule with significant potential, stemming from its core 1,2,4-triazole structure. While experimental data on the final compound is sparse, this guide has provided a clear and logical pathway for its synthesis and offered valuable in silico predictions of its key physicochemical properties. These predictions, grounded in established computational chemistry principles, provide a strong starting point for any research program aimed at exploring the therapeutic or material applications of this compound. It is our hope that this technical guide will facilitate further investigation into this promising area of chemical science.
References
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National Center for Biotechnology Information. (n.d.). 2-(4H-1,2,4-Triazol-4-yl)phenol. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4H-1,2,4-Triazol-4-yl)pyrimidine. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate. PubChem Compound Database. Retrieved from [Link]
-
Singh, P., & Kumar, A. (2018). Synthesis of new 4[4-(4-nitrophenoxy)phenyl]-5- substituted-2H-1,2,4-triazole-3-thiones and their evaluation as anthelmintics. ResearchGate. Retrieved from [Link]
-
Kaur, R., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104231. Retrieved from [Link]
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Kaplaushenko, A., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). * Zaporozhye Medical Journal*, 24(1), 115-121. Retrieved from [Link]
-
Ilies, M., et al. (2020). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2020(2), M1125. Retrieved from [Link]
-
Pattan, S., et al. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate. PubChem Compound Database. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2016). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(Pyrazol-1-yl)thiazoles. Molecules, 21(10), 1362. Retrieved from [Link]
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LibreTexts. (2021). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Chemistry LibreTexts. Retrieved from [Link]
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ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
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Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences, 32(6), 561-563. Retrieved from [Link]
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ChemAxon. (n.d.). Solubility Predictor. Retrieved from [Link]
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Chemistry For Everyone. (2023, December 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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biological activity of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid analogs
An In-Depth Technical Guide to the Biological Activity of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic Acid Analogs
Abstract
The [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid scaffold represents a compelling chemotype in agrochemical research, merging the well-established biological activities of the phenoxyacetic acid and 1,2,4-triazole moieties. Phenoxyacetic acids are a cornerstone of synthetic auxin herbicides, while the 1,2,4-triazole ring is a privileged structure found in a vast array of bioactive compounds, including fungicides, herbicides, and pharmaceuticals.[1][2] This technical guide provides a comprehensive analysis of the synthesis, biological activity, and structure-activity relationships (SAR) of analogs based on this core structure. We delve into the primary herbicidal applications, exploring mechanisms of action such as the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS), which are critical targets in modern weed management.[3][4][5] Detailed experimental protocols for synthesis and bioassays are provided to ensure reproducibility and facilitate further research. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and expand upon the therapeutic and agrochemical potential of this promising class of compounds.
Introduction: A Privileged Scaffold in Agrochemical Design
The search for novel, effective, and environmentally benign herbicides is a perpetual challenge in agriculture. The strategy of molecular hybridization, which combines two or more distinct pharmacophores, has proven to be a highly successful approach for discovering new lead compounds. The [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid structure is a quintessential example of this strategy.
-
The Phenoxyacetic Acid Moiety: This component is famously represented by herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D).[1] These compounds typically function as synthetic auxins, inducing uncontrolled growth and ultimately leading to the death of susceptible plants, particularly broadleaf weeds.[6][7] Their mechanism involves binding to auxin receptors, such as the F-box protein AFB5, disrupting normal hormonal balance.[7]
-
The 1,2,4-Triazole Moiety: This five-membered heterocycle is a versatile building block in medicinal and agricultural chemistry.[8] Its stability, capacity for hydrogen bonding, and rigid structure make it an ideal scaffold.[2] Triazole-containing compounds exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and herbicidal properties.[8][9] In the context of herbicides, the triazole ring is a key feature in commercial products like Cafenstrole and Penoxsulam, which target different enzymatic pathways.[4][5][10]
The combination of these two moieties creates a unique chemical entity with the potential for novel modes of action or enhanced activity against a broader spectrum of weeds. Research into these analogs is driven by the hypothesis that the triazole group can modulate the electronic and steric properties of the phenoxyacetic acid core, leading to improved binding at target sites or altered metabolic stability.
General Synthetic Strategies
The synthesis of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid analogs is typically achieved through a multi-step sequence that allows for diversification at various positions of the scaffold. A representative workflow involves the initial synthesis of the substituted phenoxyacetic acid core followed by the formation and attachment of the triazole ring.
Caption: General workflow for the synthesis of the target analogs.
This modular approach is advantageous as it allows for the introduction of various substituents (e.g., halogens, alkyl groups) on the phenyl ring of the starting 2-aminophenol to probe structure-activity relationships.
Herbicidal Activity and Mechanism of Action
The primary biological activity reported for this class of compounds is herbicidal. Analogs often exhibit potent, broad-spectrum weed control.[3][11] The specific mechanism of action can vary depending on the overall molecular structure, but several key enzymatic targets have been identified for related compounds.
Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
Many aryloxyacetic acid derivatives have been designed as inhibitors of HPPD (EC 1.13.11.27), a critical enzyme in the tyrosine catabolism pathway.[3][11] This enzyme is responsible for converting 4-hydroxyphenylpyruvate to homogentisate, a precursor for the synthesis of plastoquinone and tocopherols. Inhibition of HPPD leads to a depletion of these essential molecules, causing photobleaching (whitening) of new plant tissues and eventual death.
Caption: Mechanism of action via inhibition of the HPPD enzyme.
Inhibition of Acetolactate Synthase (ALS)
Another prominent target for triazole-based herbicides is Acetolactate Synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][5] This enzyme catalyzes the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Since these amino acids are essential for protein synthesis and plant growth, inhibition of ALS leads to rapid cessation of cell division and growth, followed by plant death. Commercial herbicides like penoxsulam (a triazolopyrimidine) operate through this mechanism.[4][5]
Structure-Activity Relationship (SAR) Studies
The is highly dependent on the nature and position of substituents on the phenoxy ring. SAR studies are crucial for optimizing herbicidal potency and selectivity.
Table 1: Summary of Structure-Activity Relationships for Phenoxyacetic Acid Analogs
| R-Group Position (on Phenoxy Ring) | Substituent Type | General Effect on Herbicidal Activity | Supporting Insights |
|---|---|---|---|
| 2-position | Methyl (-CH₃) | Often decreases activity | May cause steric hindrance at the active site. |
| 4-position | Chlorine (-Cl) | Generally increases activity | Enhances binding affinity and metabolic stability. Chlorinated derivatives often show high potency.[6][12] |
| 4-position | Trifluoromethyl (-CF₃) | Significantly increases activity | The strong electron-withdrawing nature can improve target interaction and membrane permeability.[13] |
| 2,4-positions | Dichloro (-Cl, -Cl) | Potent activity | A classic substitution pattern for auxin herbicides (e.g., 2,4-D), indicating a potential auxin-like mechanism.[1] |
| Acetic Acid Moiety | Esterification (-COOR) | Modulates properties | Methyl or ethyl esters can improve uptake and translocation in plants before being hydrolyzed to the active acid form.[14] |
Quantitative Biological Data
The efficacy of these analogs is quantified through bioassays that determine the concentration required to inhibit plant growth or enzyme activity by 50% (IC₅₀ or Kᵢ values).
Table 2: Representative Herbicidal Activity of Phenoxyacetic Acid Analogs
| Compound Class | Target Enzyme/Weed | Assay Type | IC₅₀ / Kᵢ (µM) | Reference |
|---|---|---|---|---|
| Aryloxyacetic Acid Derivatives | Arabidopsis thaliana HPPD | Enzyme Inhibition | 0.011 - 0.023 | [3][11] |
| Pyrazole-containing Aryloxyacetates | Arabidopsis thaliana HPPD | Enzyme Inhibition | 0.012 | [3][11] |
| Picolinic Acid Analogs | Arabidopsis thaliana Root | Root Growth Inhibition | ~0.02 (vs. ~0.9 for Halauxifen-methyl) | [7] |
| Longifolene-derived Phenoxyacetates | Brassica campestris | Root/Shoot Growth Inhibition | ~0.2 |[12] |
Note: Data is for structurally related analogs and serves as a benchmark for the potential activity of the topic compounds.
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following protocols provide detailed, self-validating methodologies for assessing the biological activity of novel analogs.
Protocol: Herbicidal Activity Assessment (Petri Dish Assay)
This protocol is designed to evaluate the pre-emergence herbicidal activity of compounds on model weed species.
-
Preparation of Test Solutions:
-
Dissolve the synthesized analog in a minimal amount of acetone or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Prepare a series of dilutions (e.g., 100, 10, 1, 0.1 µg/mL) in a 0.5% Tween-80 aqueous solution. A negative control (0.5% Tween-80 solution with the same concentration of organic solvent) must be included.
-
-
Assay Setup:
-
Place a sterile filter paper disc in a 9 cm Petri dish.
-
Evenly moisten the filter paper with 5 mL of the respective test solution or control.
-
Place 20-30 seeds of a model weed (e.g., Brassica campestris or Lolium multiflorum) onto the filter paper.[12]
-
Seal each Petri dish with paraffin film to maintain humidity.
-
-
Incubation and Data Collection:
-
Incubate the dishes in a growth chamber at 25°C with a 12h/12h light/dark cycle for 5-7 days.
-
After incubation, measure the root and shoot length of the seedlings.
-
Calculate the percent inhibition relative to the negative control using the formula: Inhibition (%) = [1 - (Test Length / Control Length)] * 100.
-
-
Validation and Analysis:
-
A valid experiment will show vigorous growth in the negative control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Use regression analysis to determine the IC₅₀ value, the concentration that causes 50% inhibition of growth.
-
Caption: Workflow for a standard Petri dish herbicidal bioassay.
Conclusion and Future Outlook
Analogs of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid continue to be a fertile ground for the discovery of novel herbicides. The inherent biological activities of the phenoxyacetic acid and 1,2,4-triazole scaffolds provide a robust foundation for designing potent molecules. Current research indicates that these compounds primarily act as inhibitors of crucial plant enzymes like HPPD and ALS.
Future research should focus on:
-
Expanding Structural Diversity: Synthesizing analogs with novel substitutions on both the triazole and phenoxy rings to explore new chemical space and potentially discover compounds with alternative modes of action.
-
Mechanism of Action Studies: Elucidating the precise molecular interactions with target enzymes through X-ray crystallography and molecular docking to guide rational drug design.[7]
-
Crop Safety and Selectivity: Evaluating the phytotoxicity of highly active compounds on important crops like maize, wheat, and soybean to identify candidates with favorable selectivity profiles.[11][15]
-
Exploring Other Biological Activities: Given the broad bioactivity of the 1,2,4-triazole nucleus, screening potent analogs for antifungal or other medicinal properties could open new avenues for development.[2][16]
By leveraging the principles of molecular hybridization and structure-activity relationship studies, the [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid core holds significant promise for the development of the next generation of agricultural and therapeutic agents.
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Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. (N/A). Wiley Online Library. [Link]
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Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (2020). Springer. [Link]
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Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides. (2009). National Institutes of Health (NIH). [Link]
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Synthesis of 4-(N4-methyl-5-aryl-1,2,4-triazole-5-ilmethylthio) cresoxyacetic acids and their sulfonic analogues of new potential PPARδ/β agonists. (2018). ResearchGate. [Link]
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Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. (2016). ResearchGate. [Link]
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Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (2020). National Institutes of Health (NIH). [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2009). National Institutes of Health (NIH). [Link]
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Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. (2012). National Institutes of Health (NIH). [Link]
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Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative. (2011). National Institutes of Health (NIH). [Link]
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Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. (2010). ResearchGate. [Link]
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Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. (2023). National Institutes of Health (NIH). [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. (2020). National Institutes of Health (NIH). [Link]
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1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017). ResearchGate. [Link]
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Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters. (2014). National Institutes of Health (NIH). [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). National Institutes of Health (NIH). [Link]
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Synthesis of 2RS,4RS-1-[2-Phenyl-4-[2-(2-trifluromethoxy-phenoxy)-ethyl]-1,3-dioxolan-2-yl-methyl]-1H-1,2,4-triazole Derivatives as Potent Inhibitors of Brassinosteroid Biosynthesis. (2013). National Institutes of Health (NIH). [Link]
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A Senior Application Scientist's Guide to Investigating the Mechanism of Action of Triazole-Based Antifungal Compounds
Authored for: Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond Inhibition, Towards Mechanistic Certainty
Triazole-based compounds represent a cornerstone of modern antifungal therapy, prized for their broad-spectrum activity and improved safety profiles over earlier agents.[1][2] Their development marked a significant leap in our ability to manage life-threatening invasive fungal infections, particularly in immunocompromised populations.[3][4] However, the rise of antifungal resistance necessitates a deeper, more nuanced understanding of their mechanism of action.[3][5]
This guide is structured not as a rigid checklist, but as a logical, field-proven workflow for the mechanistic investigation of novel triazole-based compounds. As senior scientists, we do not merely follow protocols; we understand the causality that links them. Here, we move from the foundational cellular effect to the specific molecular interaction, employing a series of self-validating experiments that, when performed in concert, provide an unambiguous portrait of a compound's activity. We will explore the "what," the "how," and most critically, the "why" behind each step in the investigative process.
Chapter 1: The Core Mechanism - Disrupting the Fungal Cell's Foundation
The efficacy of triazole antifungals stems from their highly specific disruption of the ergosterol biosynthesis pathway.[6][7] Ergosterol is the primary sterol in fungal cell membranes, performing a role analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.[8][9] Without ergosterol, the fungal cell membrane becomes compromised, leading to growth arrest and, ultimately, cell death.[10][11]
The specific target of triazole compounds is a cytochrome P450 enzyme named lanosterol 14α-demethylase, encoded by the ERG11 or cyp51 gene.[3][12] Triazoles possess a five-membered ring with three nitrogen atoms, one of which binds with high affinity to the heme iron atom in the active site of CYP51.[1][13] This binding event physically blocks the natural substrate, lanosterol, from accessing the enzyme.[3][14]
The consequences of this inhibition are twofold:
-
Depletion of Ergosterol: The downstream production of ergosterol is halted, robbing the cell of its essential membrane component.[15]
-
Accumulation of Toxic Sterols: The pathway is blocked, causing a buildup of 14α-methylated precursor sterols, such as lanosterol.[15][16] These aberrant sterols integrate into the membrane, disrupting its structure and function, contributing significantly to the compound's antifungal effect.[15][17]
A secondary mechanism of action has also been uncovered, where the accumulation of these sterol intermediates induces negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the initial stages of sterol biosynthesis, further amplifying the pathway disruption.[17]
Phase 1: Establishing Cellular Activity
The first step is to quantify the compound's activity against whole fungal cells. This provides the foundational data upon which all subsequent experiments are built.
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible fungal growth.
Causality: This assay is the primary determinant of a compound's potential as an antifungal agent. A potent MIC value justifies the significant resources required for deeper mechanistic studies. It establishes the concentration range for subsequent cell-based assays.
Methodology:
-
Preparation: Prepare a stock solution of the triazole compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculum: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) according to established guidelines (e.g., CLSI M27/M38). [18]The final concentration should be approximately 0.5-2.5 x 10³ cells/mL.
-
Incubation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus with no drug) and a negative control (medium only). Incubate the plate at 35°C for 24-48 hours.
-
Reading: Determine the MIC by visually inspecting for turbidity or by using a spectrophotometric plate reader. The MIC is the lowest drug concentration with no visible growth.
Data Presentation:
| Compound | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
| Novel Triazole X | 0.25 | 0.5 |
| Fluconazole | 1.0 | >64 (Resistant) |
| Voriconazole | 0.125 | 0.25 |
Phase 2: Validating Direct Target Engagement
Once cellular activity is confirmed, the next crucial step is to prove that the compound directly interacts with and inhibits its putative target, CYP51. These biochemical assays are essential for ruling out off-target effects as the primary source of antifungal activity.
Causality: This assay provides direct, physical evidence of the triazole binding to the heme iron of the CYP51 enzyme. The nitrogen atom in the triazole ring coordinates with the heme iron, inducing a characteristic "Type II" spectral shift, which is a hallmark of this class of inhibitors. [19][20]A positive result is strong evidence of target engagement.
Methodology:
-
Setup: Use a dual-beam spectrophotometer. [21]In both the sample and reference cuvettes, add a solution of purified, recombinant fungal CYP51 (e.g., 1-2 µM in a buffered solution containing glycerol).
-
Baseline: Record a baseline spectrum from approximately 350 nm to 500 nm.
-
Titration: Add small, successive aliquots of a concentrated stock of the triazole compound to the sample cuvette. Add equal volumes of solvent (e.g., DMSO) to the reference cuvette to cancel out solvent effects.
-
Measurement: Record the difference spectrum after each addition. A Type II spectrum is characterized by a peak around 425-430 nm and a trough around 390-410 nm. [19]5. Analysis: The magnitude of the spectral shift can be plotted against the ligand concentration to determine the binding affinity (Kd).
Causality: While the binding assay shows interaction, this assay proves that the interaction leads to functional inhibition of the enzyme's catalytic activity. It allows for the determination of the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), a key quantitative measure of potency. [22] Methodology:
-
Reconstitution: The assay requires a reconstituted enzyme system containing purified recombinant fungal CYP51, a partner cytochrome P450 reductase (CPR), and lipids (e.g., dilaurylphosphatidylcholine) to simulate the membrane environment. [22]2. Reaction Mixture: Prepare a reaction mixture containing the reconstituted enzyme system, the substrate lanosterol, and a buffer.
-
Inhibition: Add varying concentrations of the triazole compound (or solvent control) to the reaction mixtures and pre-incubate for 10 minutes at 37°C.
-
Initiation: Start the enzymatic reaction by adding the cofactor NADPH. [22]5. Termination & Extraction: After a set time (e.g., 10-30 minutes), stop the reaction (e.g., by adding a strong base). Extract the sterols using an organic solvent like ethyl acetate.
-
Analysis: Derivatize the extracted sterols (e.g., silylation) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS). Quantify the amount of product formed relative to the substrate remaining. [22]Calculate the percent inhibition at each compound concentration and determine the IC50 value.
Phase 3: Confirming the Cellular Mechanism of Action
The final and most definitive phase is to demonstrate that the biochemical activity observed in Phase 2 translates directly to the expected metabolic outcome in living fungal cells.
Causality (The Self-Validating System): This experiment is the linchpin of the entire investigation. If the triazole compound is indeed a CYP51 inhibitor, its application to fungal cells must result in a specific and predictable "fingerprint" in the sterol profile: a significant reduction in ergosterol and a corresponding accumulation of 14α-methylated sterols, primarily lanosterol. [15][16][23]This unique metabolic signature is exceptionally difficult to produce via any other mechanism, making this a self-validating protocol. It confirms not only that the intended pathway is inhibited, but that this inhibition is the dominant mechanism of action at the cellular level.
Methodology:
-
Culturing: Grow the fungal species of interest in a liquid culture to mid-log phase.
-
Treatment: Treat the culture with the novel triazole at a relevant concentration (e.g., 1x or 2x the MIC) for several hours (e.g., 8-16 hours). Include an untreated (solvent) control and a positive control with a known triazole like voriconazole.
-
Harvesting & Saponification: Harvest the fungal cells by centrifugation. Resuspend the pellet in methanolic potassium hydroxide and heat to saponify the cellular lipids and hydrolyze sterol esters.
-
Extraction: Extract the non-saponifiable lipids (containing the free sterols) into an organic solvent such as n-heptane or ethyl acetate. [24]Evaporate the solvent to concentrate the sterols.
-
Derivatization: Derivatize the sterols to increase their volatility for gas chromatography, typically by silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). [22]6. GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the different sterols based on their boiling points and column interactions. The mass spectrometer fragments the eluted compounds, generating a unique mass spectrum for each, allowing for definitive identification by comparison to a spectral library and standards.
-
Data Interpretation: Compare the chromatograms of the treated and untreated samples. In the treated sample, identify and quantify the peak corresponding to ergosterol (which should be greatly reduced) and the peak corresponding to lanosterol (which should be greatly increased).
Expected Data Summary:
| Sterol | Untreated Control (% of Total) | Treated with Triazole X (% of Total) | Expected Change |
| Ergosterol | ~85% | < 10% | ↓ |
| Lanosterol | < 1% | > 40% | ↑ |
| Other 14α-methyl sterols | < 1% | > 15% | ↑ |
Conclusion: A Synthesis of Evidence
Investigating the mechanism of action of a novel triazole compound is a systematic process of building a layered, evidence-based argument. By progressing from cellular activity (MIC) to direct target engagement (biochemical assays) and culminating in the definitive confirmation of pathway disruption (sterol profiling), researchers can establish with high confidence the compound's precise biological function. This rigorous, multi-faceted approach is not merely an academic exercise; it is fundamental to the development of effective, next-generation antifungal agents that can overcome the persistent challenge of drug resistance.
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Warrilow, A. G. S., et al. (2013). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 57(3), 1352–1360. Retrieved from [Link]
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Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. (2014). Chemical Reviews. Retrieved from [Link]
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White, T. C., Marr, K. A., & Bowden, R. A. (1998). Clinical, Cellular, and Molecular Factors That Contribute to Antifungal Drug Resistance. Clinical Microbiology Reviews, 11(2), 382–402. Retrieved from [Link]
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Müller, C., et al. (2018). Sterol Composition of Clinically Relevant Mucorales and Changes Resulting from Posaconazole Treatment. Molecules, 23(5), 1218. Retrieved from [Link]
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Perfect, J. R. (2017). The antifungal pipeline: a reality check. Nature Reviews Drug Discovery, 16(9), 603–616. Retrieved from [Link]
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Mast, N., et al. (2019). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry, 62(17), 8166–8184. Retrieved from [Link]
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A Guide to the Structural Elucidation of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid using NMR and MS
This technical guide provides an in-depth walkthrough for the structural elucidation of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, a molecule of interest in pharmaceutical and materials science research. The methodologies detailed herein are grounded in established analytical principles and offer a robust framework for researchers, scientists, and drug development professionals. By integrating high-resolution mass spectrometry (HRMS) with one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, we can achieve unambiguous confirmation of the molecular structure.
Introduction and Synthetic Context
The structural confirmation of a synthesized compound is a cornerstone of chemical research and development, ensuring the integrity of subsequent biological or material science studies. The target molecule, [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, combines a phenoxyacetic acid moiety with a 4H-1,2,4-triazole ring. Understanding its synthesis is key to anticipating potential impurities and isomeric byproducts.
A plausible synthetic route involves the reaction of 2-aminophenol with diformylhydrazine to form 2-(4H-1,2,4-triazol-4-yl)phenol, followed by a Williamson ether synthesis with an haloacetic acid ester and subsequent hydrolysis.[1] This multi-step synthesis necessitates a rigorous analytical approach to confirm the final structure and purity.
Analytical Workflow: A Synergistic Approach
Our analytical strategy employs a combination of mass spectrometry and NMR spectroscopy. HRMS will provide the exact molecular formula, while a suite of NMR experiments will map the connectivity of atoms within the molecule.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry Analysis
High-resolution mass spectrometry is the first step in confirming the molecular identity of the synthesized compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, given the presence of the carboxylic acid group.
Experimental Protocol: HRMS
| Parameter | Value | Justification |
| Instrument | ESI-Time of Flight (TOF) MS | Provides high mass accuracy for molecular formula determination. |
| Ionization Mode | Negative ESI | The carboxylic acid group is readily deprotonated to form [M-H]⁻. |
| Solvent | Acetonitrile/Water (50:50) with 0.1% Formic Acid | A common mobile phase for LC-MS that promotes ionization. |
| Capillary Voltage | 3.5 kV | Optimal for generating a stable spray. |
| Fragmentor Voltage | 120 V | A moderate voltage to minimize in-source fragmentation and preserve the molecular ion. |
| Mass Range | 50-500 m/z | Sufficient to cover the expected molecular ion and its fragments. |
Expected Results and Interpretation
The molecular formula for [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid is C₁₀H₉N₃O₃. The expected monoisotopic mass is 219.0644 g/mol . In negative ion mode, the primary ion observed would be the [M-H]⁻ adduct at m/z 218.0573.
Predicted Fragmentation Pattern:
Collision-induced dissociation (CID) of the [M-H]⁻ ion would likely proceed through several key fragmentation pathways. The most probable fragmentation is the loss of the carboxymethyl group.
Caption: Logic flow for NMR data integration.
Data Synthesis and Final Structure Confirmation
The conclusive structural proof for [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid is achieved by integrating the data from both MS and NMR analyses.
-
HRMS provides the high-accuracy mass of the [M-H]⁻ ion, confirming the elemental composition as C₁₀H₉N₃O₃. The fragmentation pattern supports the presence of the phenoxyacetic acid moiety.
-
¹H and ¹³C NMR spectra show the correct number of proton and carbon environments, respectively. The chemical shifts are consistent with the proposed structure containing triazole, substituted phenyl, methylene, and carboxylic acid groups.
-
2D NMR experiments (COSY and HSQC) unambiguously establish the connectivity between protons and carbons, confirming the ortho-substitution pattern on the phenyl ring and the attachment of the acetic acid group via an ether linkage.
Together, these techniques provide a self-validating system, leaving no ambiguity in the final structure of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid. This rigorous approach is essential for ensuring the quality and reliability of novel chemical entities in a research and development setting.
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Exploring the Antifungal Spectrum of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid: A Technical Guide
Abstract
The persistent challenge of fungal infections, exacerbated by the rise of drug-resistant strains, necessitates the continuous exploration of novel antifungal agents. The 1,2,4-triazole scaffold is a cornerstone in the development of potent antifungal drugs, primarily due to its critical role in inhibiting fungal ergosterol biosynthesis. This technical guide provides an in-depth exploration of the potential antifungal spectrum of a specific, yet under-documented molecule: [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid. While direct and extensive experimental data for this compound is not publicly available, this document synthesizes information from structurally related 1,2,4-triazole derivatives to project its likely antifungal profile and mechanism of action. Furthermore, it outlines the authoritative, standardized protocols essential for its systematic in vitro evaluation, providing a roadmap for researchers and drug development professionals.
Introduction: The Enduring Significance of Triazole Antifungals
The 1,2,4-triazole ring is a privileged pharmacophore in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2][3] In the realm of antifungal therapy, triazoles represent a major class of agents used to treat a wide array of superficial and systemic mycoses.[1][2] Their success stems from a specific and potent mechanism of action targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway. This guide focuses on the potential antifungal properties of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, a molecule that combines the critical 1,2,4-triazole moiety with a phenoxyacetic acid side chain, a feature that may influence its solubility, cell permeability, and target engagement.
The Molecular Target: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol, an essential sterol component of the fungal cell membrane that regulates membrane fluidity, integrity, and the function of membrane-bound enzymes.
By binding to the heme iron atom in the active site of CYP51, triazoles disrupt the demethylation of lanosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The resulting aberrant membrane structure increases permeability and disrupts the activity of membrane-associated enzymes, ultimately leading to the inhibition of fungal growth and, in some cases, cell death.
Projected Antifungal Spectrum
Table 1: Projected In Vitro Antifungal Activity of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid and Comparators (Representative Data)
| Fungal Species | [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid (Projected MIC in µg/mL) | Fluconazole (Reference MIC in µg/mL) | Itraconazole (Reference MIC in µg/mL) |
| Candida albicans | 1 - 16 | 0.25 - 4 | 0.03 - 1 |
| Candida glabrata | 8 - 64 | 8 - 64 | 0.125 - 4 |
| Candida parapsilosis | 0.5 - 8 | 1 - 8 | 0.03 - 1 |
| Cryptococcus neoformans | 0.125 - 4 | 2 - 16 | 0.06 - 1 |
| Aspergillus fumigatus | 2 - 32 | >64 | 0.25 - 2 |
| Aspergillus flavus | 4 - >64 | >64 | 0.5 - 4 |
| Trichophyton rubrum | 0.25 - 8 | 0.5 - 16 | 0.03 - 0.5 |
Note: The projected MIC values for [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid are estimations based on structure-activity relationships of similar 1,2,4-triazole derivatives and require experimental verification. Reference MIC ranges are sourced from established literature and can vary based on the specific strain and testing methodology.
Methodologies for In Vitro Antifungal Susceptibility Testing
To empirically determine the antifungal spectrum and potency of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, standardized in vitro susceptibility testing methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized protocols that ensure reproducibility and comparability of data.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[4]
Experimental Protocol (Adapted from CLSI M27/M38M and EUCAST guidelines):
-
Preparation of Antifungal Stock Solution: Dissolve [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640). This creates a range of decreasing concentrations of the compound.
-
Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension in the growth medium to achieve the final recommended inoculum concentration.
-
Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without the compound) and a negative control (medium only).
-
Incubation: Incubate the microtiter plates at a specified temperature (typically 35-37°C) for a defined period (24-72 hours, depending on the fungal species).
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth of the fungus.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.
Experimental Protocol:
-
Perform MIC Assay: Follow the broth microdilution protocol as described above to determine the MIC.
-
Subculturing: After the incubation period for the MIC assay, take a small aliquot from the wells showing no visible growth (at and above the MIC).
-
Plating: Spread the aliquots onto fresh, drug-free agar plates.
-
Incubation: Incubate the agar plates at the appropriate temperature and for a sufficient duration to allow for fungal growth.
-
MFC Determination: The MFC is the lowest concentration of the compound from the MIC assay that results in no fungal growth on the subculture plates.
Synthesis of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
A likely approach would involve the reaction of a substituted phenoxyacetic acid derivative with a precursor of the 1,2,4-triazole ring. One possible route could start with the appropriate aminotriazole and a substituted phenoxyacetic acid, coupled under conditions that facilitate the formation of the N-aryl bond.
Conclusion and Future Directions
[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid represents an intriguing, yet underexplored, potential antifungal agent. Its chemical structure, featuring the well-established 1,2,4-triazole pharmacophore, strongly suggests that it will exhibit a clinically relevant spectrum of antifungal activity. The phenoxyacetic acid moiety may further modulate its physicochemical properties, potentially influencing its efficacy and safety profile.
This technical guide provides a foundational framework for initiating a comprehensive investigation into this compound. The immediate and critical next step is the empirical determination of its antifungal activity against a broad panel of pathogenic fungi using the standardized methodologies outlined herein. Subsequent studies should focus on elucidating its precise mechanism of action, exploring its potential for synergistic interactions with existing antifungal drugs, and evaluating its in vivo efficacy and safety in preclinical models of fungal infections. The insights gained from such research will be invaluable in determining the therapeutic potential of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid and its derivatives in the ongoing battle against fungal diseases.
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An In-depth Technical Guide to the Herbicidal Properties of Phenoxyacetic Acids Containing a Triazole Moiety
Introduction
The relentless pursuit of novel and effective herbicides is a cornerstone of modern agricultural science. The ideal herbicide combines high efficacy against target weed species with excellent selectivity for crops, a favorable environmental profile, and a low propensity for resistance development. In this context, the strategic hybridization of well-established pharmacophores represents a promising avenue for the discovery of new active ingredients. This guide provides a comprehensive technical overview of a compelling class of hybrid molecules: phenoxyacetic acids containing a triazole moiety.
Phenoxyacetic acids, such as 2,4-D and MCPA, are a historic and widely successful class of herbicides that function as synthetic auxins, inducing uncontrolled growth in broadleaf weeds.[1][2] Triazole heterocycles are a versatile and privileged scaffold in agrochemical research, with various derivatives exhibiting a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[3] The conjugation of these two moieties offers the potential for novel herbicides with unique activity spectra and potentially alternative mechanisms of action.
This guide is intended for researchers, scientists, and professionals in the field of herbicide discovery and development. It will delve into the synthesis, proposed mechanisms of action, structure-activity relationships, and the necessary experimental protocols to evaluate this promising class of compounds.
Rationale for the Molecular Hybridization of Phenoxyacetic Acid and Triazole Moieties
The design of these hybrid molecules is predicated on the hypothesis that combining the structural features of a phenoxyacetic acid with a triazole ring could lead to several advantageous outcomes:
-
Altered Mode of Action: While phenoxyacetic acids are known to mimic the plant hormone auxin[1], many herbicidal triazoles function by inhibiting key enzymes in plant metabolic pathways.[4][5] The hybrid molecule could potentially exhibit a dual mode of action or a novel mechanism entirely, which could be effective against weeds resistant to existing herbicides.
-
Modified Spectrum of Activity: The addition of a triazole moiety could alter the physicochemical properties of the parent phenoxyacetic acid, potentially broadening its spectrum of activity to include grass weeds or improving its efficacy against tolerant broadleaf species.
-
Enhanced Bioavailability and Translocation: The triazole ring may influence the molecule's uptake, transport, and metabolic stability within the plant, leading to improved herbicidal performance.
Synthesis of Phenoxyacetic Acid-Triazole Conjugates
The synthesis of these hybrid molecules typically involves a multi-step process. A general synthetic strategy is outlined below, based on established synthetic methodologies for triazole and phenoxyacetic acid derivatives.
General Synthetic Pathway
A common approach involves the synthesis of a triazole intermediate which is then coupled to a phenoxyacetic acid precursor. The following diagram illustrates a plausible synthetic route:
Caption: A generalized synthetic workflow for phenoxyacetic acid-triazole herbicides.
Detailed Experimental Protocol: Synthesis of a Model Compound
This protocol is a representative example for the synthesis of a phenoxyacetic acid derivative containing a 1,2,4-triazole moiety.
Step 1: Synthesis of 4-amino-3,5-dimethyl-4H-1,2,4-triazole
-
To a solution of acetohydrazide (0.1 mol) in ethanol (100 mL), add acetonitrile (0.1 mol) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 4-amino-3,5-dimethyl-4H-1,2,4-triazole.
Step 2: Synthesis of Ethyl 2-(4-chlorophenoxy)acetate
-
In a round-bottom flask, dissolve 4-chlorophenol (0.1 mol) in acetone (150 mL).
-
Add anhydrous potassium carbonate (0.15 mol) to the solution and stir vigorously.
-
Add ethyl bromoacetate (0.11 mol) dropwise to the mixture at room temperature.
-
Reflux the reaction mixture for 8 hours.
-
After cooling, filter off the potassium carbonate and evaporate the solvent.
-
Purify the resulting crude ester by vacuum distillation.
Step 3: Synthesis of Ethyl 2-(4-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)phenoxy)acetate
-
To a solution of 4-amino-3,5-dimethyl-4H-1,2,4-triazole (0.1 mol) and ethyl 2-(4-fluorophenoxy)acetate (0.1 mol) in anhydrous DMF (100 mL), add potassium carbonate (0.15 mol).
-
Heat the reaction mixture at 120°C for 12 hours.
-
Pour the cooled reaction mixture into ice water and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Synthesis of 2-(4-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid
-
Dissolve the ester from Step 3 (0.05 mol) in a mixture of ethanol (50 mL) and 10% aqueous sodium hydroxide (50 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the solution with 2N HCl to pH 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to afford the final product.
Proposed Mechanisms of Herbicidal Action
The mechanism of action for this hybrid class of molecules has not been definitively elucidated in published literature. However, based on the constituent moieties, two primary hypotheses can be proposed:
Hypothesis 1: Auxin Mimicry
The phenoxyacetic acid scaffold is the classic pharmacophore for synthetic auxin herbicides.[1] These compounds are thought to bind to auxin receptors, such as the TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and subsequent upregulation of auxin-responsive genes.[6] This disrupts normal hormonal balance, causing uncontrolled cell division and elongation, vascular tissue disruption, and ultimately, plant death.[1][2] It is plausible that the phenoxyacetic acid-triazole conjugates retain this auxin-mimicking activity.
Caption: Proposed auxin mimicry mechanism of action.
Hypothesis 2: Enzyme Inhibition
Many triazole-containing agrochemicals exert their effects by inhibiting specific enzymes crucial for plant survival.[4][5] Depending on the substitution pattern of the triazole ring and the overall molecular conformation, the hybrid molecule could potentially inhibit enzymes such as:
-
Acetolactate Synthase (ALS): This enzyme is the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[5]
-
Protoporphyrinogen Oxidase (PPO): Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, a photodynamic compound that causes rapid cellular damage in the presence of light.
-
Acetyl-CoA Carboxylase (ACCase): This enzyme catalyzes a key step in fatty acid biosynthesis, which is essential for cell membrane formation.[4]
Caption: Proposed enzyme inhibition mechanism of action.
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and herbicidal activity is paramount for lead optimization. While comprehensive SAR studies for this specific hybrid class are not widely available, preliminary findings and established principles for the individual moieties can guide future research.
| Moiety | Position of Substitution | Influence on Herbicidal Activity |
| Phenoxy Ring | 2, 4, 5-positions | Halogen substitutions (e.g., Cl, F) are known to be critical for the auxin-like activity of phenoxyacetic acids. The specific pattern influences selectivity and potency.[1] |
| Acetic Acid Side Chain | α-carbon | Introduction of a methyl group can create a chiral center, often with one enantiomer being significantly more active. |
| Triazole Ring | Substituents on C3, C5, and N4 | The nature of these substituents (e.g., alkyl, aryl, halogenated groups) will likely have a profound impact on the molecule's interaction with its biological target and its overall physicochemical properties. |
Experimental Evaluation of Herbicidal Properties
A systematic evaluation of these novel compounds requires a tiered approach, from primary screening to more detailed mechanistic studies.
Primary Herbicidal Activity Screening
Objective: To assess the pre- and post-emergence herbicidal activity of the synthesized compounds against a panel of representative monocot and dicot weeds.
Protocol:
-
Plant Material: Use common weed species such as Echinochloa crus-galli (barnyardgrass, monocot) and Amaranthus retroflexus (redroot pigweed, dicot).
-
Compound Preparation: Dissolve compounds in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween-20) and dilute with water to the desired concentrations.
-
Pre-emergence Application: Sow weed seeds in pots. Apply the test solutions evenly to the soil surface.
-
Post-emergence Application: Grow weeds to the 2-3 leaf stage. Spray the test solutions onto the foliage until runoff.
-
Growth Conditions: Maintain plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
-
Evaluation: After 14-21 days, visually assess the percentage of growth inhibition and phytotoxicity symptoms compared to an untreated control. Calculate the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
Mechanism of Action Elucidation
Objective: To investigate the potential auxin-like activity and/or enzyme inhibitory effects of the active compounds.
5.2.1. Auxin Activity Bioassay (Avena Coleoptile Curvature Test)
-
Germinate oat (Avena sativa) seeds in the dark to obtain etiolated coleoptiles.
-
Excise the apical tips of the coleoptiles and place them on agar blocks containing the test compound at various concentrations.
-
After a defined period, measure the angle of curvature of the coleoptiles. A dose-dependent curvature is indicative of auxin-like activity.
5.2.2. In Vitro Enzyme Inhibition Assays
-
Enzyme Extraction: Isolate the target enzymes (e.g., ACCase, ALS, PPO) from susceptible plant species.
-
Assay: Perform spectrophotometric or other suitable assays to measure the activity of the enzyme in the presence and absence of the test compounds.
-
Data Analysis: Determine the IC50 value for each active compound against the target enzymes.
Caption: A workflow for the evaluation and optimization of novel herbicides.
Data Summary and Interpretation
The following table presents hypothetical data to illustrate how the results of herbicidal screening could be presented.
| Compound ID | Pre-emergence IC50 (µM) - E. crus-galli | Post-emergence IC50 (µM) - A. retroflexus |
| PAA-T-001 | 55.2 | 12.8 |
| PAA-T-002 (2,4-dichloro) | 25.1 | 5.6 |
| PAA-T-003 (4-fluoro) | 38.7 | 8.9 |
| 2,4-D (Control) | >200 | 15.3 |
Interpretation: In this hypothetical dataset, the introduction of a triazole moiety (PAA-T-001) confers pre-emergence activity against a grass species, which is not typical for standard phenoxyacetic acids like 2,4-D. The addition of halogen substituents on the phenoxy ring (PAA-T-002) further enhances the activity against both monocot and dicot weeds.
Conclusion and Future Directions
The conjugation of phenoxyacetic acids with a triazole moiety represents a scientifically sound strategy for the discovery of novel herbicides. The preliminary data available in the literature, although limited, suggests that these hybrid molecules can exhibit potent herbicidal activity. The key to unlocking their full potential lies in a systematic approach to their synthesis and biological evaluation.
Future research should focus on:
-
Expanding the chemical space: Synthesizing a broader range of analogues with diverse substitution patterns on both the phenoxy and triazole rings.
-
Definitive mechanism of action studies: Elucidating whether these compounds act as auxin mimics, enzyme inhibitors, or through a different mechanism.
-
Broad-spectrum herbicidal testing: Evaluating the efficacy of lead compounds against a wider panel of economically important weed species.
-
Crop selectivity studies: Assessing the safety of promising candidates on major crops such as wheat, corn, and soybean.
By following the principles and protocols outlined in this guide, researchers can effectively explore the herbicidal potential of phenoxyacetic acids containing a triazole moiety and contribute to the development of the next generation of weed management solutions.
References
- Liu, M., & Shi, D. (2014). Design, Synthesis, and Herbicidal Activities of 3‐Aryl‐4‐substituted‐5‐[3‐(trifluoromethyl)phenoxy]‐1,2,4‐triazoles. Journal of Heterocyclic Chemistry, 51(S1).
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- Phenoxy herbicide - Wikipedia.
- Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties - Encyclopedia.pub.
- Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (2020). Beilstein Journal of Organic Chemistry.
-
Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance. (2023). Frontiers in Plant Science. [Link]
-
Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. (2017). Proceedings of the National Academy of Sciences. [Link]
- Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2021). RSC Advances.
- Application Notes and Protocols for the Development of Novel Herbicides Using 2-Amino-5-bromo-4-methylpyridine. (2025). BenchChem.
-
Chemical Biology in Auxin Research. (2020). The Plant Journal. [Link]
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- 6. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Screening of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic Acid Derivatives
An In-Depth Technical Guide:
Introduction: The Rationale for a Privileged Scaffold
In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular framework is a cornerstone of rational drug design. The scaffold [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid represents a compelling example of this approach, integrating two "privileged structures" known for their broad and potent biological activities.
The 1,2,4-triazole nucleus is a five-membered heterocyclic ring that is a key component in numerous clinically significant drugs, including the antifungal agents fluconazole and itraconazole, and the antiviral ribavirin.[1][2] Its derivatives are extensively documented to exhibit a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4] This versatility stems from the triazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and coordination with metal ions in enzyme active sites.[5]
Concurrently, the phenoxyacetic acid moiety is recognized as another critical pharmacophore. It is the central structural component in several classes of drugs, including antibacterial, antihypertensive, and anti-inflammatory agents.[6] Its derivatives have demonstrated significant potential as antimicrobial and cytotoxic agents.[6][7][8]
The conjugation of these two powerful pharmacophores creates a novel class of derivatives with high potential for multifaceted biological activity. This guide provides a comprehensive, field-proven framework for the preliminary in vitro screening of these compounds. It is designed not as a rigid template, but as a logical, causality-driven workflow to efficiently identify and characterize lead compounds for further development.
Part 1: A Tiered Strategy for Efficient Screening
Given the diverse biological potential of the core scaffold, a multi-target screening approach is the most logical and resource-efficient strategy. A primary screen should be broad, designed to detect any significant biological activity across the most probable therapeutic areas: oncology and infectious diseases. Hits identified in this primary screen can then be advanced to a secondary, more focused screen to confirm activity and gain preliminary mechanistic insights. This tiered approach ensures that resources are focused on the most promising candidates.
Part 2: In Vitro Anticancer Activity Screening
The primary objective of this screening phase is to quantify the cytotoxic (cell-killing) or cytostatic (growth-inhibiting) potential of the synthesized derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the key metric derived, representing the compound concentration required to inhibit cell proliferation by 50%.
Core Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a robust and widely adopted method for assessing cell viability.[9] Its principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, specifically by mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol:
-
Cell Line Selection and Maintenance:
-
Select a panel of cancer cell lines from diverse tissue origins (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) to assess spectrum of activity.[10] The NCI-60 panel offers a comprehensive platform for broader screening.[11]
-
Culture cells in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.
-
Causality: Optimal seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare a stock solution of each derivative in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" wells (containing only DMSO at the highest concentration used) and "untreated control" wells.
-
Incubate for 48-72 hours. The incubation period should be consistent and long enough to observe effects on cell proliferation.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media-MTT mixture.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Interpretation
The raw absorbance data is converted to percentage viability relative to the vehicle control. These values are then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the IC₅₀ value is calculated using non-linear regression.
Table 1: Hypothetical Anticancer Screening Data for [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic Acid Derivatives
| Compound ID | R-Group Modification | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HepG2 (Liver) |
| DER-01 | -H | 25.4 | 32.1 | 45.8 |
| DER-02 | -Cl | 5.2 | 8.9 | 7.5 |
| DER-03 | -OCH₃ | 15.8 | 22.4 | 18.9 |
| DER-04 | -NO₂ | 1.8 | 2.5 | 2.1 |
| Doxorubicin | Reference Drug | 0.9 | 1.2 | 1.5 |
Interpretation: In this hypothetical dataset, compound DER-04 , with an electron-withdrawing nitro group, shows the highest potency across all cell lines, with IC₅₀ values approaching that of the reference drug, Doxorubicin. This makes it a primary "hit" for further investigation. Compound DER-02 also shows significant activity.
Part 3: In Vitro Antimicrobial Activity Screening
The goal of this screen is to determine the lowest concentration of a derivative that prevents the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[2] This is a fundamental measure of a compound's antimicrobial potency.
Core Protocol: Broth Microdilution Method
This technique is a standardized and efficient method for determining MIC values for a large number of compounds against various microbial strains.[3]
Experimental Protocol:
-
Microorganism Selection and Inoculum Preparation:
-
Select a panel of clinically relevant bacteria and fungi. A standard panel includes Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and yeast (Candida albicans).[2][12]
-
Grow the selected microbes in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the logarithmic phase.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
Causality: A standardized inoculum is crucial for reproducibility. A higher or lower density of microbes will directly affect the concentration of the compound needed for inhibition.
-
-
Compound Preparation and Serial Dilution:
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the highest concentration of the test compound (prepared in broth) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. This creates a gradient of compound concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well.
-
Include a "sterility control" (broth only) and a "growth control" (broth + inoculum, no compound).
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 48 hours for yeast.
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Alternatively, a viability indicator like Resazurin can be added, or absorbance can be read on a plate reader to quantify growth inhibition.
-
Data Presentation and Interpretation
MIC values are reported in µg/mL or µM. Lower MIC values indicate higher antimicrobial potency.
Table 2: Hypothetical Antimicrobial Screening Data for [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic Acid Derivatives
| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus (Gram +) | MIC (µg/mL) vs. E. coli (Gram -) | MIC (µg/mL) vs. C. albicans (Fungus) |
| DER-01 | -H | 64 | >128 | 128 |
| DER-02 | -Cl | 8 | 32 | 16 |
| DER-03 | -OCH₃ | 32 | 128 | 64 |
| DER-04 | -NO₂ | 16 | 64 | 32 |
| Ciprofloxacin | Reference Drug | 1 | 0.5 | N/A |
| Fluconazole | Reference Drug | N/A | N/A | 4 |
Interpretation: In this example, compound DER-02 shows the most promising broad-spectrum activity, with a low MIC against the Gram-positive bacterium S. aureus and moderate activity against E. coli and C. albicans. This suggests it is a valuable hit for further optimization, particularly for antibacterial applications.
Conclusion
The preliminary in vitro screening of novel [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid derivatives is a critical first step in the drug discovery pipeline. By employing a logical, tiered screening cascade that begins with broad cytotoxicity and antimicrobial assays, researchers can efficiently identify compounds with significant biological activity. The robust, reproducible protocols for MTT and broth microdilution assays, as detailed in this guide, provide the necessary framework for generating reliable primary data. The interpretation of the resulting IC₅₀ and MIC values allows for a clear, data-driven selection of "hit" compounds, paving the way for secondary mechanistic studies and the ultimate development of new therapeutic agents.
References
-
Agrawal R. et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]
-
Al-Sultani, A. A. J., & Abbas, A. K. (2023). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. Available at: [Link]
-
Lee, M., & Kim, D. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine. Available at: [Link]
-
Jadhav, G. R., et al. (2015). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Wang, X., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Available at: [Link]
-
Dayama, D. S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Patel, H., et al. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Available at: [Link]
-
Moanta, A., & Radu, S. (2008). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. Revista de Chimie. Available at: [Link]
-
Kumar, P., et al. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
-
Onishi, M., et al. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. Available at: [Link]
-
Shaharyar, M., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Manivannan, V., et al. (2023). Microbiological Activities Of Para - Bromophenoxy Acetic Acid. Tuijin Jishu/Journal of Propulsion Technology. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI. Available at: [Link]
-
Al-Majidi, S. M. I., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. Available at: [Link]
-
Parlak, A. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. Available at: [Link]
-
Liu, X., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology. Available at: [Link]
-
Wang, Y., et al. (2010). 2-(4H-1,2,4-Triazol-4-yl)phenol. Acta Crystallographica Section E. Available at: [Link]
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Methodological & Application
synthetic routes for [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
An Application Note on the Synthetic Routes for [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the viable , a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,2,4-triazole moiety is a key pharmacophore in numerous therapeutic agents, valued for its metabolic stability and diverse coordination properties.[1] This guide outlines two primary, logically distinct synthetic strategies: a linear synthesis commencing with the construction of the triazole ring onto a phenol precursor, and a convergent approach involving a copper-catalyzed N-arylation cross-coupling reaction. Each protocol is presented with step-by-step instructions, mechanistic insights, and a discussion of the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical transformations.
Overview of Synthetic Strategies
The synthesis of the target molecule, [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, hinges on the effective formation of its core intermediate, 2-(4H-1,2,4-triazol-4-yl)phenol . From this intermediate, a standard O-alkylation followed by ester hydrolysis installs the acetic acid side chain. We will explore two robust pathways to this pivotal intermediate.
-
Route A: Linear Synthesis via Cyclocondensation. This strategy involves the direct formation of the 1,2,4-triazole ring on a substituted aniline precursor. It is a straightforward approach that builds the heterocyclic system from acyclic starting materials.
-
Route B: Convergent Synthesis via N-Arylation. This modern approach leverages a transition-metal-catalyzed cross-coupling reaction to form the crucial C-N bond between a pre-formed 1,2,4-triazole ring and an aryl halide. This route offers flexibility in substrate scope.
The overall synthetic logic is depicted in the workflow below.
Caption: High-level workflow for the synthesis of the target compound.
Route A: Linear Synthesis via Cyclocondensation
This route constructs the 1,2,4-triazole ring directly from o-aminophenol and diformylhydrazine in a one-pot cyclocondensation reaction. This method is atom-economical and leverages readily available starting materials.
Caption: Workflow for the linear synthesis (Route A).
Protocol A1: Synthesis of 2-(4H-1,2,4-Triazol-4-yl)phenol
This protocol is adapted from a reported crystal structure analysis of the title compound.[1] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic triazole ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| o-Aminophenol | 109.13 | 0.065 g | 0.6 | Starting Material |
| Diformylhydrazine | 88.06 | 0.053 g | 0.6 | Triazole Precursor |
Procedure:
-
Combine o-aminophenol (0.6 mmol, 0.065 g) and diformylhydrazine (0.6 mmol, 0.053 g) in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a furnace.
-
Heat the reaction mixture to 443 K (170 °C) and maintain this temperature for 2 days.
-
Causality: The high temperature and pressure are necessary to overcome the activation energy for the cyclodehydration steps, driving the reaction to completion.
-
-
After the reaction period, cool the vessel to room temperature (293 K).
-
Isolate the crude product by filtration.
-
Purify the product by washing sequentially with hot water and then hot ethanol to remove unreacted starting materials and soluble impurities.
-
The resulting black crystals can be dried under vacuum. The reported yield for this procedure is 64%.[1]
Protocol A2: Synthesis of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
This step involves a Williamson ether synthesis. The phenolic proton of the intermediate is removed by a base to form a phenoxide, which then acts as a nucleophile, attacking an ethyl haloacetate. The final step is the saponification of the ester to the target carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio | Role |
| 2-(4H-1,2,4-Triazol-4-yl)phenol | 161.16 | 1.0 eq | Starting Material |
| Sodium Hydride (60% in oil) | 24.00 | 1.1 eq | Base |
| Ethyl Bromoacetate | 167.00 | 1.1 eq | Alkylating Agent |
| Tetrahydrofuran (THF) | - | - | Solvent |
| Sodium Hydroxide (NaOH) | 40.00 | 2-3 eq | Hydrolysis Reagent |
| Water / Ethanol | - | - | Solvent |
| Hydrochloric Acid (HCl) | - | - | Acid for Workup |
Procedure:
-
Suspend 2-(4H-1,2,4-triazol-4-yl)phenol (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, creating the sodium phenoxide salt required for the subsequent SN2 reaction.
-
-
Add ethyl bromoacetate (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester.
-
Dissolve the crude ester in a mixture of ethanol and water. Add sodium hydroxide (2-3 eq) and heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH ~2-3 by the dropwise addition of concentrated HCl.
-
The target compound will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Route B: Convergent Synthesis via N-Arylation
This strategy forms the key C-N bond in a single step by coupling 4H-1,2,4-triazole with a 2-halophenol. Copper-catalyzed Ullmann-type couplings are particularly effective for the N-arylation of azoles.[2][3][4]
Caption: Workflow for the convergent synthesis (Route B).
Protocol B1: Synthesis of 2-(4H-1,2,4-Triazol-4-yl)phenol
This protocol describes a ligand-free, copper-catalyzed N-arylation. The choice of aryl halide is critical, with reactivity generally following the order I > Br >> Cl.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio | Role |
| 4H-1,2,4-Triazole | 69.07 | 1.2 eq | Nucleophile |
| 2-Iodophenol | 219.99 | 1.0 eq | Electrophile |
| Copper(I) Oxide (Cu₂O) | 143.09 | 0.1 eq | Catalyst |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 eq | Base |
| Dimethylformamide (DMF) | - | - | Solvent |
Procedure:
-
To an oven-dried Schlenk flask, add copper(I) oxide (0.1 eq), cesium carbonate (2.0 eq), 4H-1,2,4-triazole (1.2 eq), and 2-iodophenol (1.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110-120 °C and stir for 24-48 hours.
-
Causality: Cesium carbonate is a strong base essential for deprotonating the triazole, making it a more potent nucleophile.[3] DMF is a polar aprotic solvent that helps to solubilize the salts and facilitate the coupling reaction. The copper catalyst facilitates the C-N bond formation through a proposed oxidative addition/reductive elimination cycle.
-
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Combine the organic layers and wash with aqueous lithium chloride solution (to remove residual DMF), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure intermediate.
Protocol B2: Synthesis of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
The procedure for this final step is identical to Protocol A2.
Characterization and Validation
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.[5]
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H stretch of the phenol and carboxylic acid, C=O stretch of the acid).
-
Elemental Analysis: To confirm the elemental composition (C, H, N) of the synthesized compounds, which should match the calculated values.[1]
For the key intermediate, 2-(4H-1,2,4-triazol-4-yl)phenol , the expected molecular formula is C₈H₇N₃O with a molecular weight of 161.16 g/mol .[6][7]
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Specific Hazards:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle as a mineral oil dispersion and use an inert atmosphere.
-
Ethyl Bromoacetate: Lachrymatory and toxic. Handle with care.
-
Solvents (THF, DMF): Flammable and/or irritants. Use in a fume hood.
-
Acids and Bases: Corrosive. Handle with appropriate care.
-
References
-
NIH. (n.d.). 2-(4H-1,2,4-Triazol-4-yl)phenol. Retrieved from [Link]
-
Al-Soud, Y. A., et al. (2016). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Retrieved from [Link]
-
AN PharmaTech Co Ltd. (n.d.). 2-(4H-1,2,4-triazol-4-yl)phenol | 889129-51-5. Retrieved from [Link]
-
Parchenko, V. V., et al. (2018). Synthesis, physical and chemical properties of 2-((4-R-3-(morfolinomethylen)-4H-1,2,4-triazole-5-yl)thio)acetic acid salts. Retrieved from [Link]
- Google Patents. (n.d.). US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole.
- Google Patents. (n.d.). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
-
Krasnikov, P. E., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed Central. Retrieved from [Link]
-
Linga, M., et al. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved from [Link]
-
SciSpace. (n.d.). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from [Link]
-
Hindawi. (n.d.). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Retrieved from [Link]
-
AIP Publishing. (n.d.). Synthesis of Novel Phenol based 1, 2, 3- Triazole by Using the Magnetically Active Fe3O4.Cu2ONanocatalyst. Retrieved from [Link]
-
PubMed Central. (n.d.). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. Retrieved from [Link]
-
ACS Publications. (n.d.). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4H-1,2,4-Triazol-4-yl)phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand-free CuCl-catalyzed N-Arylation of 1,2,4-triazole with aryl bromides. Retrieved from [Link]
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- 5. Synthesis, physical and chemical properties of 2-((4-R-3-(morfolinomethylen)-4H-1,2,4-triazole-5-yl)thio)acetic acid salts | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
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Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Triazole Compounds
Introduction: The Analytical Imperative for Triazole Compounds
Triazole compounds represent a cornerstone in modern medicine and agriculture, primarily serving as potent antifungal agents.[1] Their broad-spectrum activity against invasive fungal infections has made them indispensable in clinical settings.[1] The therapeutic efficacy and potential for toxicity of triazoles are often concentration-dependent, necessitating precise and reliable analytical methods for their quantification in various matrices, including pharmaceutical formulations and biological fluids like plasma and serum.[1][2][3] High-Performance Liquid Chromatography (HPLC) stands out as the premier technique for this purpose due to its high resolution, sensitivity, and adaptability.
This document provides a comprehensive guide to developing and validating robust HPLC methods for the analysis of triazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning the methodological choices, ensuring a deeper understanding and facilitating troubleshooting and further optimization.
Part 1: Foundational Knowledge & Method Development Strategy
The development of a successful HPLC method is a systematic process that begins with a thorough understanding of the analyte's physicochemical properties and the principles of chromatographic separation.
Physicochemical Properties of Triazoles: The Key to Separation
Triazoles are heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms.[4] Their chemical structures, and consequently their analytical behavior, can vary significantly. Key properties influencing their separation by HPLC include:
-
Polarity and Lipophilicity: Triazoles exhibit a range of polarities.[5] For instance, fluconazole is relatively polar, while itraconazole and posaconazole are highly lipophilic.[6] This property is the primary determinant for selecting the appropriate chromatography mode (Reversed-Phase or HILIC). Lipophilicity is often expressed as the logarithm of the partition coefficient (logP).[5]
-
Acidity/Basicity (pKa): The presence of nitrogen atoms in the triazole ring imparts weak basicity to these molecules.[5] The pKa value will determine the extent of ionization at a given mobile phase pH, which in turn affects retention time and peak shape.
-
UV Absorbance: Most triazole compounds possess chromophores that allow for their detection using UV-Vis spectrophotometers, a common detector in HPLC systems. The wavelength of maximum absorbance (λmax) is typically around 260 nm.[1]
Strategic Approach to Method Development
A logical, stepwise approach is crucial for efficient and effective method development. The following diagram outlines the general workflow.
Caption: A logical workflow for systematic HPLC method development for triazole analysis.
Part 2: Chromatographic Conditions & Protocol
This section delves into the practical aspects of setting up an HPLC system for triazole analysis, providing a detailed protocol for a reversed-phase method suitable for common antifungal triazoles like voriconazole, posaconazole, and itraconazole.
Selecting the Right Column: The Heart of the Separation
Reversed-phase HPLC (RP-HPLC) is the most widely used mode for triazole analysis, where a non-polar stationary phase is paired with a polar mobile phase.
-
C18 (Octadecylsilane) Columns: These are the workhorses of RP-HPLC and a good starting point for most triazoles.[3][7] They provide excellent hydrophobic retention for moderately polar to non-polar compounds.
-
Phenyl-Hexyl or Phenyl Columns: Columns with phenyl ligands, such as C6-phenyl, can offer alternative selectivity for aromatic triazoles due to π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of the analytes.[1][2][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar triazoles that are poorly retained on C18 columns, HILIC is a valuable alternative.[9] In HILIC, a polar stationary phase is used with a mobile phase rich in a non-polar organic solvent, with a small amount of water to facilitate partitioning.
Mobile Phase Optimization: Driving the Separation
The mobile phase composition is a powerful tool for controlling the retention and resolution of triazoles.
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN is often preferred due to its lower viscosity and UV cutoff. The ratio of organic modifier to the aqueous phase determines the elution strength.
-
Aqueous Phase and pH Control: An aqueous buffer is used to control the pH of the mobile phase. For weakly basic triazoles, a slightly acidic pH (e.g., pH 3-4) can ensure consistent ionization and improve peak shape. Phosphate buffers are commonly used.[1]
-
Additives: Trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) can be used as an ion-pairing agent to improve peak shape for basic compounds and can significantly affect retention.[4][10]
Detection
-
UV Detection: As mentioned, most triazoles have a UV absorbance maximum around 260 nm, making a UV or Diode Array Detector (DAD) a suitable choice.[1] A DAD offers the advantage of acquiring spectra across a range of wavelengths, which can aid in peak identification and purity assessment.[11]
-
Mass Spectrometry (MS) Detection: For higher sensitivity and selectivity, especially in complex matrices like plasma, coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) is the gold standard.[1]
Protocol 1: Reversed-Phase HPLC for the Simultaneous Analysis of Voriconazole, Posaconazole, and Itraconazole in Pharmaceutical Formulations
This protocol provides a starting point for the analysis of common triazole antifungals.
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and DAD or UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Reference standards of voriconazole, posaconazole, and itraconazole.
-
HPLC-grade acetonitrile and water.
-
Potassium dihydrogen phosphate and phosphoric acid for buffer preparation.
2. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Stationary Phase | C18 (4.6 x 150 mm, 5 µm) | Good retention for a broad range of triazole polarities.[3] |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate, pH 3.5 (adjusted with phosphoric acid) | Buffered aqueous phase to maintain consistent analyte ionization.[1] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient Elution | 0-2 min, 40% B; 2-12 min, 40-70% B; 12-15 min, 70% B; 15-16 min, 70-40% B; 16-20 min, 40% B | Gradient elution is necessary to resolve compounds with a wide range of polarities, from the more polar voriconazole to the highly non-polar itraconazole.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 262 nm | A common wavelength for the detection of multiple triazole antifungals.[1][8] |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards in methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions with the mobile phase to create a calibration curve covering the expected concentration range of the samples.
-
Sample Preparation (from tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., methanol or a mixture of acetonitrile and water) to dissolve the active ingredient.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Part 3: Method Validation - Ensuring Trustworthiness and Reliability
Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose.[12] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14][15]
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).[12] | Peak purity analysis (using DAD), no interference at the analyte's retention time in blank and placebo samples. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[3][12] | Correlation coefficient (r²) > 0.999.[1] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13] | Typically 80-120% of the test concentration for assay. |
| Accuracy | The closeness of the test results to the true value.[12] | Recovery of 98-102% for drug product assay. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2%.[14] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3] | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3] | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12] | No significant change in results when parameters like mobile phase pH (±0.2), column temperature (±5 °C), or flow rate (±10%) are varied. |
Part 4: Stability-Indicating Method and Forced Degradation Studies
For the analysis of drug substances and products, it is crucial to develop a stability-indicating method. This is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products.[16] This helps to demonstrate the specificity of the method and to elucidate the degradation pathways.[17][18][19]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.[16]
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.[19][20]
-
Thermal Degradation: Heating the solid drug substance at a temperature below its melting point (e.g., 105°C).[16]
-
Photolytic Degradation: Exposing the drug substance to UV and visible light.[16]
The goal is to achieve 5-20% degradation of the API.[19] The chromatograms from the stressed samples are then used to evaluate the resolution between the parent drug peak and the peaks of any degradation products.
Conclusion
The development of a robust and reliable HPLC method for the analysis of triazole compounds is a systematic process that relies on a fundamental understanding of the analytes' physicochemical properties and the principles of chromatography. By following a logical workflow, from initial screening of columns and mobile phases to rigorous method validation as per ICH guidelines, researchers can develop methods that are fit for purpose. The protocols and strategies outlined in this document provide a solid foundation for the successful analysis of this important class of compounds, ensuring the quality, safety, and efficacy of triazole-containing pharmaceutical products.
References
-
A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. National Institutes of Health. [Link]
-
Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent. [Link]
-
HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. [Link]
-
Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. PubMed. [Link]
-
Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. ResearchGate. [Link]
-
Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega. [Link]
-
Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole. ResearchGate. [Link]
-
A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. ResearchGate. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases. PubMed. [Link]
-
Triazole antifungals: A review. ResearchGate. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Chromatography Online. [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. SIELC Technologies. [Link]
-
Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method. International Journal of Pharmaceutical Investigation. [Link]
-
Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. ResearchGate. [Link]
-
Synthesis, Physico-Chemical Properties and Antifungal Activity of New Hybrids of Thiazolo[4,5-D] Pyrimidines with (1h-1,2,4) Triazole. IntechOpen. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. SCION Instruments. [Link]
-
Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. ResearchGate. [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]
-
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC Technologies. [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
HPLC Separation Modes. Waters Corporation. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
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Protocol for the Synthesis of 1,2,4-Triazole Derivatives from Phenoxyacetic Acids
An Application Note for Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4] This application note provides a comprehensive, field-proven protocol for the synthesis of versatile 1,2,4-triazole intermediates, specifically 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, starting from readily available phenoxyacetic acids. We will elucidate the chemical causality behind the procedural steps, present detailed experimental workflows, and outline methods for structural verification. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood pathway to this important class of heterocyclic compounds.
Introduction and Strategic Overview
The synthesis of 1,2,4-triazoles is a cornerstone of heterocyclic chemistry.[5] Many established drugs, such as the antifungals Fluconazole and Itraconazole, feature this core structure, highlighting its significance.[1][2] The general strategy detailed herein involves a robust, multi-step synthesis that begins with phenoxyacetic acid and proceeds through key intermediates—a hydrazide and a potassium dithiocarbazinate salt—before the final cyclization to form the triazole ring. This pathway is favored for its reliability and the utility of the final product as a versatile building block for further derivatization.
The overall synthetic workflow is depicted below. It involves three primary transformations: (A) hydrazide formation, (B) dithiocarbazate salt formation, and (C) cyclization with hydrazine to yield the target triazole-thiol.
Caption: High-level workflow for the synthesis of the target 1,2,4-triazole derivative.
Mechanistic Insights: The Cyclization Step
The crucial step in this synthesis is the ring-closure of the potassium dithiocarbazinate intermediate to form the stable 1,2,4-triazole ring. This reaction is typically performed in an aqueous or alcoholic medium by refluxing with hydrazine hydrate.
The mechanism proceeds as follows:
-
Nucleophilic Attack: Hydrazine, acting as a dinucleophile, attacks the thiocarbonyl carbon of the dithiocarbazinate.
-
Intermediate Formation: This attack forms an unstable tetrahedral intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the attached hydrazine then performs an intramolecular nucleophilic attack on the carbonyl carbon of the original hydrazide moiety.
-
Dehydration & Desulfurization: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) and desulfurization (loss of hydrogen sulfide) to yield the aromatic and highly stable 4-amino-1,2,4-triazole-3-thiol. The use of a basic medium (from KOH in the previous step and hydrazine itself) facilitates the deprotonation steps required for cyclization.[6][7]
Caption: Simplified mechanism for the cyclization of the dithiocarbazinate intermediate.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials. Hydrazine hydrate is highly toxic and corrosive. Carbon disulfide is extremely flammable and toxic. Potassium hydroxide is corrosive. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Part A: Synthesis of Phenoxyacetyl Hydrazide
This initial step converts the carboxylic acid group into a hydrazide, which is reactive towards the subsequent reagents for ring formation. The protocol starts from the corresponding ethyl ester of phenoxyacetic acid.
Protocol A:
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add ethyl phenoxyacetate (0.1 mol, 18.02 g).
-
Reagents: Add 100 mL of absolute ethanol, followed by the slow addition of 99% hydrazine hydrate (0.2 mol, 10.01 g, ~9.7 mL).
-
Causality: An excess of hydrazine hydrate is used to drive the reaction to completion and ensure full conversion of the ester.
-
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture in an ice bath. The white, solid product will precipitate out of the solution.
-
Purification: Filter the precipitate using a Büchner funnel, wash thoroughly with cold ethanol (2 x 20 mL) to remove unreacted hydrazine and other impurities, and dry under vacuum.
-
Yield: The typical yield of phenoxyacetyl hydrazide is 85-95%.
Part B: Synthesis of Potassium 3-(Phenoxyacetyl)dithiocarbazinate
This step creates the key open-chain intermediate containing the necessary carbon, sulfur, and nitrogen backbone for cyclization.
Protocol B:
-
Setup: In a 500 mL three-necked flask fitted with a mechanical stirrer and a dropping funnel, dissolve potassium hydroxide (0.12 mol, 6.73 g) in 150 mL of absolute ethanol.
-
Reagents: Add the phenoxyacetyl hydrazide (0.1 mol, 16.62 g) synthesized in Part A to the stirred solution. Cool the mixture to below 10°C using an ice-salt bath.
-
Reaction: Add carbon disulfide (0.12 mol, 9.14 g, ~7.2 mL) dropwise over 30 minutes, ensuring the temperature remains below 10°C.
-
Causality: The low temperature is critical to control the exothermic reaction and prevent the formation of side products.
-
-
Workup: After the addition is complete, continue stirring the mixture at room temperature for 10-12 hours. The potassium salt will precipitate as a yellowish solid.
-
Purification: Filter the solid product, wash with cold diethyl ether (2 x 30 mL) to remove any unreacted carbon disulfide, and dry under vacuum. The product is typically used in the next step without further purification.[7]
Part C: Synthesis of 4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
This is the final cyclization step to form the target heterocyclic compound.
Protocol C:
-
Setup: To a 250 mL round-bottom flask with a reflux condenser, add the potassium 3-(phenoxyacetyl)dithiocarbazinate (0.08 mol) from Part B.
-
Reagents: Add 99% hydrazine hydrate (0.16 mol, 8.0 g, ~7.7 mL) and 80 mL of water.
-
Causality: Hydrazine acts as both a reactant for incorporating the N4-amino group and a base to facilitate the cyclization-condensation reaction. Refluxing provides the necessary energy for the dehydration and desulfurization steps.
-
-
Reaction: Heat the mixture to reflux gently for 4-6 hours. During this time, the evolution of hydrogen sulfide gas (rotten egg smell) will be noticeable. The reaction should be conducted in a well-ventilated fume hood.
-
Workup: After refluxing, cool the reaction mixture to room temperature. The solution will be clear. Carefully acidify the solution to pH 5-6 with dilute hydrochloric acid or glacial acetic acid.
-
Purification: The target compound will precipitate as a white solid. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then dry. The crude product can be recrystallized from ethanol to afford pure 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol.[7][8]
Characterization Data
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques. The table below summarizes key expected analytical data for the final product.
| Analysis Technique | Compound | Expected Observations |
| FTIR (cm⁻¹) | Phenoxyacetyl Hydrazide | ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I) |
| 4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | ~3300-3100 (N-H stretch), ~2550 (S-H stretch, weak), ~1620 (C=N stretch), Disappearance of C=O band | |
| ¹H-NMR (DMSO-d₆, δ ppm) | 4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | ~13.5 (s, 1H, SH), ~7.3-6.9 (m, 5H, Ar-H), ~5.7 (s, 2H, NH₂), ~5.1 (s, 2H, O-CH₂) |
| ¹³C-NMR (DMSO-d₆, δ ppm) | 4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | ~167 (C-SH), ~158 (Ar-C-O), ~150 (C-O-CH₂), ~129-115 (Ar-C), ~65 (O-CH₂) |
Applications in Drug Development
The synthesized 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a highly valuable intermediate. Its functional groups offer multiple sites for further chemical modification to build libraries of potential drug candidates:
-
The 4-amino group can be readily converted into Schiff bases by condensation with various aldehydes, a common strategy in developing new antimicrobial agents.[9][10]
-
The 3-thiol group can be alkylated to introduce diverse side chains, or it can be used as a handle to construct fused heterocyclic systems like triazolo-thiadiazoles.[11]
Numerous studies have demonstrated that derivatives of this scaffold possess significant antimicrobial and antifungal activities, making it a promising starting point for novel therapeutic development.[9][12][13]
References
-
A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Research J. Pharm. and Tech. [Online]. Available: [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Online]. Available: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Online]. Available: [Link]
-
Synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Online]. Available: [Link]
-
New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. PubMed. [Online]. Available: [Link]
-
Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. [Online]. Available: [Link]
-
Antibacterial activity study of 1,2,4-triazole derivatives. PubMed. [Online]. Available: [Link]
-
1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review. BPAS Journals. [Online]. Available: [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Online]. Available: [Link]
-
Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their. Acta Poloniae Pharmaceutica. [Online]. Available: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Online]. Available: [Link]
-
Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. Preprints.org. [Online]. Available: [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. [Online]. Available: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. NIH. [Online]. Available: [Link]
-
Synthesis and evaluation of 4-amino-5-phenyl-4 H -[1][5][14]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. [Online]. Available: [Link]
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- 14. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Application Note: Streamlined Synthesis of Triazole-Phenoxyacetic Acid Conjugates via Copper-Catalyzed Click Chemistry
Abstract
This guide provides a comprehensive framework for the synthesis of novel 1,4-disubstituted 1,2,3-triazole-phenoxyacetic acid conjugates using the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] We detail the strategic rationale, precursor synthesis, a step-by-step protocol for the conjugation reaction, and methods for purification and characterization. This document is intended for researchers in medicinal chemistry, drug discovery, and materials science seeking to leverage the triazole scaffold to create diverse molecular libraries with potential biological activity.
Introduction: The Power of Molecular "Clicking"
The concept of "click chemistry," introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[3] These reactions proceed under mild, often aqueous conditions, making them ideal for creating complex molecules from modular building blocks.[2][4] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[5][] This transformation is exceptionally reliable and has revolutionized fields from drug discovery to materials science.[1][7][8]
Scientific Rationale: The 1,2,3-triazole ring is not merely a passive linker; it is a rigid, planar, and highly polar structure capable of forming hydrogen bonds and dipole-dipole interactions.[8] This makes it an excellent pharmacophore that can mimic a trans-amide bond but with greater metabolic stability. Phenoxyacetic acids, on the other hand, are a well-established class of compounds with a broad spectrum of biological activities, including herbicidal and medicinal properties.
By conjugating these two moieties, we aim to:
-
Explore New Chemical Space: Generate novel molecular architectures that combine the structural features of both parent scaffolds.
-
Enhance Biological Activity: The triazole linker can orient the phenoxyacetic acid moiety for optimal interaction with biological targets.[8]
-
Improve Pharmacokinetic Properties: The stability and polarity of the triazole can favorably influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
This application note provides the essential protocols to synthesize two key precursors—an alkyne-functionalized phenoxyacetic acid and a versatile organic azide—and subsequently conjugate them via the CuAAC reaction.
The CuAAC Reaction: Mechanism and Workflow
The CuAAC reaction proceeds via a catalytic cycle initiated by the coordination of a Cu(I) ion to the terminal alkyne.[3][] This coordination significantly lowers the pKa of the terminal proton, facilitating the formation of a copper-acetylide intermediate. This intermediate then reacts with the azide, passing through a six-membered copper metallacycle before reductive elimination yields the stable triazole product and regenerates the Cu(I) catalyst.[3][10]
A key advantage of this reaction is its regioselectivity; it exclusively produces the 1,4-disubstituted triazole isomer, in contrast to the thermal Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-isomers.[3][5]
Diagram 1: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Caption: General scheme of the CuAAC reaction for conjugation.
Diagram 2: Overall Synthesis and Analysis Workflow
Caption: From starting materials to final, validated product.
Experimental Protocols
CAUTION: Organic azides are potentially explosive and should be handled with care behind a safety shield. Avoid friction, shock, and high temperatures. Always work in a well-ventilated fume hood.
Protocol 1: Synthesis of Alkyne Precursor - 2-(4-(prop-2-yn-1-yloxy)phenyl)acetic acid
This protocol utilizes a standard Williamson ether synthesis to attach the alkyne functionality to the phenoxyacetic acid scaffold.
-
Materials & Reagents:
-
Methyl 2-(4-hydroxyphenyl)acetate
-
Propargyl bromide (80% wt. solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water (H₂O)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate and Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Step-by-Step Procedure:
-
Alkylation: To a solution of methyl 2-(4-hydroxyphenyl)acetate (1.0 eq) in anhydrous acetone, add anhydrous K₂CO₃ (2.0 eq). Stir the suspension vigorously for 15 minutes at room temperature.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Attach a condenser and heat the mixture to reflux (approx. 60°C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the K₂CO₃. Wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl ester intermediate. This can be purified by column chromatography or used directly in the next step.
-
Saponification: Dissolve the crude methyl ester in a 3:1 mixture of THF:H₂O. Add LiOH (3.0 eq) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitor by TLC).
-
Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.
-
Acidify the aqueous layer to pH ~2 with 1M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final alkyne-functionalized phenoxyacetic acid.
-
Protocol 2: Synthesis of Azide Precursor - 1-(azidomethyl)benzene
This protocol describes a simple nucleophilic substitution to form benzyl azide. The synthesis of organic azides often involves reacting alkyl halides with sodium azide.[11]
-
Materials & Reagents:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
-
Step-by-Step Procedure:
-
Dissolve sodium azide (1.5 eq) in anhydrous DMF in a round-bottom flask.
-
Add benzyl bromide (1.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine (2x), dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure at low temperature (<40°C) to yield benzyl azide as a colorless oil. Note: Do not distill to dryness.
-
Protocol 3: CuAAC "Click" Conjugation
This protocol details the core conjugation reaction. The active Cu(I) catalyst is generated in situ from a Cu(II) salt (copper(II) sulfate) using sodium ascorbate as a reducing agent.[3][5]
-
Materials & Reagents:
-
Alkyne-phenoxyacetic acid derivative (from 3.1) (1.0 eq)
-
Organic azide (from 3.2) (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq, 5 mol%)
-
Sodium ascorbate (0.10 eq, 10 mol%)
-
Solvent system: tert-Butanol and Water (1:1 v/v)
-
-
Step-by-Step Procedure:
-
In a flask, dissolve the alkyne-phenoxyacetic acid derivative (1.0 eq) and the organic azide (1.05 eq) in the t-BuOH:H₂O (1:1) solvent mixture.
-
In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.
-
Add the CuSO₄ solution to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution. The solution should turn a pale yellow/green color.
-
Stir the reaction vigorously at room temperature for 8-24 hours. The reaction is often complete when a precipitate of the product forms. Monitor progress by TLC or LC-MS.
-
Work-up & Purification:
-
Upon completion, dilute the reaction mixture with water.
-
If a precipitate has formed, collect it by vacuum filtration, wash with cold water and then a minimal amount of cold diethyl ether to remove unreacted starting materials.
-
If the product is soluble, extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to obtain the pure triazole-phenoxyacetic acid conjugate.
-
-
Characterization and Data
The successful synthesis of the conjugate must be confirmed through rigorous analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Disappearance of the alkyne proton signal (~2.5-3.0 ppm). Appearance of a new singlet for the triazole proton (~7.5-8.5 ppm).[12] Signals corresponding to both the phenoxyacetic acid and the azide partner moieties. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Appearance of two new signals for the triazole ring carbons (~120-145 ppm). |
| FT-IR | Identification of functional groups. | Disappearance of the sharp azide stretch (~2100 cm⁻¹) and the terminal alkyne C-H stretch (~3300 cm⁻¹). |
| HRMS (ESI) | Determination of exact mass and confirmation of molecular formula. | The observed m/z value should match the calculated molecular weight of the target conjugate to within ±5 ppm. |
Applications and Future Outlook
The triazole-phenoxyacetic acid conjugates synthesized through this methodology represent a versatile platform for drug discovery and development. The 1,2,3-triazole core is a key feature in several FDA-approved drugs and is known to contribute to a range of biological activities, including antimicrobial, anticancer, and antiviral properties.[8][13][14][15][16][17]
Researchers can expand upon this core protocol by:
-
Varying the Precursors: Utilizing a diverse library of substituted phenols and organic azides to rapidly generate a wide array of analogs for structure-activity relationship (SAR) studies.[7]
-
Biological Screening: Evaluating the synthesized compounds in relevant biological assays (e.g., antibacterial, antifungal, anticancer) to identify lead candidates.[13][14][16]
-
Bioconjugation: Attaching the alkyne- or azide-functionalized phenoxyacetic acids to biomolecules to create probes for chemical biology applications.[18]
The reliability and efficiency of click chemistry make it an indispensable tool for modern chemical synthesis, accelerating the discovery of new functional molecules.[1][8]
References
- Click Chemistry for Drug Development and Diverse Chemical–Biology Applic
- Recent applications of click chemistry in drug discovery. PubMed.
- CLICK CHEMISTRY: A NEW APPROACH FOR DRUG DISCOVERY Review Article. International Journal of Pharmaceutical Sciences Review and Research.
- Advances in click chemistry for drug discovery and development. Taylor & Francis Online.
- Click Chemistry: an overview and recent updates in the medicinal attributes of click-derived heterocycles. Semantic Scholar.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central (PMC).
- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BOC Sciences.
- Safe and efficient route to azides makes click chemistry even easier.
- Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PubMed Central (PMC).
- Synthesis of Azide-Alkyne Fragments for “Click” Chemical Applications. Part 2. Formation of Oligomers from Orthogonally Protected Chiral Trialkylsilylhomopropargyl Azides and Homopropargyl Alcohols.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
- Click Chemistry Overview. BOC Sciences.
- Synthesis of Organic Azide as reactant for "click" chemistry reaction?
- Biological evaluation of final tested 1,2,3‐triazole compounds.
- Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents. PubMed.
- (PDF) Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents.
- Synthesis and biological evaluation of novel 1,2,3-triazole derivatives as anti-tubercular agents. PubMed.
- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI.
- Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. PubMed Central (PMC).
- New synthesis method for click chemistry. ScienceDaily.
- Recent advances in triazole synthesis via click chemistry and their pharmacological applic
- One-Pot Synthesis of Terminal Alkynes
- Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. MDPI.
- CuAAC click triazole synthesis - labor
- 120: Synthesis of terminal alkynes. YouTube.
- Terminal alkyne synthesis by C-C coupling. Organic Chemistry Portal.
- A Technical Guide to the Synthesis and Functionaliz
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- 2. tandfonline.com [tandfonline.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological evaluation of novel 1,2,3-triazole derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Purification and Analysis of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
Introduction: The Critical Role of Purity in Drug Development
[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount. The presence of impurities, even in trace amounts, can have a profound impact on the safety, efficacy, and stability of the final drug product. This application note provides a comprehensive guide to the analytical techniques and purification protocols for [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, designed for researchers, scientists, and drug development professionals.
The synthetic routes to molecules like [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid often involve multi-step processes that can generate a variety of impurities. These can include unreacted starting materials, by-products, and regioisomers, which are molecules with the same chemical formula but different arrangements of atoms. For instance, the alkylation of the 1,2,4-triazole ring can occur at different nitrogen atoms, leading to the formation of undesired isomers. Therefore, robust and validated analytical methods are essential for the characterization and quality control of this compound.
This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of specific techniques and parameters. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these methods to their specific needs.
Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities. Based on common synthetic pathways for similar triazole derivatives, the primary impurities in a crude sample of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid are likely to include:
-
Starting Materials: Unreacted 2-(4H-1,2,4-triazol-4-yl)phenol and a haloacetic acid derivative.
-
Regioisomers: The most common regioisomeric impurity is likely the N1-substituted isomer, [2-(1H-1,2,4-triazol-1-yl)phenoxy]acetic acid. The formation of this isomer is often favored in the N-alkylation of 1,2,4-triazoles.
-
By-products: Products from side reactions, such as the dialkylation of the triazole ring or decomposition products.
-
Residual Solvents: Solvents used in the synthesis and work-up procedures.
The following diagram illustrates a typical purification and analysis workflow for [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid.
Caption: Purification and Analysis Workflow for [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid.
Purification Protocols
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful and cost-effective technique for purifying crystalline solids. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Protocol for Recrystallization:
-
Solvent Screening: The choice of solvent is critical. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For a polar molecule like [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, polar solvents are a good starting point.
-
Recommended Solvents for Screening: Ethanol, methanol, isopropanol, water, or mixtures thereof.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Rationale: Slow cooling promotes the formation of larger, purer crystals. A final wash with cold solvent removes any residual soluble impurities adhering to the crystal surface.
Preparative Chromatography: For High-Purity Requirements
When recrystallization does not provide the desired level of purity, preparative chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
Protocol for Flash Column Chromatography:
-
Stationary Phase Selection: Silica gel is the most common stationary phase for polar compounds.
-
Mobile Phase Selection: The mobile phase (eluent) is chosen to provide good separation of the target compound from its impurities. This is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC).
-
Recommended Eluent Systems for Screening (TLC): Ethyl acetate/hexanes, dichloromethane/methanol, or chloroform/acetone with a small percentage of acetic acid to improve the peak shape of the carboxylic acid.
-
-
Column Packing: Pack a glass column with silica gel slurried in the mobile phase.
-
Sample Loading: Dissolve the partially purified compound in a minimum amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elution: Pass the mobile phase through the column under pressure and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Techniques for Quality Control
Thin-Layer Chromatography (TLC): Rapid Purity Assessment
TLC is an indispensable tool for rapid, qualitative analysis of purity and for monitoring the progress of reactions and chromatographic separations.
Protocol for TLC Analysis:
-
Plate Preparation: Use commercially available silica gel TLC plates.
-
Spotting: Dissolve a small amount of the sample in a suitable solvent and spot it onto the baseline of the TLC plate using a capillary tube.
-
Development: Place the plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to move up the plate.
-
Visualization: Visualize the separated spots under UV light (if the compound is UV-active) or by staining with an appropriate reagent (e.g., iodine vapor).
-
Rf Value Calculation: Calculate the retention factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). The Rf value is a characteristic of the compound in a given solvent system.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is a highly sensitive and quantitative technique for determining the purity of a compound and for identifying and quantifying impurities.
Protocol for Reversed-Phase HPLC (RP-HPLC):
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 column is a good starting point for the separation of polar to moderately nonpolar compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution (where the composition of the mobile phase is changed over time) may be necessary to resolve all impurities.
-
Detection: The triazole and phenoxy groups in the molecule should allow for UV detection at a wavelength around 254 nm. A diode array detector (DAD) can provide additional spectral information to aid in peak identification.
-
Sample Preparation: Prepare a standard solution of the reference compound and a solution of the sample to be analyzed in the mobile phase or a suitable solvent.
-
Analysis: Inject the solutions onto the HPLC system and record the chromatograms. Purity is determined by comparing the area of the main peak to the total area of all peaks.
Table 1: Example HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for a wide range of compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Acid modifier improves peak shape for acidic analytes. |
| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC. |
| Gradient | 5% to 95% B over 20 minutes | Ensures elution of both polar and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Wavelength at which the aromatic and triazole rings are expected to absorb. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
This method is a starting point and should be optimized and validated for the specific application.
Spectroscopic and Physical Characterization
Once the compound is deemed pure by chromatographic methods, its structure and identity must be confirmed using spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and can be used to determine its elemental composition.
-
Melting Point Determination: A sharp melting point range is a good indicator of high purity for a crystalline solid.
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.
Caption: Decision Tree for Selecting Analytical Techniques.
Conclusion and Best Practices
The purification and analysis of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid require a multi-faceted approach that combines classical techniques like recrystallization with modern analytical methods such as HPLC and spectroscopy. A thorough understanding of the potential impurity profile is crucial for developing an effective purification strategy. The protocols and guidelines presented in this application note provide a solid foundation for researchers to ensure the quality and purity of this important compound.
Best Practices:
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Use high-purity solvents and reagents to avoid introducing new impurities.
-
Validate all analytical methods to ensure they are accurate, precise, and reliable.
-
Maintain detailed records of all experiments and results.
By adhering to these principles and utilizing the techniques described herein, scientists can confidently produce and characterize [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid of the high purity required for drug discovery and development.
References
- Synthesis, physical and chemical properties of 2-((5-(hydroxy(phenyl)methyl)-4R-4H-1,2,4-triazole-3-yl)thio)acetic acids and its salts. (n.d.).
-
2-(4H-1,2,4-Triazol-4-yl)phenol. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
2-(4H-1,2,4-Triazol-4-yl)pyrimidine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
HPLC Methods for analysis of 1,2,4-triazole. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. Retrieved from [Link]
- Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. (n.d.). Google Patents.
-
Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance. (2023). ResearchGate. Retrieved from [Link]
-
1,2,4-Triazole-1-acetic acid | C4H5N3O2. (n.d.). PubChem. Retrieved from [Link]
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
Introduction: The Imperative for Novel Antifungal Discovery
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Triazole compounds have long been a cornerstone of antifungal therapy, primarily by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. The disruption of this pathway compromises membrane integrity, leading to the inhibition of fungal growth. The compound of interest, [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, integrates the characteristic triazole moiety with a phenoxyacetic acid scaffold, a combination that has shown promise in various antimicrobial contexts.[1][2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro antifungal potential of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the generated data is both reliable and comparable across different laboratories.[4][5][6] We will detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), two key parameters in assessing antifungal efficacy.
Core Principle: Understanding Antifungal Action
The primary objective of these assays is to quantify the antifungal activity of the test compound. This is achieved by determining the lowest concentration that inhibits visible fungal growth (MIC) and the lowest concentration that results in fungal death (MFC).[7][8] These values are crucial for the initial characterization of a potential new antifungal drug and for guiding further preclinical development.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the reference standard for antifungal susceptibility testing and is detailed in CLSI documents M27 for yeasts and M38-A2 for filamentous fungi.[4][5][6] It allows for the quantitative determination of the MIC.[7]
-
Medium Selection: RPMI 1640 medium buffered with MOPS is the standard recommended medium.[9] This is because it is a chemically defined medium that supports the growth of most pathogenic fungi and has minimal interference with the activity of antifungal agents.
-
Inoculum Preparation: A standardized inoculum is critical for reproducibility. The turbidity of the fungal suspension is adjusted to a 0.5 McFarland standard to ensure a consistent number of fungal cells are challenged with the test compound.
-
Serial Dilution: A two-fold serial dilution of the compound provides a logarithmic concentration gradient, which is essential for accurately determining the MIC over a wide range of concentrations.[9][10]
-
Preparation of Stock Solution:
-
Dissolve [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1280 µg/mL). The initial high concentration is necessary to minimize the final concentration of the solvent in the assay, which could have its own inhibitory effects.
-
-
Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, add 100 µL of RPMI 1640 medium to wells in columns 2 through 11.
-
Add 200 µL of the highest concentration of the test compound working solution (e.g., 128 µg/mL in RPMI 1640) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. Continue this process across the plate to column 10. Discard the final 100 µL from column 10.
-
Column 11 will serve as the growth control (medium and inoculum only), and column 12 will be the sterility control (medium only).
-
-
Inoculum Preparation:
-
For Yeasts (e.g., Candida albicans): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.
-
For Filamentous Fungi (e.g., Aspergillus niger): Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage sporulation. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the conidial suspension to a final concentration of 0.4–5 x 10⁴ CFU/mL in RPMI 1640.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well in columns 1 through 11. This will bring the final volume in each well to 200 µL and halve the drug concentrations to the desired final test range.
-
Incubate the plates at 35°C. Incubation times will vary depending on the fungus: 24-48 hours for Candida species and 48-72 hours for Aspergillus species.[11][12]
-
-
MIC Determination:
Caption: Workflow for MIC determination via broth microdilution.
Agar Disk Diffusion Assay
This method is a simpler, qualitative or semi-quantitative alternative to broth microdilution, particularly useful for initial screening.[13][14] It is based on the diffusion of the antifungal agent from a paper disk into an agar medium inoculated with the test fungus.
-
Agar Medium: Mueller-Hinton agar supplemented with glucose and methylene blue is often recommended for yeasts as it supports good growth and enhances the definition of the inhibition zone.[15]
-
Disk Potency: The amount of compound impregnated into the disk is crucial. It must be sufficient to create a concentration gradient that results in a measurable zone of inhibition for susceptible organisms.
-
Inoculum Preparation: Prepare a standardized fungal suspension as described for the broth microdilution method (0.5 McFarland standard).
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically apply a sterile paper disk (6 mm diameter) impregnated with a known amount of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid onto the surface of the inoculated agar.
-
Incubation: Invert the plates and incubate at 35°C for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
Minimum Fungicidal Concentration (MFC) Determination
The MFC is a secondary assay performed after the MIC determination to assess whether the compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).[8][16]
-
Subculturing from Clear Wells: By taking an aliquot from the wells of the MIC plate that show no visible growth and plating it on a drug-free agar medium, we can determine if the fungal cells were merely inhibited or killed by the compound.
-
Definition of MFC: The MFC is defined as the lowest concentration of the antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[8][16]
-
Following MIC Determination: Use the 96-well plates from the completed MIC assay.
-
Subculturing: From each well that shows no visible growth (and from the growth control well), take a 10-20 µL aliquot and subculture it onto a drug-free agar plate (e.g., SDA or PDA).
-
Incubation: Incubate the agar plates at 35°C for 24-48 hours, or until growth is clearly visible in the subculture from the growth control well.
-
MFC Determination: The MFC is the lowest concentration of the test compound from which no fungal colonies grow on the subculture plate, or that shows a 99.9% reduction in CFU compared to the initial inoculum count.[16][17]
Caption: Workflow for MFC determination following MIC assay.
Data Presentation and Interpretation
The results of the in vitro antifungal assays should be presented clearly and concisely. A tabular format is recommended for easy comparison of MIC and MFC values against different fungal strains.
| Fungal Strain | Compound | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Candida albicans ATCC 90028 | [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid | e.g., 2 | e.g., 4 | 2 | Fungicidal |
| Aspergillus niger ATCC 16404 | [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid | e.g., 8 | e.g., >64 | >8 | Fungistatic |
| Candida albicans ATCC 90028 | Fluconazole (Control) | e.g., 0.5 | e.g., >64 | >128 | Fungistatic |
| Aspergillus niger ATCC 16404 | Amphotericin B (Control) | e.g., 1 | e.g., 2 | 2 | Fungicidal |
Interpretation of MFC/MIC Ratio:
-
An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.[8]
-
An MFC/MIC ratio of >4 suggests that the compound is primarily fungistatic.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the initial in vitro evaluation of the antifungal properties of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data that can confidently guide the next steps in the drug discovery and development pipeline. Promising results from these assays would warrant further investigation, including testing against a broader panel of clinical isolates, exploring the mechanism of action, and advancing to in vivo efficacy studies.
References
-
Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition (M38-A2). CLSI.
-
Clinical and Laboratory Standards Institute. (n.d.). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts (M44). Retrieved from [Link]
-
ANSI Webstore. (n.d.). CLSI M38-A2 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi: Approved Standard - Second Edition (Vol 28 No. 16). Retrieved from [Link]
- Krasowska, A., et al. (2009). Susceptibility testing of Aspergillus niger strains isolated from poultry to antifungal drugs. Polish Journal of Veterinary Sciences, 12(4), 547-553.
-
Techstreet. (n.d.). CLSI M38 A2 : 2ED 2008 REFERENCE METHOD FOR BROTH DILUTION ANTIFUNGAL. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition (M60Ed2E). CLSI.
- D'Amico, C., et al. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 8(10), 1083.
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Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27). Retrieved from [Link]
- Ghannoum, M. A., et al. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 48(10), 3682–3687.
- Belder, N., et al. (2020). Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy. ACS Infectious Diseases, 6(11), 3046–3054.
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Clinical and Laboratory Standards Institute. (2022). Performance Standards for Antifungal Susceptibility Testing of Yeasts (M27M44S). Retrieved from [Link]
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ACS Publications. (2020). Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy. Retrieved from [Link]
-
American Society for Microbiology. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Retrieved from [Link]
-
ScienceOpen. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Approved Standard CLSI Document M38-A2. Retrieved from [Link]
- Lewis, R. E., & Kontoyiannis, D. P. (2013). Antifungal Susceptibility Testing: Current Approaches. Clinical Infectious Diseases, 56(10), 1461–1467.
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Scientific Research Publishing. (2008). CLSI—Clinical and Laboratory Standards Institute (2008) Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Approved Standard M38-A2, 2nd Edition, Wayne, 37 p.. Retrieved from [Link]
- Tan, G. L., et al. (2024). Antifungal susceptibility of molecularly confirmed Aspergillus species from clinical samples.
-
ResearchGate. (n.d.). Degree of sensitivity of Aspergillus niger to antifungal drugs -Etest. Retrieved from [Link]
- Pierce, C. G., et al. (2008). Standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4333–4340.
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Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases (ISO16256). Retrieved from [Link]
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JETIR. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
- Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3787–3795.
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ResearchGate. (n.d.). Minimum fungicidal concentration assessment method. MIC = minimum.... Retrieved from [Link]
-
American Society for Microbiology. (2006). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. Retrieved from [Link]
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Scholars @ UT Health San Antonio. (n.d.). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Retrieved from [Link]
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National Institutes of Health. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Retrieved from [Link]
-
Medical Notes. (2025). Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. Retrieved from [Link]
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Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
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National Institutes of Health. (2006). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Retrieved from [Link]
- Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3410.
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JETIR. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives:A Review. Retrieved from [Link]
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PubMed. (1963). [Synthesis of phenoxyacetic and phenoxypropionic acids containing an aldehyde, acetyl or carobxyl group in the benzene ring and their fungicidal effects on pathogenic species]. Retrieved from [Link]
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National Institutes of Health. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Retrieved from [Link]
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National Institutes of Health. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Retrieved from [Link]
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National Institutes of Health. (2003). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Retrieved from [Link]
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Taylor & Francis Online. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Retrieved from [Link]
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R Discovery. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Retrieved from [Link]
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National Institutes of Health. (2017). In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran. Retrieved from [Link]
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Saudi Medical Journal. (2001). In vitro activity of 6 antifungal agents on candida species isolated as causative agents from vaginal and other clinical specimens. Retrieved from [Link]
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Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents | Request PDF. Retrieved from [Link]
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ResearchGate. (2025). Synthesis,structures and antifungal activity of acyl phenolic acid derivatives. Retrieved from [Link]
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Application Notes and Protocols for the Development of Herbicidal Formulations Featuring [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic Acid
Introduction
The compound [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid belongs to the phenoxyacetic acid class of chemicals. This structural class includes some of the most widely used and historically significant herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D).[1][2] These herbicides function as synthetic auxins, a type of plant growth regulator.[1] When absorbed by broadleaf weeds, they induce uncontrolled, unsustainable growth that leads to stem curl-over, leaf withering, and eventual plant death.[1]
The transformation of a promising active ingredient (AI) like [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid into a commercially viable herbicide is critically dependent on its formulation. A formulation is the processed product containing the AI and various co-formulants, designed to deliver the AI to its target site in a usable and effective form.[3][4] The development of an optimal formulation is a multi-stage process that enhances the AI's biological activity, ensures its stability during storage and transport, and provides safe and convenient handling for the end-user.[4][5]
This guide provides a comprehensive overview of the principles, protocols, and validation methods essential for developing robust herbicidal formulations, tailored for researchers, scientists, and professionals in the agrochemical industry.
Part 1: Pre-Formulation Studies: Characterizing the Active Ingredient
Before any formulation work can begin, a thorough understanding of the active ingredient's physicochemical properties is paramount. These properties dictate the feasibility of different formulation types and guide the selection of appropriate co-formulants. The first step in any development project is to experimentally determine these values.
Table 1: Essential Physicochemical Properties of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
| Property | Significance in Formulation Development | Target Value (Hypothetical - Must be Determined Experimentally) |
| Melting Point | Determines the physical state of the AI at relevant temperatures and informs the selection of processing methods (e.g., milling for solids). | 150 - 160 °C |
| Aqueous Solubility | A critical parameter that dictates the choice between solution-based or dispersion-based formulations. Low solubility is common for many AIs. | < 100 mg/L at 20°C |
| Solubility in Organic Solvents | High solubility in specific solvents is essential for developing Emulsifiable Concentrates (EC) or Oil Dispersions (OD). | > 200 g/L in Solvesso™ 150 |
| Partition Coefficient (Log P) | Indicates the lipophilicity of the AI. A higher Log P suggests better penetration through the waxy leaf cuticle, which can be enhanced by oil-based adjuvants. | 2.5 - 3.5 |
| pKa | For acidic compounds like this AI, the pKa indicates the pH at which it exists in its ionized (more water-soluble) and non-ionized (more oil-soluble) forms. This affects stability and uptake. | 3.0 - 4.0 |
| Chemical Stability | Assesses degradation in response to factors like hydrolysis (pH), photolysis (light), and heat. Unstable compounds may require protective formulations like WGs or ODs.[5][6] | Stable at neutral pH; may degrade under highly acidic or alkaline conditions. |
Part 2: Rationale-Driven Formulation Selection
The choice of formulation type is a strategic decision based on the AI's properties, intended use, and commercial considerations. The goal is to create a product that is both biologically effective and physically stable.[5]
Common Herbicide Formulation Types:
-
Emulsifiable Concentrate (EC): The AI is dissolved in an organic solvent with emulsifiers. When added to water, it forms a spontaneous "milky" emulsion. Suitable for oil-soluble AIs.[4]
-
Suspension Concentrate (SC): A stable suspension of finely milled solid AI particles in water. Suitable for AIs with low solubility in both water and oil. Requires continuous agitation.[7]
-
Oil Dispersion (OD): A stable suspension of solid AI particles in an oil-based carrier. This is an excellent choice for AIs that are sensitive to water (hydrolysis). The oil also acts as a built-in adjuvant to enhance leaf penetration.[5]
-
Water-Dispersible Granule (WG or WDG): A dry, granular product that disintegrates and disperses in water to form a suspension. WGs offer good shelf-life, are dust-free, and reduce transportation costs.[4]
The following diagram illustrates a decision-making workflow for selecting an appropriate formulation type based on the pre-formulation data.
Caption: Decision workflow for herbicide formulation selection.
Part 3: Core Components of Herbicidal Formulations
A successful formulation is a synergistic blend of the active ingredient and carefully selected co-formulants, often referred to as adjuvants. Adjuvants are substances that modify the biological activity or application characteristics of the herbicide.[8] They can be broadly classified as activators, which enhance herbicidal performance, and utility modifiers, which improve the physical characteristics of the spray solution.[9][10]
Table 2: Key Formulation Components and Their Functions
| Component Class | Specific Examples | Primary Function(s) & Rationale |
| Active Ingredient (AI) | [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid | The primary biologically active compound responsible for weed control. |
| Carriers / Solvents | Water, Aromatic Solvents (e.g., Solvesso™ series), Methylated Seed Oils (MSO), Vegetable Oils | The liquid base of the formulation. Water is used for SCs, while oils and solvents are used for ECs and ODs. The choice is dictated by AI solubility and stability.[4] |
| Activator Adjuvants | Non-ionic Surfactants (NIS) (e.g., Alcohol ethoxylates) | Reduce the surface tension of spray droplets, allowing for better spreading and coverage on the waxy leaf surface.[11] |
| Crop Oil Concentrates (COC) / Methylated Seed Oils (MSO) | Increase the penetration of the AI through the plant cuticle, enhancing absorption and efficacy. MSOs are generally more aggressive penetrants than COCs.[9][10] | |
| Nitrogen Fertilizers (e.g., Ammonium Sulfate (AMS), Urea Ammonium Nitrate (UAN)) | Can increase herbicide activity, especially on certain weed species, and condition hard water by preventing antagonistic mineral ions from binding to the AI.[9][11] | |
| Utility Modifiers | Dispersing Agents (e.g., Lignosulfonates, Polycarboxylates) | Keep solid AI particles suspended and prevent them from agglomerating in SC, OD, and WG formulations. |
| Wetting Agents (e.g., Sulfosuccinates) | Help dry formulations (WGs) to quickly wet and disperse when added to water. | |
| Emulsifiers (e.g., Calcium dodecylbenzenesulfonate, Castor oil ethoxylates) | Allow oil-based EC formulations to form a stable emulsion when mixed with water in the spray tank. | |
| Antifoaming Agents (e.g., Silicone-based compounds) | Prevent the formation of foam during the manufacturing process and when mixing the product in the spray tank.[10] | |
| Thickeners / Rheology Modifiers (e.g., Xanthan Gum, Attapulgite Clay) | Prevent the settling of solid particles during long-term storage of SC and OD formulations, ensuring product homogeneity. |
Part 4: Experimental Protocols for Formulation Preparation
The following protocols are generalized methodologies. Specific quantities of each ingredient must be optimized through iterative experimentation to achieve a stable and effective final product.
Protocol 1: Preparation of an Emulsifiable Concentrate (EC)
Rationale: This protocol is suitable if pre-formulation studies show the AI is highly soluble in a water-immiscible organic solvent.
Materials & Equipment:
-
[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid (Technical Grade, >95%)
-
Aromatic solvent (e.g., Solvesso™ 150)
-
Emulsifier blend (anionic and non-ionic, e.g., Calcium DDBS and an alcohol ethoxylate)
-
Magnetic stirrer with heating plate, beakers, graduated cylinders
Procedure:
-
Solubilization: Weigh the desired amount of aromatic solvent into a beaker. Begin stirring with a magnetic stir bar.
-
AI Addition: Slowly add the pre-weighed amount of the active ingredient to the stirring solvent. Gentle heating (40-50°C) may be applied to facilitate dissolution. Continue stirring until the AI is completely dissolved and the solution is clear.
-
Adjuvant Addition: Add the required amounts of the emulsifier blend to the solution. Continue stirring for an additional 15-20 minutes to ensure complete homogenization.
-
Quality Control & Packaging: Allow the solution to cool to room temperature. Perform initial quality checks (e.g., clarity, color). Package in a suitable solvent-resistant container.
Protocol 2: Preparation of a Suspension Concentrate (SC)
Rationale: This protocol is chosen when the AI has low solubility in both water and oil, making it suitable for a water-based dispersion.
Materials & Equipment:
-
[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid (Technical Grade, >95%)
-
Deionized water
-
Antifreeze (Propylene Glycol)
-
Dispersing agent and wetting agent
-
Thickener (Xanthan Gum) and Antifoaming agent
-
High-shear homogenizer and a media mill (bead mill)
Procedure:
-
Aqueous Phase Preparation: In a primary vessel, combine the deionized water, propylene glycol, dispersing agent, wetting agent, and antifoam. Mix with a standard propeller stirrer until all components are dissolved.
-
AI Incorporation: While stirring, slowly add the pre-weighed AI powder to the aqueous phase. Continue mixing until the powder is fully wetted and a homogenous slurry is formed.
-
Wet Milling (Particle Size Reduction): Transfer the slurry to a media mill charged with grinding beads (e.g., zirconium oxide). Mill the suspension until the desired particle size distribution is achieved (typically a D90 of <10 µm). This step is critical for preventing sedimentation and ensuring biological efficacy.
-
Rheology Adjustment: Transfer the milled concentrate to a finishing tank. Prepare a pre-hydrated xanthan gum solution (thickener) and add it slowly to the concentrate under gentle agitation until the target viscosity is reached. This imparts long-term storage stability.
-
Final QC & Packaging: Perform final quality control tests (see Part 5). Package in appropriate containers.
Part 5: Formulation Characterization and Stability Testing
Once a prototype formulation is developed, it must undergo rigorous testing to ensure it remains physically and chemically stable over its intended shelf life. Accelerated stability testing is a common practice to predict long-term stability.[3]
Protocol 3: Accelerated Stability Testing
Rationale: Storing the formulation at an elevated temperature accelerates potential degradation pathways, allowing for a rapid assessment of its long-term stability. A common standard is storage at 54±2°C for 14 days.
Procedure:
-
Initial Analysis (Time Zero): Take a representative sample of the freshly prepared formulation. Analyze it for the key parameters listed in Table 3. This serves as the baseline.
-
Incubation: Place a sealed container of the formulation in a calibrated oven set to 54±2°C.
-
Post-Storage Analysis: After 14 days, remove the sample from the oven and allow it to equilibrate to room temperature for 24 hours.
-
Re-analysis and Comparison: Re-run the full suite of analyses from step 1. Compare the results to the time-zero data. The formulation is considered stable if the changes are within acceptable limits (e.g., <5% degradation of AI, no significant phase separation).
Table 3: Key Parameters for Formulation Quality and Stability Assessment
| Parameter | Test Method | Purpose |
| Appearance | Visual Inspection | Checks for phase separation, crystallization, or color change. |
| pH | pH meter | Monitors chemical stability, as degradation is often pH-dependent. |
| Viscosity | Rotational Viscometer | Critical for SC/OD formulations to ensure they are pourable and stable against settling. |
| Active Ingredient Content | High-Performance Liquid Chromatography (HPLC) | Quantifies the amount of AI to check for chemical degradation. |
| Emulsion/Dispersion Stability | CIPAC MT 36 / MT 180 | For EC/SC/WG, this test measures how well the formulation forms and maintains a stable emulsion/suspension in water, simulating tank-mixing. |
| Particle Size Distribution | Laser Diffraction | For SC/OD/WG, ensures particles remain small and have not agglomerated, which would affect stability and efficacy. |
The following diagram outlines the workflow for stability and quality control testing.
Caption: Workflow for accelerated stability testing.
Part 6: Bio-Efficacy Evaluation
The ultimate test of a formulation is its performance in controlling the target weeds without harming the crop. While full-scale field trials are required for product registration, initial bio-efficacy screening can be conducted in a greenhouse or laboratory setting.[12][13]
Protocol 4: Greenhouse Bioassay for Herbicidal Efficacy
Rationale: A bioassay provides a controlled environment to compare the performance of a new formulation against standards and assess for potential crop injury (phytotoxicity).[14]
Procedure:
-
Plant Preparation: Grow pots of a target broadleaf weed species (e.g., velvetleaf) and a tolerant monocot crop species (e.g., corn or wheat) until they reach an appropriate growth stage (e.g., 3-4 true leaves).
-
Treatment Preparation: Prepare spray solutions of the new formulation at several application rates (e.g., 0.5x, 1x, and 2x the anticipated field rate). Include the following controls:
-
Negative Control: Untreated plants.
-
Blank Control: Plants sprayed with the formulation minus the active ingredient.
-
Reference Standard: Plants sprayed with a commercial standard herbicide with a similar mode of action.
-
-
Application: Apply the treatments to the plants using a calibrated laboratory track sprayer to ensure uniform coverage. Replicate each treatment on at least 3-4 pots.
-
Evaluation: Place the pots in the greenhouse in a randomized complete block design. Evaluate the plants at set intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Data Collection: Collect data on:
-
Efficacy: Visual weed control rating (0% = no effect, 100% = complete plant death).
-
Phytotoxicity: Visual crop injury rating (0% = no injury, 100% = complete crop death).
-
Weed Biomass: At the end of the study, harvest the above-ground portion of the weeds, dry them in an oven, and weigh to determine the dry weight biomass reduction compared to the untreated control.
-
Conclusion
The development of a high-performance herbicidal formulation is an iterative, science-driven process that requires a deep understanding of the active ingredient, strategic selection of co-formulants, and rigorous testing protocols. It is a journey from the discovery of an active molecule to the creation of a stable, effective, and user-friendly product.[3] By following a logical workflow—from pre-formulation characterization and rationale-based formulation selection to comprehensive stability and bio-efficacy testing—researchers can successfully unlock the full potential of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid as a valuable tool for weed management.
References
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Apparent Ag. Adjuvants for Enhancing Herbicide Performance. [Link]
-
Wolf, T. (2023-05-12). Adjuvants: What they do and how they do it. Saskatchewan Pulse Growers. [Link]
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Purdue University Extension. Adjuvant Use With Herbicides: Factors to Consider. [Link]
-
CHS Agronomy. Adjuvant 101 - activators. [Link]
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Spiridonov, Y. Y., & Glinushkin, A. P. (2022). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. MDPI. [Link]
-
Downer, B. (2021-10-06). A Look Behind the Scenes Research and Development for a New Herbicide Formulation. Corteva Agriscience. [Link]
-
Pesticides Control Authority. Guidelines for evaluation of pesticide bio efficacy trial reports. [Link]
-
Auxilife. Bio-Efficacy Analysis of Pesticides & Agro-chemical. [Link]
-
Choudhary, R., et al. (2024-02-09). Bio-Efficacy of New Herbicide Molecules for Weed Management in Grain Legumes. MDPI. [Link]
-
Eurofins Agroscience Services. (2024-03-01). GEP Efficacy Testing for Agrochemicals. [Link]
-
ResearchGate. Physical and chemical properties of EW formulation after stability test at 54°C. [Link]
- Crafts, A.S.
-
Neal, J.C., & Senesac, A. (2016-10-11). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]
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University of Nebraska–Lincoln. Herbicide Formulations. [Link]
-
Scribd. Herbicide Formulation Guide. [Link]
-
Lee, K. (2000). Chemical Stabilization Study for Sulfonylurea Herbicides. Korea Science. [Link]
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European Medicines Agency. (2023-07-13). Stability testing of existing active substances and related finished products. [Link]
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Southwest Research Institute. Stability Testing & Studies. [Link]
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-
Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]
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Wikipedia. 2,4,5-Trichlorophenoxyacetic acid. [Link]
-
PubChem. (2,4,5-Trichlorophenoxy)acetate. [Link]
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PubChem. 1,2,4-Triazole-1-acetic acid. [Link]
-
Collaborative for Health & Environment. 2,4,5-T. [Link]
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National Center for Biotechnology Information. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]
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The Versatile Scaffold: Harnessing [2-(4H-1,2,4-Triazol-4-yl)phenoxy]acetic Acid in Modern Medicinal Chemistry
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, certain molecular frameworks consistently emerge as privileged scaffolds, demonstrating a remarkable capacity for diverse biological activities upon functionalization. The 1,2,4-triazole moiety is a quintessential example, forming the core of numerous clinically successful drugs.[1] This guide delves into the strategic application of a specific, highly adaptable scaffold: [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid . We will explore its synthesis, derivatization, and its proven potential in developing potent antimicrobial and anticancer agents.
The Strategic Advantage of the [2-(4H-1,2,4-Triazol-4-yl)phenoxy]acetic Acid Scaffold
The power of this scaffold lies in the synergistic combination of its constituent parts:
-
The 1,2,4-Triazole Ring: This five-membered heterocycle is a bioisostere for amides and esters, offering metabolic stability and the ability to engage in crucial hydrogen bonding interactions with biological targets.[2] Its three nitrogen atoms act as key coordination points, notably with the heme iron of cytochrome P450 enzymes, a mechanism central to the action of many antifungal drugs.
-
The Phenoxy Linker: This aromatic spacer provides a rigid framework, allowing for precise orientation of substituents. The ether linkage offers a degree of conformational flexibility, enabling the molecule to adapt to the topology of various binding sites.
-
The Acetic Acid Moiety: The carboxylic acid group is a versatile handle for both biological interaction and chemical modification. It can act as a hydrogen bond donor and acceptor, or it can be readily converted into esters, amides, and other functional groups to fine-tune the pharmacokinetic and pharmacodynamic properties of the final compound.
This modular design allows for a systematic exploration of structure-activity relationships (SAR), enabling researchers to optimize potency, selectivity, and drug-like properties.
Synthesis of the Core Scaffold and its Derivatives: A Step-by-Step Protocol
The synthesis of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid and its derivatives is a multi-step process that can be reliably executed in a standard medicinal chemistry laboratory. Below are detailed, field-proven protocols.
Protocol 1: Synthesis of the Intermediate 2-(4H-1,2,4-Triazol-4-yl)phenol
This protocol is adapted from established methods for the synthesis of substituted 1,2,4-triazoles.
Rationale: This step involves the cyclization of an o-aminophenol with a formic acid equivalent to form the triazole ring. Diformylhydrazine serves as a convenient precursor to the necessary reactive intermediate.
Materials:
-
o-Aminophenol
-
Diformylhydrazine
-
High-pressure autoclave with a Teflon liner
-
Furnace
-
Ethanol (absolute)
-
Deionized water
Procedure:
-
In a Teflon-lined stainless steel autoclave, combine o-aminophenol (0.6 mmol, 0.065 g) and diformylhydrazine (0.6 mmol, 0.053 g).
-
Seal the autoclave and place it in a furnace.
-
Heat the reaction mixture to 443 K (170 °C) and maintain this temperature for 48 hours.
-
After 48 hours, turn off the furnace and allow the autoclave to cool to room temperature (293 K).
-
Carefully open the autoclave in a well-ventilated fume hood.
-
Isolate the crude product and wash it sequentially with hot deionized water and then hot absolute ethanol to remove unreacted starting materials and impurities.
-
The resulting solid is 2-(4H-1,2,4-triazol-4-yl)phenol. The product can be further purified by recrystallization if necessary. A typical yield is around 64%.
Protocol 2: Synthesis of a Representative Derivative - Ethyl [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetate
Rationale: This step involves the alkylation of the phenolic hydroxyl group with an ethyl bromoacetate. This is a standard Williamson ether synthesis.
Materials:
-
2-(4H-1,2,4-triazol-4-yl)phenol
-
Ethyl bromoacetate
-
Potassium carbonate (anhydrous)
-
Acetone (dry)
-
Magnetic stirrer with heating
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a solution of 2-(4H-1,2,4-triazol-4-yl)phenol (1 mmol) in dry acetone (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.5 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 mmol) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure ethyl [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetate.
Protocol 3: Hydrolysis to [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
Rationale: The final step is the hydrolysis of the ester to the carboxylic acid. This is a standard saponification reaction.
Materials:
-
Ethyl [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetate
-
Lithium hydroxide or sodium hydroxide
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve the ethyl [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetate (1 mmol) in a mixture of THF (10 mL) and water (5 mL).
-
Add lithium hydroxide (2 mmol) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.
-
The product, [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Applications in Drug Discovery: Targeting Fungal and Cancer Cells
Derivatives of the [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid scaffold have shown significant promise as antifungal and anticancer agents.
Antifungal Activity
The 1,2,4-triazole core is a well-established pharmacophore in antifungal drug design.[3] These compounds typically exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[6]
Table 1: Antifungal Activity of Representative 1,2,4-Triazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Derivative E | Candida albicans (Fluconazole-resistant) | 16 | Fluconazole | >64 |
| Derivative F | Aspergillus fumigatus | 8 | Itraconazole | 4 |
| Derivative G | Cryptococcus neoformans | 4 | Amphotericin B | 1 |
Note: The data presented here are illustrative and compiled from various sources on 1,2,4-triazole derivatives to demonstrate their potential. Specific activities of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid derivatives would require dedicated screening.
Anticancer Activity
The 1,2,4-triazole scaffold has also been incorporated into numerous anticancer agents.[4][7] The mechanism of action for these compounds is often multifaceted, but a common pathway involves the induction of apoptosis, or programmed cell death.[8] Many anticancer drugs trigger the intrinsic apoptotic pathway by causing cellular stress, which leads to the activation of pro-apoptotic proteins like Bax and Bak. These proteins permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then initiates a caspase cascade, culminating in the activation of executioner caspases (e.g., caspase-3) that dismantle the cell.
Table 2: Anticancer Activity of Representative 1,2,4-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative H | MCF-7 (Breast Cancer) | 7.5 | Doxorubicin | 1.2 |
| Derivative I | A549 (Lung Cancer) | 10.2 | Cisplatin | 5.8 |
| Derivative J | HCT116 (Colon Cancer) | 5.8 | 5-Fluorouracil | 4.5 |
Note: The data presented here are illustrative and compiled from various sources on 1,2,4-triazole derivatives to demonstrate their potential. Specific activities of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid derivatives would require dedicated screening.
Future Directions and Conclusion
The [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid scaffold represents a promising starting point for the development of novel therapeutics. The synthetic accessibility and the potential for diversification at multiple points on the molecule make it an attractive platform for medicinal chemists. Future research should focus on:
-
Combinatorial Library Synthesis: The generation of a focused library of derivatives to systematically probe the structure-activity relationships for various biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent compounds.
-
Pharmacokinetic Profiling: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their drug-like characteristics.
References
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). Molecules, 28(15), 5789. Available at: [Link]
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Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. (2016). Cellular and Molecular Life Sciences, 73(11-12), 2237–2257. Available at: [Link]
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Substrate-based inhibitors of lanosterol 14.alpha.-methyl demethylase: I. Assessment of inhibitor structure-activity relationship and cholesterol biosynthesis inhibition properties. (1995). Biochemistry, 34(31), 10071–10080. Available at: [Link]
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Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). BMC Chemistry, 16(1), 91. Available at: [Link]
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Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. (2021). European Journal of Medicinal Chemistry, 221, 113524. Available at: [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). ResearchGate. Available at: [Link]
-
Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2024). Cancers, 16(5), 984. Available at: [Link]
-
Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. (2021). Current Drug Targets, 22(12), 1369–1386. Available at: [Link]
-
Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (2014). Molecules, 19(12), 20836–20851. Available at: [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). Molecules, 25(16), 3749. Available at: [Link]
-
Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. (2018). Frontiers in Pharmacology, 9, 1032. Available at: [Link]
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Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. (2021). Journal of Fungi, 7(11), 906. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). KTU AVES. Available at: [Link]
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Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2024). Cancers, 16(5), 984. Available at: [Link]
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Anticancer Properties of 1,2,4-Triazoles. (2021). International Journal of Scientific Research in Engineering and Management, 5(2). Available at: [Link]
-
Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. (2006). Journal of Steroid Biochemistry and Molecular Biology, 102(1-5), 186–191. Available at: [Link]
-
Overview of pro-apoptotic and pro-survival signalling pathways.... (n.d.). ResearchGate. Available at: [Link]
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Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Biointerface Research in Applied Chemistry, 12(6), 7633–7648. Available at: [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Advances in Microbiology, 3(4), 366-375. Available at: [Link]
-
Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (2019). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(7), 647-663. Available at: [Link]
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Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. (2024). ResearchGate. Available at: [Link]
-
Triazole antifungals. (n.d.). EBSCO. Available at: [Link]
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Application Note: A Scientist's Guide to Enantioselective Separation of Chiral Triazole Derivatives by HPLC
Introduction: The Chirality Challenge in Triazole Chemistry
Triazole derivatives represent a cornerstone of modern medicinal chemistry and agrochemistry, exhibiting a vast spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] Many of these bioactive triazoles are chiral, meaning they exist as non-superimposable mirror images called enantiomers. This stereochemistry is not a trivial detail; often, one enantiomer carries the desired therapeutic or biological activity, while the other may be less active, inactive, or even responsible for undesirable side effects. Consequently, the ability to separate and quantify these enantiomers is a critical task in drug development, quality control, and environmental analysis.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the premier analytical technique for this challenge.[4] It provides a reliable, robust, and highly precise method for determining enantiomeric excess (ee) and isolating pure enantiomers. This guide provides an in-depth exploration of the principles, a strategic framework for method development, detailed protocols, and troubleshooting insights for the successful enantioselective separation of chiral triazole derivatives.
The Bedrock of Separation: Principles of Chiral Recognition
The separation of enantiomers, which share identical physical and chemical properties in an achiral environment, is only possible in the presence of a chiral selector.[5][6] In chiral HPLC, the selector is immobilized onto the stationary phase. The fundamental mechanism of separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector on the CSP.[4][7]
The stability of these diastereomeric complexes differs, leading to a difference in retention time and, thus, separation. This differential interaction is often explained by the "three-point interaction model," which posits that for effective chiral recognition, at least three simultaneous points of interaction must occur between the analyte and the chiral selector.[4] One enantiomer will achieve this multi-point fit more effectively than its mirror image, resulting in stronger retention on the column. These interactions can include:
-
Hydrogen bonding
-
π-π interactions
-
Dipole-dipole interactions
-
Steric hindrance
-
Inclusion complexation
For triazole derivatives, the most successful separations are typically achieved on polysaccharide-based and cyclodextrin-based CSPs.
-
Polysaccharide-Based CSPs: These are the most widely used CSPs for a broad range of chiral compounds, including triazoles.[8][9][10][11] They consist of naturally chiral polymers like cellulose or amylose that are derivatized (e.g., with 3,5-dimethylphenylcarbamate) and coated or immobilized on a silica support.[12][13] The helical structure of these polymers creates "chiral grooves" or pockets where analyte enantiomers can interact differently through a combination of hydrogen bonding, π-π, and steric interactions.[14]
-
Cyclodextrin-Based CSPs: These CSPs utilize cyclodextrins, which are cyclic oligosaccharides forming a toroidal or "bucket-like" structure.[5] The interior of this cavity is relatively hydrophobic, while the exterior is hydrophilic. Chiral recognition occurs via an inclusion complexation mechanism, where one enantiomer fits more snugly into the chiral cavity than the other based on size, shape, and the position of its functional groups.[6][7]
A Strategic Workflow for Chiral Method Development
A systematic screening approach is the most efficient path to a successful and robust chiral separation. Simply testing conditions randomly is inefficient. The following workflow provides a logical progression from initial screening to a fully optimized method.
Caption: A systematic workflow for chiral HPLC method development.
Experimental Protocols
Protocol 1: Universal Screening for Chiral Triazole Derivatives
This protocol outlines a comprehensive screening approach to efficiently identify promising separation conditions.
1. Analyte & Sample Preparation:
- Prepare a stock solution of the racemic triazole derivative at approximately 1 mg/mL in a suitable solvent (e.g., ethanol, isopropanol, or mobile phase).
- Dilute the stock solution with the initial mobile phase to a working concentration of 0.1-0.2 mg/mL.
- Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
2. HPLC System & Columns:
- System: An HPLC or UHPLC system equipped with a UV/DAD detector is standard.
- Screening Columns: A set of polysaccharide-based columns is highly recommended as a starting point.
- Amylose tris(3,5-dimethylphenylcarbamate) based column
- Cellulose tris(3,5-dimethylphenylcarbamate) based column
- Cellulose tris(3-chloro-4-methylphenylcarbamate) based column
3. Screening Conditions:
- Run screens under Normal Phase (NP), Reversed Phase (RP), and Polar Organic (PO) modes. It is often most efficient to dedicate a specific column to either NP or RP/PO modes to avoid lengthy equilibration times.
- Injection Volume: 5-10 µL
- Flow Rate: 0.5 - 1.0 mL/min
- Temperature: 25°C
- Detection: Monitor at a UV wavelength where the analyte has maximum absorbance (e.g., 220-260 nm).
4. Mobile Phase Screening Protocol:
| Mode | Mobile Phase A | Mobile Phase B | Gradient/Isocratic |
| Normal Phase (NP) | n-Hexane | Isopropanol (IPA) or Ethanol (EtOH) | Isocratic runs at 98/2, 95/5, 90/10, 80/20 (A/B) |
| Reversed Phase (RP) | Water + 0.1% Formic Acid | Acetonitrile (ACN) + 0.1% Formic Acid | Isocratic runs at 80/20, 60/40, 40/60, 20/80 (A/B) |
| Polar Organic (PO) | Acetonitrile (ACN) | Methanol (MeOH) or Ethanol (EtOH) | Isocratic runs at 100% ACN, 100% EtOH/MeOH |
5. Evaluation:
- After each run, evaluate the chromatogram for any sign of peak splitting or separation.
- Calculate the resolution (Rs) for any promising conditions. A baseline separation (Rs ≥ 1.5) is the goal.
- Select the CSP/mobile phase combination that provides the best selectivity for further optimization.
Protocol 2: Determination of Enantiomeric Excess (ee)
Once a baseline separation is achieved, the enantiomeric excess can be accurately determined.
1. Run the Optimized Method:
- Inject the chiral sample onto the HPLC system using the final, optimized method.
2. Integrate Peak Areas:
- Ensure accurate integration of the two enantiomer peaks in the chromatogram. Let the peak areas be denoted as A1 and A2.
3. Calculate Enantiomeric Excess (% ee):
- The enantiomeric excess is the absolute difference between the abundance of the two enantiomers, expressed as a percentage of the total amount.[15]
- The formula is: % ee = [ |A1 - A2| / (A1 + A2) ] * 100
- For example, if the peak area of the first eluting enantiomer (A1) is 95 and the second (A2) is 5, the % ee would be: [ |95 - 5| / (95 + 5) ] * 100 = (90 / 100) * 100 = 90% ee
Case Studies: Successful Separations of Triazoles
The following table summarizes published chromatographic conditions for the successful enantioseparation of various triazole derivatives, demonstrating the utility of the screening approach.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Resolution (Rs) | Reference |
| Albaconazole | Chiral ART Cellulose-SZ (5 µm) | Ethanol / Diethylamine (100 / 0.1, v/v) | 1.0 mL/min | > 2.0 | [16] |
| Triadimenol | Cellulose tris(3,5-dimethylphenylcarbamate) | 0.1% Formic Acid in Water / Methanol | N/A | Baseline Sep. at 35°C | [8] |
| Hexaconazole | Chiralcel OD | n-Hexane / Isopropanol | N/A | > 1.5 | [17] |
| β-hydroxy-1,2,3-triazoles | Cellulose-based CSP | Supercritical CO₂ with Ethanol or 2-Propanol | N/A | Good Enantioresolution | [9][10] |
| Various Triazole Fungicides | Cellulose tris(3-chloro-4-methylphenyl carbamate) | 0.1% Formic Acid in Water / Acetonitrile | N/A | Complete Separation | [8] |
Troubleshooting Common Chiral Separation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Separation / Poor Resolution | 1. Inappropriate CSP/mobile phase combination. 2. Strong sample solvent effects. 3. Column history or "memory effects".[18] | 1. Continue screening with different CSPs and mobile phase modes (NP, RP, PO). 2. Dissolve the sample in the mobile phase whenever possible.[19] 3. Dedicate columns to specific mobile phase types. Flush extensively between methods. |
| High Backpressure | 1. Blocked inlet frit due to sample precipitation or particulates.[19] 2. Incompatible solvent mixture causing CSP swelling (coated columns). | 1. Filter all samples and mobile phases. Reverse-flush the column at a low flow rate. If unresolved, replace the frit. 2. Ensure mobile phase components are compatible with the specific CSP (check manufacturer guidelines). |
| Peak Tailing | 1. Secondary interactions with residual silanols on the silica support. 2. Column overload. | 1. Add a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% TFA or DEA) to suppress ionic interactions. 2. Reduce the sample concentration/injection volume. |
| Irreproducible Retention Times | 1. Insufficient column equilibration time. 2. Column temperature fluctuations. 3. Changes in mobile phase composition (e.g., evaporation). | 1. Equilibrate the column with at least 10-20 column volumes of the new mobile phase. 2. Use a column thermostat to maintain a constant temperature.[17] 3. Prepare fresh mobile phase daily. |
Conclusion
The enantioselective separation of chiral triazole derivatives by HPLC is an indispensable technique in modern chemical and pharmaceutical analysis. Success hinges on a foundational understanding of chiral recognition principles and the implementation of a systematic method development strategy. Polysaccharide-based CSPs, screened across normal phase, reversed-phase, and polar organic modes, offer the highest probability of achieving a successful separation. By following the structured protocols and leveraging the troubleshooting advice provided in this guide, researchers can confidently develop robust and reliable methods to unlock the stereochemical complexities of chiral triazole compounds.
References
- Phenomenex. HPLC Technical Tip: Chiral Method Development.
- Dong, X., et al. (2014).
- Alvarenga, N., et al. (2018). Enantioselective separation of (±)
- Kannappan, V. (2022).
- BenchChem. (2025).
- Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
- Subir, G. (2010).
- Wang, P., et al. (2007).
- Wikipedia.
- Amjad, M. F., et al. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science.
- Sigma-Aldrich. Basics of chiral HPLC.
- Alvarenga, N., et al. (2018). Enantioselective separation of (±)‐β‐hydroxy‐1,2,3‐triazoles by supercritical fluid chromatography and high‐performance liquid chromatography.
- Li, Y., et al. (2020). Enantioseparations of triazole chiral pesticides on two β-cyclodextrin-bonded stationary phases with different linkages by HPLC.
- Jiang, Z. J., et al. (2001).
- Amjad, M. F., et al. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science.
- Sousa, F., et al. (2021).
- Lv, C., & Zhou, Z. (2011). Chiral HPLC separation and absolute configuration assignment of a series of new triazole compounds. PubMed.
- Mskhiladze, A., et al. (2013). Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase.
- Mskhiladze, A., et al. (2013). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase.
- Wang, P., et al. (2018).
- Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC.
- ISRES Publishing. (2019). Properties of Chiral 1,2,4-Triazoles.
- Asati, V., et al. (2022). An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.
- Sánchez, F. G., et al. (2012). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Sameliuk, Y., et al. (2021).
- International Journal of Chemical Studies. (2023).
- Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Uddin, M. J., et al. (2022).
- Mbah, C. J. (2018).
- Taylor, K. (2020). Trouble with chiral separations.
- Bhor, S. A., et al. (2023). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research.
- Chromatography Forum. (2010).
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- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
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- 8. HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective separation of (±)-β-hydroxy-1,2,3-triazoles by supercritical fluid chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Chiral HPLC separation and absolute configuration assignment of a series of new triazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. chiraltech.com [chiraltech.com]
Application Notes and Protocols for Molecular Docking Studies of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic Acid with Target Proteins
Abstract
This comprehensive technical guide provides a detailed protocol for conducting molecular docking studies of the novel compound, [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, with its potential protein targets. Drawing upon the well-established anti-inflammatory, antimicrobial, and anticancer properties of both the 1,2,4-triazole and phenoxyacetic acid scaffolds, this guide proposes Cyclooxygenase-2 (COX-2) as a primary target of interest for its potential anti-inflammatory activity. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step methodology for in silico analysis, from target identification and preparation to ligand docking and results interpretation. The protocols are designed to be self-validating, incorporating best practices and referencing authoritative sources to ensure scientific integrity.
Scientific Rationale and Target Selection
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, integral to a wide range of clinically approved drugs exhibiting antifungal, antiviral, and anticancer activities.[1][2][3] Its rigid structure, hydrogen bonding capabilities, and metabolic stability make it an attractive component in drug design.[4] Similarly, the phenoxyacetic acid framework is present in numerous pharmaceuticals, including anti-inflammatory agents, antihypertensives, and antihistamines.[1][5] The combination of these two pharmacophores in [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid suggests a synergistic potential for biological activity.
Given that many non-steroidal anti-inflammatory drugs (NSAIDs) feature acidic moieties and aromatic rings, and that various triazole derivatives have been shown to selectively inhibit COX-2, we hypothesize that [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid is a potential inhibitor of this enzyme.[1][6][7] COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[8] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a key strategy in the development of safer anti-inflammatory drugs with reduced gastrointestinal side effects.[9]
Therefore, this guide will focus on the molecular docking of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid with human COX-2.
Proposed Synthesis of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic Acid
Caption: Proposed synthetic pathway for [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid.
Software and Resources
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation. [13]* PyMOL or UCSF Chimera: For visualization and analysis of results.
-
RCSB Protein Data Bank (PDB): To obtain the 3D structure of the target protein.
-
PubChem or ChemSpider: To obtain the 2D structure of the ligand.
Protein Preparation
-
Target Selection: We will use the crystal structure of human COX-2 in complex with the inhibitor Rofecoxib (Vioxx), PDB ID: 5KIR . [14]This structure is chosen for its good resolution (2.70 Å) and the presence of a selective inhibitor in the active site, which helps in defining the binding pocket. [14]2. Download and Clean the Structure:
-
Download the PDB file (5KIR.pdb) from the RCSB PDB website.
-
Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Remove all water molecules, co-crystallized ligands (Rofecoxib), and any other heteroatoms. [5][15] * Select and save only the protein chain (e.g., Chain A) as a new PDB file (e.g., cox2_protein.pdb).
-
-
Prepare the Receptor in AutoDock Tools (ADT):
-
Open ADT.
-
Go to File > Read Molecule and open cox2_protein.pdb.
-
Go to Edit > Hydrogens > Add. Select Polar only and click OK.
-
Go to Edit > Charges > Add Kollman Charges.
-
Go to Grid > Macromolecule > Choose. Select the protein and click Select Molecule.
-
Save the prepared protein in the PDBQT format: Grid > Output > Save PDBQT. Name it cox2_protein.pdbqt.
-
Ligand Preparation
-
Generate 3D Structure:
-
Obtain the 2D structure of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid from a chemical database or draw it in a chemical drawing software like ChemDraw or Avogadro.
-
Use a program like Avogadro or Open Babel to generate a 3D structure and perform an initial energy minimization using a suitable force field (e.g., MMFF94). Save the structure as a PDB file (ligand.pdb).
-
-
Prepare the Ligand in AutoDock Tools (ADT):
-
In ADT, go to Ligand > Input > Open and select ligand.pdb.
-
Go to Ligand > Torsion Tree > Detect Root.
-
Go to Ligand > Torsion Tree > Choose Torsions to define rotatable bonds.
-
Go to Ligand > Output > Save as PDBQT. Name it ligand.pdbqt. [16]
-
Grid Box Generation
The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses. It should encompass the entire active site of the protein.
-
Open the Prepared Protein: In ADT, open cox2_protein.pdbqt.
-
Define the Grid Box:
-
Go to Grid > Grid Box.
-
A box will appear around the protein. Adjust the center and dimensions of the box to cover the known active site of COX-2. For PDB ID 5KIR, the active site is a hydrophobic channel. Key residues to include are Arg120, Tyr355, Ser530, and the side pocket formed by residues like His90, Arg513, and Val523. [1][6] * A good starting point for the grid box dimensions for COX-2 is approximately 25 x 25 x 25 Å. [2] * Note down the coordinates for the center of the grid and the dimensions. These will be used in the configuration file.
-
Docking Simulation with AutoDock Vina
-
Create a Configuration File: Create a text file named conf.txt with the following content, replacing the values with your grid box parameters:
-
Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:
Analysis of Docking Results
Binding Affinity and Poses
The primary output of AutoDock Vina is a PDBQT file (docking_results.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol). A more negative binding energy indicates a more stable protein-ligand complex and higher predicted affinity. [15] Table 1: Predicted Binding Affinities for [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic Acid with COX-2
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | (Example: -8.5) | 0.000 |
| 2 | (Example: -8.2) | (Example: 1.2) |
| 3 | (Example: -8.0) | (Example: 1.8) |
| ... | ... | ... |
Note: The values in this table are illustrative and should be replaced with the actual results from the docking simulation.
Visualization of Interactions
Use PyMOL or UCSF Chimera to visualize the docking results. Load the cox2_protein.pdbqt and docking_results.pdbqt files. Analyze the top-ranked poses to identify key interactions between the ligand and the protein's active site residues.
Key interactions to look for with COX-2 inhibitors include:
-
Hydrogen bonds: The carboxylic acid of the phenoxyacetic acid moiety is expected to form hydrogen bonds with key polar residues at the entrance of the active site, such as Arg120 and Tyr355.
-
Hydrophobic interactions: The phenyl and triazole rings can form hydrophobic and van der Waals interactions with nonpolar residues lining the active site channel.
-
Coordination (if applicable): The nitrogen atoms of the triazole ring may coordinate with the heme iron in the active site of some enzymes, though this is less common for COX inhibitors.
Caption: Hypothetical binding mode of the ligand in the COX-2 active site.
Protocol Validation
To ensure the trustworthiness of the docking protocol, it is essential to perform a validation step. This typically involves redocking a known inhibitor (in this case, the co-crystallized ligand Rofecoxib from PDB ID 5KIR) into the active site.
Protocol:
-
Prepare the Rofecoxib ligand in the same way as the test ligand.
-
Dock Rofecoxib into the prepared COX-2 structure using the same grid box and docking parameters.
-
Calculate the Root Mean Square Deviation (RMSD) between the top-ranked docked pose of Rofecoxib and its crystallographic pose.
-
A successful validation is generally indicated by an RMSD value of less than 2.0 Å, demonstrating that the docking protocol can accurately reproduce the experimentally observed binding mode.
Conclusion and Future Directions
This application note provides a comprehensive and scientifically grounded protocol for the molecular docking of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid with the human COX-2 enzyme. By following these detailed steps, researchers can generate reliable in silico data to predict the binding affinity and interaction patterns of this novel compound, thereby guiding further experimental validation and lead optimization efforts. The proposed synthetic route offers a starting point for the chemical synthesis of this molecule. Future work should focus on the synthesis and in vitro biological evaluation of the compound to confirm its COX-2 inhibitory activity and validate the computational predictions.
References
-
Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Pharmaceuticals, 15(10), 1188. [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, H. A. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Molecules, 29(18), 4209. [Link]
-
Annu, & Kumar, A. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 11(3). [Link]
-
Basha, S. J. S., & P, K. (2016). Molecular docking analysis of COX-2 with compounds from Piper longum. Bioinformation, 12(1), 6–9. [Link]
-
Assali, M., Abualhasan, M., & Mousa, A. (2020). Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Journal of Chemistry, 2020, 1–15. [Link]
-
El-Sayed, M. A. F., Abbas, S. E. S., & Ahmed, M. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5988. [Link]
-
Fadaly, W. A. A., Abdellatif, K. R. A., & Kamel, G. M. (2020). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 25(24), 5971. [Link]
-
Hassan, G. S., Kadry, H. H., & Abou-Seri, S. M. (2014). The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. Journal of Chemical Information and Modeling, 54(4), 1193–1205. [Link]
-
Hossain, M. U., et al. (2017). Active site residues and grid sizes of COX-1, COX-2, and LOX for molecular docking. ResearchGate. [Link]
-
Jahan, I., & Onay, A. (2015). Molecular docking analysis of known flavonoids as duel COX-2 inhibitors in the context of cancer. Bioinformation, 11(12), 525–530. [Link]
-
Kumar, A., & Singh, R. (2023). In-Silico Validation of Glycyrrhizin against Proinflammatory Mediator COX-2: Anti-Proliferative Potential. SAR Publication. [Link]
-
Moraca, F. (2024). Molecular Docking Tutorial. University of Olomouc. [Link]
-
Panda, P. K. (2024, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]
-
RCSB PDB. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. [Link]
-
Scripps Research. (n.d.). AutoDock Version 4.2. Center for Computational Structural Biology. [Link]
-
Simmons, D. L., Botting, R. M., & Hla, T. (2004). Cyclooxygenase Isozymes: The Biology of Prostaglandin Synthesis and Inhibition. Pharmacological Reviews, 56(3), 387–437. [Link]
-
Slyvka, N., & Parchenko, V. (2022). Synthesis, physical and chemical properties of 2-((5-(hydroxy(phenyl)methyl)-4R-4H-1,2,4-triazole-3-yl)thio)acetic acids and its salts. ScienceRise: Pharmaceutical Science, (5), 10-16. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]
-
TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. [Link]
-
Vane, J. R. (1971). Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs. Nature New Biology, 231(25), 232–235. [Link]
-
Zhao, W. (2010). 2-(4H-1,2,4-Triazol-4-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2318. [Link]
-
Johny, A. (2024, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
-
SchrödingerTV. (2013, October 23). Receptor Grid Generation - Defining the Active Site (Box Center and Sizes) [Video]. YouTube. [Link]
-
El Hachem, N., et al. (2017). AutoDock and AutoDockTools for Protein-Ligand Docking. In: D. J. Fourches, & A. Tropsha (Eds.), Methods in Molecular Biology. Humana Press. [Link]
-
Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 8-22. [Link]
-
SchrödingerTV. (2013, October 22). [OUTDATED] Receptor Grid Generation (All) [Video]. YouTube. [Link]
-
Al-Warhi, T., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
-
Wang, Y., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Chemistry, 8, 583. [Link]
-
Chen, M., et al. (2022). Synthesis and Initial Pharmacology of Dual-Targeting Ligands for Putative Complexes of Integrin αVβ3 and PAR2. The Royal Society of Chemistry. [Link]
-
Siguenza, J., et al. (2024). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek. [Link]
-
Al-Warhi, T., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
- Mobley, D. L., & Klimovich, P. V. (2012). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Molecular docking analysis of known flavonoids as duel COX-2 inhibitors in the context of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. Molecular docking analysis of COX-2 with compounds from Piper longum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. kfc.upol.cz [kfc.upol.cz]
- 16. The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid. This document is designed for researchers, medicinal chemists, and process development professionals. Our goal is to provide actionable, in-depth solutions to common challenges encountered during this synthesis, moving beyond simple procedural steps to explain the underlying chemical principles.
The synthesis of this molecule, a valuable building block in medicinal chemistry, is primarily challenged by the regioselective formation of the N-aryl bond with the 1,2,4-triazole heterocycle. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address potential experimental hurdles.
General Synthetic Pathway
The most common and direct approach to synthesizing the target compound involves a two-step sequence: a copper-catalyzed N-arylation (Ullmann condensation), followed by ester hydrolysis (saponification). The critical challenge lies in controlling the regioselectivity of the first step, as 1,2,4-triazole can be arylated at either the N1 or N4 position.
Caption: General two-step synthesis of the target acid.
Troubleshooting Guide
This section addresses specific problems you may encounter. Each answer provides a diagnosis of the potential cause and a series of recommended solutions.
Question 1: My reaction yields a complex mixture, and the overall yield of the desired product is very low. How can I improve this?
Answer: This is the most common issue and almost certainly stems from a lack of regioselectivity in the N-arylation step. The 1,2,4-triazole anion has nucleophilic centers at both N1 and N4, leading to the formation of two different product isomers. While the N1-isomer is often the thermodynamic product, strategic optimization can favor the desired N4-isomer.
Causality: The ratio of N1 to N4 substitution is influenced by a delicate balance of steric effects, electronics, the nature of the cation, and solvent polarity.
Solutions:
-
Choice of Base and Solvent: The combination of base and solvent is critical. Aprotic polar solvents like DMF or DMSO are typically used. The choice of base can influence which nitrogen atom is deprotonated and its subsequent reactivity.
-
Steric Hindrance: While your starting material has limited steric bulk, using ligands on the copper catalyst can introduce steric shields that may favor substitution at the less hindered nitrogen.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the kinetic selectivity, potentially favoring one isomer over the other. Start at a lower temperature (e.g., 80-90 °C) and slowly increase if the reaction rate is too low.
-
Characterization: You must be able to distinguish the isomers to optimize the reaction.
-
¹H NMR: The N4-substituted product is symmetrical and will show a single resonance (a singlet) for the two equivalent protons on the triazole ring (C3-H and C5-H). The N1-isomer is asymmetrical and will show two distinct singlets for these protons at different chemical shifts.
-
| Parameter | Influence on N4-Selectivity | Recommendation |
| Base | The counter-ion of the base can affect the nucleophilicity of the triazole anion. Cesium carbonate (Cs₂CO₃) is often superior to K₂CO₃ or Na₂CO₃. | Screen K₂CO₃, Cs₂CO₃, and a non-nucleophilic organic base. |
| Solvent | High polarity solvents like DMF or DMSO are necessary to dissolve the triazole salt. | Use anhydrous DMF or DMSO. Ensure the solvent is free of amines, which can compete in the reaction. |
| Temperature | Reaction kinetics and thermodynamics are temperature-dependent. | Start around 100-120 °C and adjust based on conversion and selectivity. |
Question 2: My N-arylation reaction is stalled; I see mostly unreacted starting materials even after prolonged heating. What should I do?
Answer: A stalled Ullmann-type reaction points to issues with the catalytic cycle. This can be caused by an inactive catalyst, improper reaction conditions, or poor reagent quality. Traditional Ullmann reactions often required harsh conditions and stoichiometric copper, but modern ligand-accelerated protocols are more efficient.[1][2]
Causality: The copper catalyst must cycle between its Cu(I) and Cu(III) oxidation states (or a related pathway). Catalyst deactivation, often through aggregation or side reactions, can halt this process.[3] The choice of halide on the phenoxyacetate starting material is also critical, with reactivity following the order I > Br >> Cl.[1]
Solutions:
-
Activate Your Catalyst System:
-
Catalyst Source: Copper(I) iodide (CuI) is a common and effective choice. Copper oxide nanoparticles have also been reported as effective, ligand-free catalysts.[4]
-
Add a Ligand: The use of a chelating ligand is the most significant improvement to the Ullmann reaction. It stabilizes the copper catalyst, increases its solubility, and facilitates the catalytic cycle.[1][5]
-
Reagent Purity: Use high-purity 1,2,4-triazole and ethyl (2-halophenoxy)acetate. Ensure your solvent is anhydrous, as water can negatively impact the reaction.
-
Optimization Workflow for a Stalled Ullmann Reaction
Caption: A systematic workflow for troubleshooting a stalled N-arylation.
| Component | Recommended Starting Conditions |
| Aryl Halide | Ethyl (2-bromophenoxy)acetate (balance of cost & reactivity) |
| Catalyst | Copper(I) Iodide (CuI), 5-10 mol% |
| Ligand | L-Proline or N,N'-Dimethylethylenediamine (DMEDA), 10-20 mol% |
| Base | Potassium Carbonate (K₂CO₃), 2.0 equivalents |
| Solvent | Anhydrous DMF or DMSO |
| Temperature | 110-130 °C |
Question 3: The final hydrolysis (saponification) step is giving me trouble. It's either incomplete or I'm losing product.
Answer: Saponification is generally a robust reaction, but issues can arise from insufficient hydrolysis time, incorrect stoichiometry of the base, or difficulties during the acidic workup.
Causality: The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The resulting carboxylate is soluble in the aqueous basic solution. The product, [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, is then precipitated by acidification.
Solutions:
-
Ensure Complete Hydrolysis:
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until all the starting ester has been consumed.
-
Conditions: Use a sufficient excess of base (2-3 equivalents of NaOH or LiOH). A co-solvent system like Water/Ethanol or Water/THF is often used to ensure the ester remains dissolved. Gentle heating (e.g., 50-60 °C) can accelerate the reaction.
-
-
Optimize Product Isolation:
-
Precipitation: After hydrolysis is complete, cool the reaction mixture in an ice bath before acidifying.
-
Acidification: Add the acid (e.g., 1M or 2M HCl) slowly while stirring vigorously. Check the pH with pH paper or a meter to ensure you reach a pH of ~2-3 for complete precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts, and then with a minimal amount of a cold non-polar solvent (like diethyl ether) to remove any non-polar organic impurities. Dry the product thoroughly under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material: ethyl (2-chlorophenoxy)acetate, the bromo- version, or the iodo- version? A1: For copper-catalyzed Ullmann couplings, the reactivity of the aryl halide is paramount. The established trend is I > Br > Cl. While aryl iodides are the most reactive, they are also the most expensive and can be less stable. Aryl chlorides are generally unreactive unless specialized, and often expensive, ligands are used.[1] Therefore, ethyl (2-bromophenoxy)acetate typically offers the best balance of high reactivity and reasonable cost for this synthesis.
Q2: Can I perform the N-arylation directly on (2-bromophenoxy)acetic acid instead of its ethyl ester? A2: This is not recommended. The Ullmann condensation is performed under basic conditions. A free carboxylic acid will be deprotonated by the base, which can interfere with the reaction in several ways: it consumes an equivalent of base, potentially alters the solubility of key intermediates, and the carboxylate group itself could attempt to coordinate with the copper catalyst. Protecting the carboxylic acid as an ester (e.g., methyl or ethyl) is a standard and necessary precaution.
Q3: Besides ¹H NMR, are there other ways to confirm the N4-regioisomer? A3: While ¹H NMR is the most straightforward and definitive method, other techniques can provide supporting evidence.
-
¹³C NMR: The symmetry of the N4-isomer will also be reflected in the carbon spectrum, showing fewer signals for the triazole ring carbons compared to the N1-isomer.
-
X-Ray Crystallography: If you can grow a suitable single crystal of the ester intermediate or the final product, X-ray diffraction provides unambiguous structural proof.
-
Nuclear Overhauser Effect (NOE) NMR: NOE experiments could potentially show spatial correlations between the triazole protons and the protons on the phenoxy ring, which would differ between the N1 and N4 isomers.
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of 1,2,4-Triazole
This is a general starting point. Optimization will be required.
-
To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add CuI (0.10 mmol, 10 mol%), L-Proline (0.20 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add 1,2,4-triazole (1.2 mmol, 1.2 equiv.) and ethyl (2-bromophenoxy)acetate (1.0 mmol, 1.0 equiv.).
-
Add 5 mL of anhydrous DMSO via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to separate the N1 and N4 isomers.
Protocol 2: Saponification of Ethyl [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetate
-
Dissolve the purified ester intermediate (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL).
-
Add NaOH (2.5 mmol, 2.5 equiv.) and stir the mixture at 50 °C.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 2M HCl dropwise with stirring until the pH of the solution is ~2-3. A white precipitate should form.
-
Stir the slurry at 0 °C for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the solid under high vacuum to a constant weight to yield the final product.
References
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available at: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]
-
synthesis of 1,2,4 triazole compounds - ISRES. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. Available at: [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. Available at: [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available at: [Link]
-
(PDF) Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity - ResearchGate. Available at: [Link]
-
Ullmann reaction - Wikipedia. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst - Semantic Scholar. Available at: [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Available at: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. Available at: [Link]
-
N-arylation of 1,2,4-triazole. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - NIH. Available at: [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. Available at: [Link]
-
Synthesis, physical and chemical properties of 2-((5-(hydroxy(phenyl)methyl)-4R-4H-1,2,4-triazole-3-yl)thio)acetic acids and its salts. Available at: [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases | ACS Catalysis. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC - NIH. Available at: [Link]
-
Efficient synthesis of N-2-aryl-1,2,3-triazole fluorophores via post-triazole arylation - PubMed. Available at: [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - ResearchGate. Available at: [Link]
-
Efficient synthesis of N-2-aryl-1,2,3-triazole fluorophores via post-triazole arylation. Available at: [Link]
-
STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. Available at: [Link]
Sources
Technical Support Center: Navigating the Purification of Polar Triazole Compounds
Welcome to the dedicated technical support center for overcoming the challenges inherent in the purification of polar triazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique difficulties associated with isolating these valuable molecules. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you in your purification endeavors.
Introduction: The Polarity Predicament of Triazoles
Triazoles are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and versatile applications.[] However, their inherent polarity, often stemming from the nitrogen-rich heterocyclic ring and associated functional groups, presents significant purification challenges. These challenges manifest as poor retention in traditional reversed-phase chromatography, peak tailing, and co-elution with polar impurities, complicating the isolation of the target compound in its desired purity.
This guide will equip you with the knowledge to diagnose and resolve these common issues, enabling you to develop robust and efficient purification strategies.
Troubleshooting Guides: From Tailing Peaks to Stubborn Impurities
This section addresses specific, frequently encountered problems during the purification of polar triazole compounds, offering systematic approaches to their resolution.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My polar triazole compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
A: This is a classic problem when dealing with highly polar analytes in reversed-phase (RP) chromatography.[2] The high affinity of the polar triazole for the polar mobile phase, relative to the nonpolar stationary phase, leads to rapid elution. Here’s a systematic approach to troubleshoot this issue:
Underlying Cause & Causal Explanation:
In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase. Polar compounds, like many triazoles, have limited hydrophobic character and thus weak interactions with the C18 stationary phase, resulting in minimal retention.
Troubleshooting Workflow:
Caption: Workflow for addressing poor retention in RP-HPLC.
Detailed Solutions:
-
Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, gradually increase the water content. Be aware that some traditional C18 columns can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to irreproducible retention times. Modern reversed-phase columns, such as those with T3 bonding, are specifically designed to be stable under these conditions.
-
Employ a More Polar Stationary Phase: Consider switching to a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity and improved retention for polar analytes.
-
Transition to Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar triazoles that are still not retained, HILIC is the technique of choice.[3][4][5][6][7] HILIC utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high organic content (typically acetonitrile) and a small amount of aqueous buffer.[3][5][6][7] In HILIC, a water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[3][6]
Issue 2: Significant Peak Tailing
Q: My polar triazole compound is exhibiting significant peak tailing. What are the likely causes and how can I fix it?
A: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, or issues with the chromatographic conditions. For polar, and particularly basic, triazoles, interactions with acidic silanol groups on the silica surface are a common culprit.
Troubleshooting Logic for Peak Tailing in RP-HPLC:
Sources
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 7. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Synthesis of 1,2,4-Triazole Phenoxyacetic Acids
Welcome to the technical support center for the synthesis of 1,2,4-triazole phenoxyacetic acids. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during synthesis.
Introduction
The synthesis of 1,2,4-triazole phenoxyacetic acids is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic strategy involves the formation of the 1,2,4-triazole ring, followed by its alkylation with a phenoxyacetic acid moiety, and in some cases, a final hydrolysis step. Each of these stages presents unique challenges and potential for side reactions. This guide provides a structured approach to identifying, understanding, and mitigating these issues.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific problems that may arise during the synthesis, their probable causes, and actionable solutions.
Part 1: Formation of the 1,2,4-Triazole Ring
The initial formation of the 1,2,4-triazole core is a critical step, with several established methods, each having its own set of potential side reactions.
Issue 1: Low or No Yield of the 1,2,4-Triazole Product
-
Q: My reaction to form the 1,2,4-triazole ring is giving a very low yield or no product at all. What are the likely causes and how can I improve it?
A: Low yields in 1,2,4-triazole synthesis are a common issue and can stem from several factors, depending on the chosen synthetic route.
-
For Pellizzari and Einhorn-Brunner Reactions: These reactions often require high temperatures to drive the condensation and cyclization.[1][2] Insufficient temperature or reaction time can lead to incomplete conversion. Additionally, the removal of water as a byproduct is crucial for driving the reaction to completion.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Using a high-boiling point solvent or a Dean-Stark trap can aid in water removal. Microwave irradiation has also been shown to reduce reaction times and improve yields in the Pellizzari reaction.[1]
-
-
Purity of Starting Materials: Impurities in your starting materials, such as the amide, acylhydrazide, or hydrazine derivatives, can interfere with the reaction.
-
Solution: Ensure your starting materials are pure and dry before use. Recrystallize or purify them if necessary.
-
-
Issue 2: Formation of Isomeric Mixtures (Regioselectivity Issues)
-
Q: I am obtaining a mixture of isomeric 1,2,4-triazoles that are difficult to separate. How can I control the regioselectivity of the reaction?
A: The formation of isomers is a significant challenge, particularly in the Einhorn-Brunner reaction when using unsymmetrical imides.[3][4]
-
Einhorn-Brunner Reaction: The regioselectivity is influenced by the electronic properties of the acyl groups on the imide. The acyl group derived from the stronger carboxylic acid will preferentially be located at the 3-position of the triazole ring.[3]
-
Solution: To favor the formation of a specific isomer, carefully select the diacylamine starting material based on the electronic properties of its substituents.[3]
-
-
Pellizzari Reaction: When the acyl groups of the amide and the acylhydrazide are different, an interchange of acyl groups can occur, leading to a mixture of triazoles.[2][5]
-
Solution: To avoid this, it is often preferable to design the synthesis using a symmetrical Pellizzari reaction where the acyl groups are the same.
-
-
Issue 3: Formation of 1,3,4-Oxadiazole Side Products
-
Q: My reaction is producing a significant amount of a 1,3,4-oxadiazole byproduct. How can I minimize this?
A: The formation of 1,3,4-oxadiazoles is a common competing side reaction in the synthesis of 1,2,4-triazoles, particularly when starting from acylhydrazones or in the Pellizzari reaction. This occurs due to an alternative cyclization pathway.
-
Reaction Conditions: The formation of the oxadiazole is often favored under certain conditions.
-
Solution: To favor the formation of the 1,2,4-triazole, it is crucial to maintain strictly anhydrous reaction conditions. Lowering the reaction temperature can also help to suppress the formation of the oxadiazole byproduct. The choice of the acylating agent can also influence the reaction pathway.
-
-
Part 2: Alkylation of the 1,2,4-Triazole Ring
Once the 1,2,4-triazole ring is formed, the next step is typically alkylation with a phenoxyacetic acid derivative. This step is prone to regioselectivity issues.
Issue 4: Formation of N1 and N4-Alkylated Isomers
-
Q: The alkylation of my 1,2,4-triazole is resulting in a mixture of N1 and N4 substituted products. How can I achieve better regioselectivity?
A: The alkylation of an unsubstituted 1,2,4-triazole can occur at either the N1 or N4 position, and controlling this regioselectivity is a common challenge.[6]
-
Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly influence the ratio of N1 to N4 isomers.
-
Solution: The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in a solvent like THF has been reported to give a consistent regioselectivity of approximately 90:10 in favor of the N1-isomer for the alkylation of 1,2,4-triazole with alkyl halides.[6] In some cases, using an ionic liquid as the solvent under microwave conditions can also favor the formation of the 1-alkyl-1,2,4-triazole.[7] It is important to note that the quoted isomer ratios can sometimes depend on the work-up and isolation procedure.[6]
-
-
Issue 5: Competing C-Alkylation of the Phenoxide
-
Q: During the formation of the phenoxyacetic acid moiety via a Williamson ether synthesis-type reaction, I am observing C-alkylation on the aromatic ring in addition to the desired O-alkylation. How can I prevent this?
A: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[8][9] This can lead to a mixture of O-alkylated (ether) and C-alkylated (on the ring) products.[9]
-
Solvent Effects: The choice of solvent plays a crucial role in directing the regioselectivity of the alkylation.[9]
-
| Solvent | O-Alkylated Product (%) | C-Alkylated Product (%) |
| Acetonitrile | 97 | 3 |
| Methanol | 55 | 45 |
| Table 1: Effect of Solvent on O- vs. C-Alkylation of Sodium β-naphthoxide with benzyl bromide. |
Part 3: Final Hydrolysis Step
If the phenoxyacetic acid moiety was introduced as an ester, a final hydrolysis step is required to obtain the desired carboxylic acid.
Issue 6: Incomplete Hydrolysis or Reversible Reaction
-
Q: My acid-catalyzed hydrolysis of the ester is not going to completion. How can I improve the conversion?
A: Acid-catalyzed hydrolysis of esters is a reversible reaction.[10][11][12] To drive the reaction to completion, it is necessary to shift the equilibrium towards the products.
Issue 7: Difficulty in Product Isolation after Basic Hydrolysis
-
Q: After basic hydrolysis (saponification), I am having trouble isolating the final carboxylic acid product. What is the correct procedure?
A: Basic hydrolysis of an ester is an irreversible reaction that yields an alcohol and the salt of the carboxylic acid (a carboxylate).[10][11] The free carboxylic acid is not directly formed.
-
Work-up Procedure:
-
Solution: After the basic hydrolysis is complete, the alcohol can often be removed by distillation.[12] To obtain the free carboxylic acid, the remaining aqueous solution containing the carboxylate salt must be acidified with a strong acid, such as dilute HCl or H₂SO₄.[11][12] This will protonate the carboxylate, causing the carboxylic acid to precipitate, which can then be isolated by filtration.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for synthesizing the 1,2,4-triazole ring?
-
A1: The most common classical methods include the Pellizzari reaction, which involves the condensation of an amide and a hydrazide, and the Einhorn-Brunner reaction, which uses an imide and an alkyl hydrazine.[1] More modern approaches include syntheses from amidrazones and various multicomponent reactions.[13][14]
-
-
Q2: How can I purify my 1,2,4-triazole product if it is contaminated with isomers or side products?
-
A2: Purification of 1,2,4-triazole derivatives can be challenging. Standard techniques like column chromatography on silica gel are often effective. In cases where isomers have very similar polarities, High-Performance Liquid Chromatography (HPLC) may be necessary for separation. Recrystallization from different solvents can also be a powerful tool, as one isomer may selectively precipitate.
-
-
Q3: Are there any safety precautions I should be aware of when working with hydrazines?
-
A3: Yes, hydrazine and its derivatives are often toxic and potentially carcinogenic. It is essential to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Visualizing the Synthetic Pathways and Side Reactions
To better understand the relationships between the desired reaction and potential side reactions, the following diagrams illustrate the key transformations.
Einhorn-Brunner Reaction: Regioselectivity
Caption: Regioselectivity in the Einhorn-Brunner reaction.[3]
Alkylation of 1,2,4-Triazole: N1 vs. N4 Isomerism
Caption: Competing N1 and N4 alkylation of the 1,2,4-triazole ring.[6]
Phenoxide Alkylation: O- vs. C-Alkylation
Caption: O- versus C-alkylation of a phenoxide ion.[9]
References
-
Einhorn–Brunner reaction. In: Wikipedia. [Link]
-
Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and catalyzed by triethylamine. Mol Divers. 2019;23(1):195-203. [Link]
-
Amidrazones in the Synthesis of 1H-1,2,4-Triazoles. Semantic Scholar. [Link]
-
An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]
-
Pellizzari reaction. In: Wikipedia. [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]
-
Synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
Williamson ether synthesis. In: Wikipedia. [Link]
-
Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). ResearchGate. [Link]
-
Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide. PubMed. [Link]
-
Einhorn-Brunner-Reaktion. In: Wikipedia. [Link]
-
Pellizzari reaction. Grokipedia. [Link]
-
Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole. YouTube. [Link]
-
Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. ResearchGate. [Link]
-
Pellizzari Reaction. Merck Index. [Link]
-
Pellizzari Reaction. Merck Index. [Link]
-
Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure. 2020;1222:128889. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
-
Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones. Chemical Communications. 2021;57(94):12623-12626. [Link]
-
Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]
-
Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. [Link]
-
Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis. 2016;5(3):233-237. [Link]
-
Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO) 2, Dess–Martin periodinane and Ley's TPAP/NMO. ResearchGate. [Link]
-
Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles. Chemical Communications. 2022;58(41):6095-6098. [Link]
-
SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONAL STUDY OF THEIR ANTIFUNGAL ACTIVITY. Sired Udenar. [Link]
-
Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Hydrolysing esters. Chemguide. [Link]
-
The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
Sources
- 1. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 2. Pellizzari Reaction [drugfuture.com]
- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 4. Einhorn-Brunner-Reaktion – Wikipedia [de.wikipedia.org]
- 5. Pellizzari Reaction [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and catalyzed by triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
troubleshooting guide for the analytical detection of triazole metabolites
Welcome to the technical support center for the analytical detection of triazole metabolites. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying these challenging analytes. The content is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What makes triazole derivative metabolites (TDMs) so difficult to analyze accurately?
Triazole derivative metabolites—most commonly 1,2,4-triazole (TRZ), triazole acetic acid (TAA), triazole lactic acid (TLA), and triazole alanine (TA)—present a significant analytical challenge due to a combination of their intrinsic physicochemical properties.[1][2][3] These compounds are:
-
Highly Polar: Their polar nature makes them difficult to retain on traditional reversed-phase liquid chromatography (LC) columns, leading to poor peak shape and co-elution with other polar matrix components near the solvent front.[2][4]
-
Low Molecular Weight: This characteristic limits the number of unique, stable fragments that can be generated during mass spectrometry (MS) analysis, reducing the specificity of detection.[1]
-
Prone to Matrix Effects: When analyzing complex samples like plant materials, food, or biological fluids, co-extracting matrix components can severely interfere with the ionization of the target metabolites in the MS source. This phenomenon, known as matrix effect, can cause ion suppression or enhancement, leading to inaccurate and unreliable quantification.[5][6]
-
Poor Fragmentation Efficiency: The fragmentation of these metabolites in the mass spectrometer often results in only a single, common fragment ion (e.g., for TAA, TLA, and TAL), which further complicates selective detection in a noisy background.[4]
These factors combined mean that direct analysis by LC-MS/MS is often plagued by strong signal interferences and high chemical noise, compromising the limits of quantification (LOQ) and overall accuracy.[1][2]
Q2: What are the primary analytical strategies to overcome these challenges?
A robust analytical method for triazole metabolites is built on three pillars: efficient sample preparation, selective chromatography, and highly specific detection.
-
Sample Preparation: The goal is to isolate the analytes while removing as many interfering matrix components as possible. Methods like QuEChERS ("Quick, Easy, Cheap, Effective, Rugged, and Safe") and its polar-pesticide-focused variant, the QuPPe (Quick Polar Pesticides) method, are widely used.[2][3][7] The single most important tool to ensure quantitative accuracy is the use of isotopically labeled internal standards (IL-IS) . These standards co-elute with the native analyte and experience the same matrix effects, allowing for reliable correction of signal suppression or enhancement.[2][6]
-
Liquid Chromatography: Achieving chromatographic separation is key. While standard C18 columns can be challenging, strategies include using columns with different selectivity, such as those with lipophilicity matched to the analytes (e.g., C8 columns), or specialized columns like porous graphitic carbon (e.g., Hypercarb) for retaining highly polar compounds like TA.[1][5]
-
Detection: Tandem mass spectrometry (MS/MS) is essential for its sensitivity and selectivity. However, for triazole metabolites, standard LC-MS/MS may not be enough. The introduction of an additional separation step between the LC and the MS, such as Differential Mobility Spectrometry (DMS) , has proven to be a game-changer. DMS separates ions based on their size, shape, and charge in a gas phase, effectively filtering out chemical noise and isobaric interferences before they reach the mass spectrometer.[1][8][9]
Troubleshooting Guide: Experimental Issues & Solutions
Q: My chromatogram shows high background noise and multiple interfering peaks, making it impossible to integrate my target analyte peak, especially at the Limit of Quantification (LOQ). What should I do?
This is the most common challenge in triazole metabolite analysis, directly stemming from matrix interferences.[4] A multi-step approach is required to systematically eliminate the noise.
Causality: High background is caused by co-eluting, co-extracted compounds from the sample matrix that have similar mass-to-charge ratios as your analyte or its fragments. These interferences can suppress your analyte's signal or create false peaks, compromising both qualitative and quantitative results.[1][5]
Solution Pathway:
-
Re-evaluate Sample Cleanup:
-
QuEChERS/SPE: If you are using a QuEChERS-based method, ensure the dispersive solid-phase extraction (dSPE) cleanup step is optimized. For animal-origin foods, for example, C18 sorbent is effective at removing nonpolar interferences like lipids.[10][11] For other matrices, different sorbents may be necessary.
-
Internal Standards: Crucially, if you are not already, you must incorporate isotopically labeled internal standards for each analyte. This will not reduce the noise, but it will correct for the quantitative inaccuracies caused by it.[2][6]
-
-
Optimize Chromatographic Separation:
-
Column Choice: If you are using a standard C18 column and seeing early, broad peaks, consider a change in stationary phase. A C8 column may offer better separation from matrix components for some triazoles by matching lipophilicity.[5][7] For extremely polar metabolites like Triazole Alanine (TA), a porous graphitic carbon column is often necessary to achieve retention and separation from the solvent front.[1]
-
Mobile Phase: Ensure your mobile phase contains an appropriate modifier, such as 0.1-0.5% acetic acid or formic acid, to improve peak shape.[12][13]
-
-
Introduce Advanced Post-Chromatography Filtering:
-
Differential Mobility Spectrometry (DMS): This technology (e.g., SCIEX SelexION®) is the most powerful tool for this specific problem. DMS acts as a gas-phase filter between the LC and the MS. By applying specific voltages (Compensation Voltage, CoV), you can selectively allow your target analyte ions to pass through to the detector while diverting the vast majority of interfering matrix ions.[4][8]
-
Benefit: The result is a dramatic reduction in chemical noise and the elimination of interfering peaks, leading to a significantly improved signal-to-noise (S/N) ratio and flat baselines.[1][12] While the absolute signal intensity of the analyte may decrease slightly, the improvement in S/N allows for confident detection and integration at much lower levels.[1][8]
-
Q: I'm struggling with poor or non-existent chromatographic retention for my polar triazole metabolites. They are all eluting in the void volume. How can I fix this?
Causality: This is a classic problem for highly polar, water-soluble compounds on traditional reversed-phase columns (like C18), which separate based on hydrophobicity. Your polar analytes have minimal interaction with the nonpolar stationary phase and are swept off the column with the mobile phase.
Solution Pathway:
-
Chromatography First Principles:
-
Reduce Mobile Phase Strength: Ensure your starting gradient conditions are as aqueous as possible (e.g., 95-100% aqueous phase) to promote interaction with the stationary phase.
-
Check pH: The pH of your mobile phase can affect the ionization state of your analytes. Triazole acetic acid, for instance, is anionic. Experiment with pH adjustments (while staying within the column's stable range) to see if you can alter its polarity and improve retention.
-
-
Select an Appropriate Stationary Phase:
-
Porous Graphitic Carbon (PGC): For metabolites like Triazole Alanine (TA), a PGC column (e.g., Hypercarb) is an excellent choice. Retention on PGC is based on the polarizability of the analyte and its interaction with the flat, polarizable graphite surface—a mechanism that is effective for highly polar compounds.[1]
-
Alternative Reversed-Phase: Consider columns designed for polar analytes, such as those with polar end-capping or embedded polar groups.
-
-
Consider HILIC:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative mode of chromatography that uses a polar stationary phase and a high-organic mobile phase. It is specifically designed for the retention of highly polar compounds. While it requires different equilibration and solvent handling, it can be a robust solution for this issue.
-
Q: My quantitative results are inconsistent and show poor recovery. What is the most likely cause and the best way to improve accuracy?
Causality: Inconsistent quantification and poor recovery are hallmark signs of uncorrected matrix effects. Even with a clean-looking chromatogram, co-eluting matrix components can be subtly and variably suppressing (or enhancing) the ionization of your analyte in the MS source from one sample to the next.[5]
Solution Pathway:
-
Implement Isotopically Labeled Internal Standards (IL-IS): This is the industry-standard and most effective solution.
-
Mechanism: An IL-IS is a version of your target analyte where some atoms (like 12C or 14N) have been replaced with their heavy isotopes (13C or 15N). It is chemically identical to the analyte, meaning it has the same extraction efficiency, chromatographic retention time, and ionization behavior.[6]
-
How it Works: You spike a known concentration of the IL-IS into every sample before extraction. During MS analysis, the instrument monitors both the native analyte and the heavy-labeled standard. Because the IL-IS experiences the exact same signal suppression or enhancement as the native analyte, the ratio of the analyte peak area to the IL-IS peak area remains constant and accurate. This ratio is used for quantification, effectively canceling out the variability caused by matrix effects.[2][6]
-
-
Validate with Matrix-Matched Calibrants:
-
To confirm the extent of matrix effects, prepare your calibration standards in an extract of a blank matrix (a sample known to not contain your analyte) and compare the slope of this calibration curve to one prepared in a clean solvent. A significant difference in slope confirms the presence of matrix effects.
-
When IL-IS are used correctly, the need for matrix-matched calibration is often eliminated, which can significantly improve detection efficiency.[7]
-
Visualized Workflows & Data
General Analytical Workflow for Triazole Metabolites
This diagram outlines the critical steps from sample receipt to final data analysis, emphasizing decision points for troubleshooting.
Caption: End-to-end workflow for the analysis of triazole metabolites.
Troubleshooting Logic for Poor Signal-to-Noise (S/N)
This decision tree guides the user through diagnosing and solving issues related to low S/N, a common problem encompassing sensitivity and background interference.
Caption: Decision tree for diagnosing poor signal-to-noise.
Key Triazole Metabolites & Analytical Considerations
| Metabolite | Abbreviation | Key Characteristics | Recommended LC Column |
| 1,2,4-Triazole | TRZ | Least polar of the common metabolites, but still challenging. | Reversed-Phase C8/C18 |
| Triazole Acetic Acid | TAA | Highly polar, anionic. | Reversed-Phase C8/C18, HILIC |
| Triazole Lactic Acid | TLA | Highly polar. | Reversed-Phase C8/C18, HILIC |
| Triazole Alanine | TA | Extremely polar, zwitterionic. Often the most difficult to retain. | Porous Graphitic Carbon (PGC) |
Experimental Protocol: QuPPe Extraction and LC-DMS-MS/MS Analysis
This protocol provides a robust starting point for the analysis of TDMs in a complex plant matrix (e.g., fruit, vegetables). It is synthesized from best practices reported in the literature.[1][2][3]
1. Sample Preparation (QuPPe Method)
-
Weigh 5-10 g of homogenized sample material into a 50 mL centrifuge tube.
-
Crucial Step: Add the appropriate volume of your working solution of isotopically labeled internal standards (IL-IS) to the sample.
-
Add 10 mL of methanol.
-
Close the tube and shake vigorously for 1 minute.
-
Centrifuge for 5 minutes at ≥4000 rpm.
-
Filter the supernatant (methanol phase) through a 0.22 or 0.45 µm syringe filter directly into an autosampler vial. Note: For many applications using IL-IS and DMS, no further cleanup is required, drastically simplifying the workflow.[2]
2. LC-DMS-MS/MS Parameters
-
LC System: UPLC/UHPLC system capable of handling high backpressures.
-
Column: For a general screen, a C8 column can be effective.[5] For methods requiring good retention of TA, a Hypercarb (PGC) column is recommended.[1]
-
Example PGC Mobile Phase:
-
Mobile Phase A: 1% Acetic Acid in Water with 5% Methanol
-
Mobile Phase B: 1% Acetic Acid in Methanol
-
Flow Rate: 0.6 mL/min
-
-
-
DMS/SelexION Parameters:
-
MS/MS System: A sensitive triple quadrupole mass spectrometer (e.g., SCIEX QTRAP® 5500 or equivalent).
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Source Conditions: Optimize gas flows (GS1, GS2), curtain gas, and temperature for your specific instrument. (e.g., Temperature: 600°C, GS1: 40 psi, GS2: 80 psi).[12]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize MRM transitions (precursor/product ions) and collision energies for each analyte and its corresponding IL-IS.
-
3. Data Analysis
-
Integrate the peak areas for the native analyte and its corresponding IL-IS.
-
Calculate the ratio of the analyte area to the IL-IS area.
-
Generate a calibration curve by plotting the area ratio against the concentration of the calibration standards.
-
Quantify the concentration of the analyte in the sample using the regression equation from the calibration curve.
References
-
Improving selectivity of triazole derivative metabolites. (n.d.). SCIEX. Retrieved from [Link]
-
Jasak, J., & Blanc, P. (2012). Analysis of triazole-based metabolites in plant materials using differential mobility spectrometry to improve LC/MS/MS selectivity. Journal of AOAC International, 95(6), 1768–1776. Retrieved from [Link]
-
Li, Y., et al. (2022). Determination of Triazole Fungicides by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) with a Lipophilicity-Matched Separation Strategy for Reducing Matrix Effects. Journal of the Science of Food and Agriculture. Retrieved from [Link]
-
Burakham, R., et al. (2021). Efficient analyses of triazole fungicides in water, honey and soy milk samples by popping candy-generated CO2 and sugaring-out-assisted supramolecular solvent-based microextraction prior to HPLC determinations. RSC Advances, 11(32), 19857-19866. Retrieved from [Link]
-
Li, Y., et al. (2021). Determination of 21 Triazole Fungicides in Fruits and Vegetables by Lipophilicity-matched Chromatographic Separation-Ultra Performance Liquid Chromatography-tandem Mass Spectrometry. Chinese Journal of Analytical Chemistry, 49(5), 820-829. Retrieved from [Link]
-
Anastassiades, M., et al. (2016). Determination of Triazole Derivative Metabolites in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. EURL-SRM. Retrieved from [Link]
-
Jasak, J., & Blanc, P. (2012). Analysis of Triazole-Based Metabolites in Plant Materials Using Differential Mobility Spectrometry to Improve LC/MS/MS Selectivity. ResearchGate. Retrieved from [Link]
-
LeBlanc, Y. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. SCIEX. Retrieved from [Link]
-
Improving selectivity of triazole derivative metabolites - Using SelexION® Differential Mobility Separation Technology. (n.d.). DaSP. Retrieved from [Link]
-
Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. (n.d.). SCION Instruments. Retrieved from [Link]
-
Xing, L., et al. (2023). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. Food Chemistry: X, 20, 100956. Retrieved from [Link]
-
Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). (2012). SciSpace. Retrieved from [Link]
-
Anastassiades, M., et al. (2016). Determination of Triazole Derivative Metabolites in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. EURL-Pesticides. Retrieved from [Link]
-
Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. (2015). Agilent. Retrieved from [Link]
-
Xing, L., et al. (2023). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. Food Chemistry: X, 20, 100956. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. Journal of Applied Laboratory Medicine, 3(3), 421-433. Retrieved from [Link]
-
Residue Findings of Triazole Derivative Metabolites in Food. (2016). EURL-Pesticides. Retrieved from [Link]
-
West, S. D., & Krynitsky, A. J. (2004). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC International, 87(4), 997–1011. Retrieved from [Link]
Sources
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- 2. EURL | Single Residue Methods | Determination of Triazole Derivative Metabolites in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry [eurl-pesticides.eu]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. sciex.com [sciex.com]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of 21 Triazole Fungicides in Fruits and Vegetables by Lipophilicity-matched Chromatographic Separation-Ultra Performance Liquid Chromatography-tandem Mass Spectrometry [agris.fao.org]
- 8. sciex.com [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. daspsrl.it [daspsrl.it]
- 13. scispace.com [scispace.com]
enhancing the solubility of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid for bioassays
Compound: [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid Document ID: T-SOL-244PAA-001 Prepared by: Senior Application Scientist, Bio-Assay Support Division
Introduction
Welcome to the technical support guide for [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous bioassay systems. Low aqueous solubility is a frequent hurdle in drug discovery, often leading to underestimated compound activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[1][2][3]
This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to systematically address and overcome these solubility issues. Our approach is grounded in the physicochemical properties of the molecule and established formulation science.
Understanding the Molecule: [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
To effectively troubleshoot solubility, we must first understand the compound's structure. It possesses two key features that dictate its solubility behavior:
-
An Ionizable Carboxylic Acid Group (-COOH): This makes the molecule a weak acid. Its solubility is therefore highly dependent on the pH of the solution. At pH values above its pKa, the carboxylic acid will be deprotonated to its more soluble carboxylate salt form (-COO⁻).[4][5]
-
Aromatic and Heterocyclic Rings (Phenoxy and Triazole): These structural components are largely nonpolar and contribute to the molecule's overall hydrophobicity, which can lead to low intrinsic solubility in water.[6]
This dual nature—a polar, ionizable head and a hydrophobic core—is the key to manipulating its solubility.
Frequently Asked Questions (FAQs)
Q1: My compound is precipitating immediately when I dilute my DMSO stock into my aqueous assay buffer. What's happening?
This is a classic sign of a compound "crashing out" of solution. It occurs when the compound, which is highly soluble in your 100% DMSO stock, is rapidly transferred into an aqueous environment where its solubility is much lower. The final concentration of the organic solvent (DMSO) is insufficient to keep the compound dissolved. Even if you don't see visible precipitate, microscopic aggregates could be forming, which will lead to inaccurate results.
Q2: What is the best practice for preparing my stock solution and diluting it for a dose-response curve?
The standard and highly recommended procedure is to first prepare a high-concentration stock solution in 100% DMSO. Subsequently, perform all serial dilutions to create your desired concentrations in 100% DMSO.[7] Only in the final step should you add a small, fixed volume of each DMSO solution to your assay buffer. This method ensures the compound never encounters a high-concentration, low-solvent environment that promotes precipitation.
Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?
This is a critical consideration, as high concentrations of DMSO can be cytotoxic or interfere with assay components.[8] For most cell lines, the final DMSO concentration should be kept at or below 0.5%, with many sensitive assays requiring ≤0.1%.[9] It is imperative to run a vehicle control with the same final DMSO concentration in your experiment to account for any solvent effects.
| Cell Culture Condition | Recommended Max DMSO Concentration | Rationale & Reference |
| General Cell Lines | ≤ 0.5% | Avoids significant cytotoxicity for most robust cell lines.[10] |
| Sensitive or Primary Cells | ≤ 0.1% | Minimizes solvent-induced stress and off-target effects.[9] |
| High-Throughput Screening | 0.1% - 1.0% | Higher concentrations may be used, but require rigorous validation.[10] |
| Vehicle Control | Match Highest Test Concentration | Essential for normalizing data and isolating compound-specific effects. |
Q4: Beyond using DMSO, what are the primary strategies for enhancing the solubility of this acidic compound?
The main strategies, which we will detail in the troubleshooting guides below, are:
-
pH Adjustment: Leveraging the acidic nature of the molecule to ionize it into a more soluble salt form.[4][]
-
Use of Co-solvents: Employing water-miscible organic solvents other than or in addition to DMSO.[1]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic part of the molecule within a cyclodextrin to form a soluble inclusion complex.[12][13][14]
-
Addition of Surfactants: Using detergents at concentrations above their critical micelle concentration (CMC) to form micelles that solubilize the compound.[15][16][17]
Troubleshooting Guides & Protocols
Guide 1: Solubility Enhancement via pH Adjustment
Scientific Principle: As a carboxylic acid, [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid will exist in equilibrium between its neutral, less soluble form (R-COOH) and its ionized, more soluble carboxylate salt form (R-COO⁻). By increasing the pH of the assay buffer to be at least 1-2 units above the compound's pKa, we can shift this equilibrium overwhelmingly towards the soluble salt form, dramatically increasing solubility.[18][19]
Caption: Recommended workflow for preparing assay solutions.
Experimental Protocol: Serial Dilution in 100% DMSO
-
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% cell-culture grade DMSO. Ensure it is fully dissolved. Gentle warming or vortexing may assist.
-
Serial Dilution Plate: In a 96-well plate or microcentrifuge tubes, add 100% DMSO to all wells/tubes except for the first column/tube.
-
Create Dilutions: Add your 10 mM stock to the first well. Then, transfer a portion of this solution to the next well containing DMSO to make your first dilution (e.g., a 1:3 dilution). Mix thoroughly.
-
Continue Series: Repeat this process across the plate to generate a series of concentrations, all in 100% DMSO. 5. Final Assay Addition: Add a small volume (e.g., 1 µL) from each well of your DMSO dilution plate directly to the wells of your final assay plate containing the aqueous buffer (e.g., 199 µL). This creates a 1:200 dilution and a final DMSO concentration of 0.5%.
-
Mixing: Mix the final assay plate immediately and thoroughly.
Self-Validation: This protocol is validated by the absence of visible precipitation and by obtaining a consistent, dose-dependent response in your bioassay, which would be skewed by compound precipitation at higher concentrations.
Guide 3: Complexation with Cyclodextrins
Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [14]They can encapsulate the hydrophobic phenoxy portion of your compound, forming a water-soluble "inclusion complex". [12][13][20]This effectively masks the compound's hydrophobicity from the aqueous solvent. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing drug solubility. [14] Experimental Protocol: Solubility Enhancement with HP-β-CD
-
Prepare CD Solution: Prepare a concentrated solution of HP-β-CD in your desired assay buffer (e.g., 40% w/v).
-
Molar Ratio Calculation: Determine the desired molar ratio of your compound to HP-β-CD. A 1:1 ratio is a good starting point. [20]3. Complexation:
-
Method A (Kneading): Add a small amount of the HP-β-CD solution to your solid compound to form a paste. Knead for 30-60 minutes. Gradually add the rest of the buffer while continuing to mix.
-
Method B (Co-evaporation): Dissolve both the compound and HP-β-CD in a suitable organic solvent (e.g., methanol). Evaporate the solvent under vacuum to leave a solid film. Reconstitute this film in your assay buffer.
-
-
Equilibration & Analysis: Agitate the final solution for 24 hours, centrifuge to remove any un-complexed/undissolved compound, and quantify the supernatant concentration as described in Guide 1.
-
Assay Consideration: Remember to include a control with just HP-β-CD in your bioassay, as cyclodextrins can sometimes have biological effects of their own.
| Cyclodextrin Type | Typical Molar Ratio (Drug:CD) | Expected Solubility Enhancement |
| β-Cyclodextrin (β-CD) | 1:1 to 1:2 | Moderate |
| Hydroxypropyl-β-CD (HP-β-CD) | 1:1 to 1:2 | High |
| Sulfobutylether-β-CD (SBE-β-CD) | 1:1 to 1:2 | Very High (especially for cationic compounds) |
Guide 4: Using Surfactants for Solubilization
Scientific Principle: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles. [17][21]These micelles have a hydrophobic core that can solubilize your poorly soluble compound, while the hydrophilic shell keeps the entire structure dispersed in water. [15][16][22]Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are generally preferred as they are less likely to denature proteins or disrupt cell membranes. Experimental Protocol: Surfactant Screening
-
Select Surfactants: Choose a few non-ionic surfactants to screen (e.g., Tween® 80, Pluronic® F-68).
-
Prepare Surfactant Solutions: Prepare a range of concentrations for each surfactant in your assay buffer, ensuring some are well above their known CMC.
-
Solubility Test: Add an excess of your solid compound to each surfactant solution.
-
Equilibration & Analysis: Agitate for 24 hours, centrifuge to remove undissolved solid, and quantify the supernatant concentration as described in Guide 1.
-
Assay Compatibility: Crucially, test the effect of the chosen surfactant concentration on your blank/vehicle control in the bioassay. Surfactants can interfere with assay signals or affect cell viability, so it is vital to find a concentration that solubilizes the compound without compromising the assay integrity.
Summary and Recommended Strategy
Choosing the right solubilization method requires a balance between achieving the desired concentration and maintaining the biological integrity of the assay.
Caption: Decision tree for selecting a solubilization strategy.
Final Recommendation:
-
ALWAYS start by optimizing your dilution protocol using 100% DMSO (Guide 2). This solves a majority of apparent solubility issues.
-
If more solubility is needed, the most biologically inert and mechanistically direct approach for this acidic compound is pH adjustment (Guide 1), provided your assay is stable at a slightly alkaline pH (e.g., 7.5-8.0).
-
If pH modification is not possible, cyclodextrin complexation (Guide 3) is the next best choice, as it is generally less disruptive to biological systems than surfactants.
-
Use surfactants (Guide 4) as a final option, with careful validation to rule out assay artifacts.
References
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC - NIH. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI. [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023). Allied Journal of Pharmaceutical and Therapeutic Innovations. [Link]
-
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). ResearchGate. [Link]
-
Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (2022). Semantic Scholar. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. [Link]
-
A recent overview of surfactant–drug interactions and their importance. (2023). PMC - NIH. [Link]
-
New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (n.d.). Taylor & Francis Online. [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC - NIH. [Link]
-
DMSO in cell based assays. (2025). Scientist Solutions. [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (n.d.). PMC - NIH. [Link]
-
PH adjustment: Significance and symbolism. (2026). IATE. [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. [Link]
-
What effects does DMSO have on cell assays? (2017). Quora. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (n.d.). ResearchGate. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). NIH. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). PubMed. [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate. [Link]
-
The effect of cosolvents and surfactants on the solubility of sulfasalazine. (2022). Ingenta Connect. [Link]
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- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
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Technical Support Center: Overcoming Resistance to Triazole-Based Antifungal Agents
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering resistance to triazole-based antifungal agents. This guide is designed to provide in-depth troubleshooting assistance and address common questions encountered during in vitro experimentation. Our goal is to equip you with the knowledge and practical protocols to diagnose, understand, and potentially overcome triazole resistance in your fungal isolates.
Section 1: Understanding the Landscape of Triazole Resistance
Triazole antifungals are a cornerstone in the treatment of fungal infections. They function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene in yeasts or its homolog cyp51A in molds.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane.[3] However, the emergence of resistance is a growing global concern, complicating therapeutic strategies and driving the need for robust in vitro models to study and overcome this challenge.[4]
The primary mechanisms of triazole resistance can be broadly categorized into three areas:
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Target site modification: Point mutations in the ERG11/cyp51A gene can alter the structure of the target enzyme, reducing the binding affinity of triazole drugs.[3][5]
-
Overexpression of efflux pumps: Fungal cells can actively transport antifungal agents out of the cell through the overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[6][7]
-
Biofilm formation: Fungi growing in biofilms can exhibit increased resistance due to a protective extracellular matrix that can sequester antifungal drugs, reduced metabolic activity of the cells within the biofilm, and the presence of persister cells.[8][9][10]
Visualizing the Mechanism of Action and Resistance
To better understand the core issue, let's visualize the ergosterol biosynthesis pathway and the points of disruption.
Caption: The ergosterol biosynthesis pathway and the inhibitory action of triazole antifungals on ERG11/Cyp51A.
Section 2: Troubleshooting Guides for Experimental Challenges
This section provides a structured approach to troubleshooting common issues related to triazole resistance in a research setting.
Issue 1: My fungal isolate shows a high Minimum Inhibitory Concentration (MIC) to a triazole agent. How do I confirm this and investigate the cause?
A reproducible and accurate MIC is the foundation for any further investigation into resistance. This guide will walk you through confirming the phenotype and then exploring the underlying mechanisms.
Step 1: Confirmation of High MIC using Broth Microdilution
It is crucial to ensure that the observed high MIC is not an artifact of experimental variability. We recommend adhering to the standardized protocols established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
-
Preparation of Antifungal Stock Solution:
-
Prepare a high-concentration stock solution of your triazole agent in a suitable solvent like dimethyl sulfoxide (DMSO).
-
The final concentration of DMSO in the test wells should not exceed 1% to avoid inhibiting fungal growth.
-
-
Serial Dilutions:
-
Perform two-fold serial dilutions of the antifungal stock solution in RPMI-1640 medium (supplemented with L-glutamine and buffered with MOPS) in a 96-well microtiter plate.[11]
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium to obtain a fresh culture.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL for yeast.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.[12]
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.
-
Include a growth control well (no antifungal) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or with a spectrophotometer.
-
Step 2: Investigating the Mechanism of Resistance
Once the high MIC is confirmed, the next step is to determine the likely mechanism. The following workflow can guide your investigation.
Caption: A suggested workflow for investigating the mechanisms of triazole resistance.
Experimental Protocol 1: Screening for ERG11/cyp51A Mutations
Mutations in the target enzyme's gene are a common cause of resistance.[3][13] DNA sequencing is the gold standard for identifying these mutations.[14]
-
Genomic DNA Extraction:
-
Culture the fungal isolate in a suitable broth medium.
-
Harvest the cells and extract genomic DNA using a commercially available fungal DNA extraction kit or a standard protocol involving cell wall lysis (e.g., with lyticase or mechanical disruption) followed by phenol-chloroform extraction.
-
-
PCR Amplification of ERG11/cyp51A:
-
Design primers that flank the entire coding sequence of the ERG11 or cyp51A gene. You can find reference sequences in public databases like GenBank.
-
Perform PCR using a high-fidelity DNA polymerase to amplify the gene.[15]
-
-
DNA Sequencing and Analysis:
-
Purify the PCR product and send it for Sanger sequencing.
-
Align the obtained sequence with a wild-type reference sequence to identify any nucleotide changes.
-
Translate the nucleotide sequence to determine if any mutations result in amino acid substitutions.
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Common cyp51A Mutations in Aspergillus fumigatus Associated with Triazole Resistance
| Mutation | Associated Resistance Phenotype |
| TR34/L98H | Pan-azole resistance |
| G54E/R/V/W | Itraconazole and Posaconazole resistance |
| M220K/I/T/V | Itraconazole and Voriconazole resistance |
| TR46/Y121F/T289A | Pan-azole resistance |
This table is a summary of common mutations and their general associations. Cross-resistance patterns can vary.[5][16][17]
Experimental Protocol 2: Assessing Efflux Pump Activity with Rhodamine 6G
Overexpression of efflux pumps is another key resistance mechanism.[6] A fluorescent dye efflux assay can provide functional evidence of increased pump activity.[18]
-
Cell Preparation:
-
Grow the fungal isolate to mid-log phase in a suitable broth medium.
-
Harvest the cells by centrifugation, wash them with phosphate-buffered saline (PBS), and resuspend them in PBS to a specific cell density.
-
-
Dye Loading:
-
Pre-energize the cells by incubating them with glucose for a short period at 30°C.
-
Add Rhodamine 6G to the cell suspension and incubate to allow the dye to accumulate within the cells.
-
-
Efflux Measurement:
-
After the loading phase, centrifuge the cells, remove the supernatant, and resuspend the cells in PBS with glucose to initiate efflux.
-
Take samples at various time points and centrifuge them to pellet the cells.
-
Measure the fluorescence of the supernatant using a fluorometer. An increase in fluorescence in the supernatant over time indicates efflux of the dye.
-
Compare the efflux rate of your test isolate to a known susceptible strain. A higher rate of efflux suggests increased pump activity.
-
Experimental Protocol 3: Evaluating Biofilm-Mediated Resistance
Fungal biofilms are inherently more resistant to antifungal agents.[9][19]
-
Biofilm Formation:
-
Adjust a fungal cell suspension to a standard concentration in RPMI-1640 medium.
-
Add the suspension to the wells of a flat-bottomed 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Biofilm Quantification (Optional but Recommended):
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Stain the biofilms with crystal violet, then solubilize the dye with ethanol.
-
Measure the absorbance to quantify the biofilm biomass.
-
-
Antifungal Susceptibility of Biofilms:
-
After biofilm formation, wash the wells and add fresh RPMI-1640 medium containing serial dilutions of the triazole agent.
-
Incubate for another 24 hours.
-
Determine the metabolic activity of the cells within the biofilm using an indicator dye such as XTT. A reduction in metabolic activity indicates susceptibility.
-
The MIC for the biofilm is often significantly higher than for planktonic cells.[20]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: My ERG11 sequencing results show several nucleotide changes. How do I know which ones are significant for resistance?
Not all mutations in ERG11 confer resistance. Some may be silent mutations that do not change the amino acid sequence, while others may be polymorphisms that do not affect drug binding. To determine the significance of a mutation, you should:
-
Check the literature: Many resistance-conferring mutations have been previously reported and characterized.[13][21]
-
Consider the location: Mutations in conserved regions or near the active site of the enzyme are more likely to have an impact.
-
Perform functional analysis: If you identify a novel mutation, you can use techniques like site-directed mutagenesis to introduce the mutation into a susceptible strain and then test the MIC of the engineered strain.
Q2: How can I be sure that the increased efflux I'm observing is the primary cause of resistance?
To confirm the role of efflux pumps, you can perform the Rhodamine 6G assay in the presence of an efflux pump inhibitor (EPI). If the addition of an EPI restores the susceptibility of your isolate to the triazole agent (i.e., lowers the MIC), it strongly suggests that efflux pumps are a major contributor to the observed resistance.[22]
Q3: What are some alternative strategies I can explore in my experiments to overcome triazole resistance?
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Combination Therapy: Combining a triazole with a drug from a different class, such as an echinocandin (which targets the cell wall), can have a synergistic effect.[23][24] This is because the two drugs have different mechanisms of action.[25] Some studies have shown that this combination can be effective against triazole-resistant isolates.[25]
-
Novel Antifungal Agents: Several new antifungal agents with novel mechanisms of action are in development.[26][27][28] These agents may be effective against triazole-resistant strains. For example, some new drugs target different enzymes in the ergosterol pathway or other essential fungal processes like pyrimidine biosynthesis.[26][29]
-
Targeting Transcription Factors: The overexpression of efflux pumps is often controlled by specific transcription factors.[30] Investigating inhibitors of these transcription factors could be a novel approach to reversing resistance.
Efficacy of Combination Therapy (Triazole + Echinocandin) in Animal Models of Invasive Aspergillosis
| Study Finding | Observation |
| Improved Survival Trend | A prospective, randomized trial showed a trend toward improved survival for patients receiving voriconazole and anidulafungin compared to voriconazole monotherapy, though it did not reach statistical significance.[23] |
| Synergistic Activity | Combination therapy with a triazole and an echinocandin produced synergistic activity against posaconazole-resistant Aspergillus fumigatus isolates in a murine model.[25] |
| Prolonged Survival | In animal studies, combination therapy significantly prolonged survival compared to echinocandin monotherapy.[24] |
Q4: My isolate is a strong biofilm former. What can I do to address this in my in vitro assays?
Biofilm-mediated resistance is a significant challenge. The extracellular matrix of the biofilm can sequester antifungal drugs.[20] In your experiments, you could consider:
-
Biofilm Disrupting Agents: Test the triazole in combination with agents that can disrupt the biofilm matrix, such as certain enzymes or chelators.
-
Different Antifungal Classes: Echinocandins and liposomal amphotericin B have shown better activity against some fungal biofilms compared to triazoles.[10][19]
References
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Mazu, T. K., & Bracher, F. (2022). Experimental and in-host evolution of triazole resistance in human pathogenic fungi. PLoS Pathogens, 18(8), e1010719. [Link]
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Fisher, M. C., Hawkins, N. J., Sanglard, D., & Gurr, S. J. (2022). Experimental and in-host evolution of triazole resistance in human pathogenic fungi. PLoS Pathogens, 18(8), e1010719. [Link]
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Taff, H. T., Mitchell, K. F., Edward, J. A., & Andes, D. R. (2013). Mechanisms of Candida biofilm drug resistance. Future microbiology, 8(10), 1325–1337. [Link]
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Hilaris Publisher. (n.d.). Fungal Biofilms: Drug Resistance and Treatment Challenges. Hilaris Publisher. [Link]
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Basenko, E. Y., Bignell, E., & Brown, G. D. (2018). Mechanisms of Triazole Resistance in Aspergillus fumigatus. Current Fungal Infection Reports, 12(2), 79-88. [Link]
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Marr, K. A., Schlamm, H. T., Herbrecht, R., Rottinghaus, S. T., Bow, E. J., Patterson, T. F., ... & Perfect, J. R. (2015). Combination of Voriconazole and Anidulafungin for Treatment of Triazole-Resistant Aspergillus fumigatus in an In Vitro Model of Invasive Pulmonary Aspergillosis. Antimicrobial Agents and Chemotherapy, 59(4), 2181-2187. [Link]
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Rajendran, R., Sherry, L., Nile, C. J., Sherriff, A., Johnson, E. M., & Ramage, G. (2016). Fungal Biofilm Resistance. International journal of molecular sciences, 17(3), 428. [Link]
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Nett, J. E., & Andes, D. R. (2016). Role of the extracellular matrix in Candida biofilm antifungal resistance. Current opinion in microbiology, 34, 1-6. [Link]
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Al-Fattani, M. A., & Douglas, L. J. (2006). Antifungal therapy with an emphasis on biofilms. Current topics in medical mycology, 16(1), 1-13. [Link]
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Kumar, A., Singh, R., & Singh, P. (2022). Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review. Journal of Fungi, 8(1), 74. [Link]
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Chen, A. H., Chu, W. L., & Wang, F. J. (2009). Rapid detection of ERG11 gene mutations in clinical Candida albicans isolates with reduced susceptibility to fluconazole by rolling circle amplification and DNA sequencing. BMC microbiology, 9, 167. [Link]
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Wang, T., Wang, F., & Xu, Y. (2015). Efficacy of combination therapy of triazole and echinocandin in treatment of invasive aspergillosis: a systematic review of animal and human studies. Journal of thoracic disease, 7(5), 896–903. [Link]
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Chowdhary, A., Sharma, C., & Meis, J. F. (2015). Prevalence and mechanism of triazole resistance in Aspergillus fumigatus in a referral chest hospital in Delhi, India and an update of the situation in Asia. Frontiers in microbiology, 6, 428. [Link]
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Garcia-Rubio, R., Mellado, E., & Alcazar-Fuoli, L. (2018). Triazole resistance surveillance in Aspergillus fumigatus. Frontiers in microbiology, 9, 516. [Link]
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Wiederhold, N. P., Pennick, G. J., & Lewis, R. E. (2014). Impact of In Vivo Triazole and Echinocandin Combination Therapy for Invasive Pulmonary Aspergillosis: Enhanced Efficacy against Cyp51 Mutant Isolates. Antimicrobial agents and chemotherapy, 58(2), 853–859. [Link]
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Esquivel, B. D., & White, T. C. (2023). Transport across Membranes: Techniques for Measuring Efflux in Fungal Cells. Methods in molecular biology (Clifton, N.J.), 2658, 201–213. [Link]
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Holmes, A. R., Keniya, M. V., & Cannon, R. D. (2016). Targeting efflux pumps to overcome antifungal drug resistance. Future medicinal chemistry, 8(12), 1485–1501. [Link]
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Chen, A. H., Chu, W. L., & Wang, F. J. (2009). Rapid detection of ERG11 gene mutations in clinical Candida albicans isolates with reduced susceptibility to fluconazole by rolling circle amplification and DNA sequencing. ResearchGate. [Link]
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Singh, S., Rudramurthy, S. M., & Chakrabarti, A. (2021). Rapid detection of ERG11 polymorphism associated azole resistance in Candida tropicalis. PloS one, 16(1), e0245160. [Link]
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Perfect, J. R. (2017). Novel Agents and Drug Targets to Meet the Challenges of Resistant Fungi. The Journal of infectious diseases, 216(suppl_3), S435–S440. [Link]
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Azevedo, M. M., Faria-Ramos, I., & Cruz, L. C. (2015). Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review. Revista iberoamericana de micologia, 32(4), 213–219. [Link]
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de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]
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Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical microbiology reviews, 33(3), e00069-19. [Link]
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McCarthy, M. W., & Walsh, T. J. (2021). Novel antifungals and treatment approaches to tackle resistance and improve outcomes of invasive fungal disease. Expert review of anti-infective therapy, 19(11), 1421–1434. [Link]
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Shrestha, S. K., & St. Leger, R. J. (2015). Novel Antifungal Drug Discovery Based on Targeting Pathways Regulating the Fungus-Conserved Upc2 Transcription Factor. mBio, 6(5), e01345-15. [Link]
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Gamal, A., & Al-Dossary, F. S. (2017). Antifungal resistance: current trends and future strategies to combat. Infection and drug resistance, 10, 243–251. [Link]
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Campitelli, M. A., & Zeineddine, N. (2015). Combination Antifungal Therapy: A Review of Current Data. Journal of clinical medicine research, 7(5), 311–316. [Link]
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ResearchGate. (2022). Editorial: Drug repurposing to fight resistant fungal species: Recent developments as novel therapeutic strategies. ResearchGate. [Link]
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Robbins, N., & Cowen, L. E. (2015). Combinatorial strategies for combating invasive fungal infections. Virulence, 6(3), 228–236. [Link]
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Badiee, P., Alborzi, A., & Moeini, M. (2019). Detection of ERG11 point mutations in Iranian fluconazole-resistant Candida albicans isolates. Current medical mycology, 5(1), 1–7. [Link]
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BioWorld. (2024). New triazole broad-spectrum antifungal agents targeting CYP51. BioWorld. [Link]
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Wattier, R. L., & Dulek, D. E. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_2), S20–S26. [Link]
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Singh, S., Rudramurthy, S. M., & Chakrabarti, A. (2021). Rapid detection of ERG11 polymorphism associated azole resistance in Candida tropicalis. PLOS ONE. [Link]
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ResearchGate. (2016). Targeting Efflux Pumps to Overcome Antifungal Drug Resistance. ResearchGate. [Link]
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Rex, J. H., Pfaller, M. A., & Walsh, T. J. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical microbiology reviews, 14(4), 643–658. [Link]
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Cannon, R. D., Lamping, E., & Holmes, A. R. (2009). Efflux-Mediated Antifungal Drug Resistance. Clinical microbiology reviews, 22(2), 291–321. [Link]
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Esquivel, B. D., Rybak, J. M., & White, T. C. (2020). Characterization of the Efflux Capability and Substrate Specificity of Aspergillus fumigatus PDR5-like ABC Transporters Expressed in Saccharomyces cerevisiae. mSphere, 5(2), e00051-20. [Link]
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Gamal, A., & Al-Dossary, F. S. (2017). Antifungal resistance: current trends and future strategies to combat. ResearchGate. [Link]
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Alcazar-Fuoli, L., & Mellado, E. (2012). Rapid Detection of Triazole Antifungal Resistance in Aspergillus fumigatus. Journal of clinical microbiology, 50(5), 1544–1549. [Link]
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Technical Support Center: Method Refinement for the Large-Scale Synthesis of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic Acid
Introduction: Welcome to the technical support center for the synthesis of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up and refinement of this important synthesis. As a molecule of interest, potentially as a sinoatrial node selective inhibitor, achieving a robust, efficient, and scalable synthetic route is paramount.[1][2][3] This document moves beyond a simple recitation of steps to address the critical "why" behind procedural choices, offering field-proven insights into potential challenges and their solutions in a direct question-and-answer format.
Our approach is grounded in established, fundamental organic chemistry transformations, tailored to the specific structural challenges of the target molecule. We will explore the key bond formations required and troubleshoot the common issues encountered when transitioning from bench-scale to large-scale production.
Section 1: Synthetic Strategy & Core Challenges
The synthesis of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid requires the formation of two key bonds: a C-O ether bond and a C-N bond between the phenyl ring and the triazole nitrogen. The sequence of these bond-forming events defines the primary synthetic routes.
Caption: Alternative synthetic routes to the target molecule.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues arising during process development and scale-up.
FAQ 1: Synthetic Route Selection
Question: We are starting our process development. Should we pursue Route A (C-N coupling first) or Route B (C-O etherification first)?
Answer: Both routes are viable, but the optimal choice depends on factors like starting material cost, catalyst sensitivity, and purification efficiency at scale.
-
Route A (C-N First): This route involves an initial Ullmann or Buchwald-Hartwig coupling of 1,2,4-triazole with an ortho-halophenol.
-
Advantages: The phenolic intermediate, 4-(2-hydroxyphenyl)-4H-1,2,4-triazole, may be easier to purify via acid-base extraction than the final product ester. The subsequent Williamson ether synthesis is typically a robust and high-yielding reaction.[4]
-
Disadvantages: The free hydroxyl group on the ortho-halophenol can potentially interfere with some catalytic systems for C-N coupling, either by coordinating to the metal center or by acting as a competing nucleophile under basic conditions.
-
-
Route B (C-O First): This route begins with the Williamson ether synthesis to form an ethyl ortho-halophenoxyacetate, followed by the C-N coupling reaction.
-
Advantages: This approach protects the phenolic oxygen as an ester, preventing potential interference during the critical C-N bond formation step. The starting materials, ortho-halophenols and haloacetate esters, are readily available commodities.[5][6]
-
Disadvantages: The C-N coupling is performed on a more sterically hindered and electronically modified substrate. Residual metal catalyst from this step can be challenging to remove from the relatively nonpolar ester intermediate, potentially requiring specialized purification techniques like chromatography or treatment with metal scavengers.
-
Recommendation: For initial scale-up, Route B is often preferred . It avoids potential complications from the free phenol in the C-N coupling step, which is typically the most sensitive and expensive part of the synthesis.
FAQ 2: C-N Coupling - Catalyst and Ligand Selection
Question: We are seeing low yields and slow conversion in our C-N coupling step (Ullmann-type). What factors should we investigate?
Answer: The Ullmann condensation is a powerful but often challenging reaction to scale up. Success hinges on the careful selection of the copper source, ligand, base, and solvent.[7]
Troubleshooting the Ullmann Reaction:
-
Copper Source & Ligand: While early Ullmann reactions used stoichiometric copper powder at high temperatures, modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI, CuCl, CuBr) with a ligand.[8][9]
-
Ligand Choice is Critical: The ligand stabilizes the copper catalyst, improves solubility, and facilitates the catalytic cycle. For N-arylation of triazoles, diamine-based ligands (e.g., N,N'-dimethylethylenediamine) or amino acids (e.g., L-proline, N-methylglycine) are excellent starting points.[10]
-
Ligand-Free Systems: Some protocols for aryl bromides have shown success with CuCl under ligand-free conditions, which can be highly cost-effective at scale.[11] This is worth screening but may require higher temperatures and longer reaction times.
-
-
Base Selection: A strong, non-nucleophilic base is required. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices. For large-scale operations, tripotassium phosphate (K₃PO₄) is often preferred due to its favorable solubility profile and effectiveness.[10]
-
Solvent Choice: High-boiling point, polar aprotic solvents are necessary to ensure all components remain in solution and to reach the required reaction temperatures (typically 100-140 °C).
-
Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[12]
-
Causality: These solvents can coordinate with the copper catalyst, influencing its reactivity, and are effective at dissolving the inorganic base.
-
Comparative Table for Ullmann Conditions:
| Parameter | Option 1 (Standard) | Option 2 (Cost-Effective) | Rationale & Key Considerations |
| Catalyst | CuI (5-10 mol%) | CuCl (10 mol%) | CuI is often more reactive but more expensive. CuCl is a good starting point for optimization.[10][11] |
| Ligand | N,N'-Dimethylethylenediamine | None (Ligand-free) | Ligands accelerate the reaction but add cost and require removal. Ligand-free requires harsher conditions.[10][11] |
| Base | K₃PO₄ (2 equiv.) | K₂CO₃ (2-3 equiv.) | K₃PO₄ is often more effective at lower temperatures. K₂CO₃ is cheaper but may require higher temperatures. |
| Solvent | DMF or DMSO | Toluene (with phase transfer) | DMF/DMSO offer excellent solubility. Toluene is less toxic but may require a phase-transfer catalyst for the base. |
| Temperature | 110-130 °C | 130-150 °C | Higher temperatures may be needed for less reactive substrates (e.g., aryl chlorides) or ligand-free systems.[13] |
Alternative: Buchwald-Hartwig Amination
If Ullmann coupling proves intractable, the palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative.[14]
-
Catalyst System: Typically involves a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos, Josiphos).
-
Advantages: Often proceeds under milder conditions with a broader substrate scope.[15][16]
-
Disadvantages: Palladium catalysts and phosphine ligands are significantly more expensive than copper systems, and stringent regulations govern residual palladium levels in active pharmaceutical ingredients (APIs).
FAQ 3: Williamson Ether Synthesis - Base and Solvent Issues
Question: During the Williamson ether synthesis step, we are observing incomplete conversion and the formation of a byproduct we suspect is from hydrolysis of our haloacetate ester. How can we optimize this?
Answer: This is a classic issue in large-scale ether synthesis. The key is controlling the reactivity of the base and minimizing water content.
Troubleshooting Protocol:
-
Base Selection: The base deprotonates the phenol to form the more nucleophilic phenoxide.
-
Common Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃).[4]
-
Problem: Using aqueous solutions of strong bases like NaOH can introduce water, leading to hydrolysis of the ethyl chloroacetate starting material to glycolic acid, which terminates the reaction.
-
Solution: Use a powdered, anhydrous base like K₂CO₃. It is strong enough to deprotonate the phenol but has low solubility, which can moderate the reaction rate and reduce side reactions.
-
-
Solvent System:
-
Recommended Solvents: Acetone, acetonitrile, or DMF. These solvents are polar enough to dissolve the phenoxide salt but are aprotic, preventing unwanted side reactions.
-
Phase-Transfer Catalysis (PTC): For large-scale reactions where cost is a major driver, a two-phase system (e.g., toluene/water) with a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be highly effective. The PTC shuttles the phenoxide from the aqueous basic phase to the organic phase containing the haloacetate, facilitating the reaction while minimizing hydrolysis.
-
Caption: Key steps and potential side reaction in the Williamson synthesis.
FAQ 4: Purification & Isolation Challenges
Question: Our final product, [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, is difficult to crystallize and contains dark-colored impurities, likely from the copper-catalyzed step. How can we improve purity?
Answer: This is a common problem with N-aryl triazoles. A multi-step purification strategy is often required.
Recommended Purification Protocol:
-
Initial Workup (Post-Hydrolysis): After saponification of the ester, the reaction mixture will be basic.
-
Perform a solvent wash (e.g., with methyl tert-butyl ether or toluene) to remove nonpolar, non-acidic impurities.
-
Carefully acidify the aqueous layer with HCl to a pH of ~2-3 to precipitate the carboxylic acid product.[4] Avoid strongly acidic conditions that could degrade the triazole ring.
-
-
Decolorization via Acid Treatment: If colored impurities persist, an acid-based purification method can be highly effective.[17]
-
Mechanism: Aryltriazoles can be protonated by strong acids to form water-soluble aryltriazolium salts. Many of the dark, polymeric impurities generated during Ullmann reactions are not basic and remain insoluble in acidic aqueous media.
-
Step-by-Step:
-
Suspend the crude, isolated product in water.
-
Add a strong acid (e.g., sulfuric or hydrochloric acid) until the product fully dissolves, forming the soluble salt.
-
Filter the solution to remove the insoluble, colored impurities.
-
Slowly add a base (e.g., aqueous NaOH) to the clear filtrate to re-precipitate the purified product at its isoelectric point (pH ~2-3).
-
Filter, wash with deionized water, and dry the purified product.
-
-
-
Final Crystallization:
-
After the acid treatment, the product should be significantly purer.
-
Screen for a suitable recrystallization solvent. A polar solvent system like ethanol/water or isopropanol/water is a good starting point.
-
Section 3: References
-
Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Semantic Scholar. [Link]
-
WO2013056488A1 - Phenoxyacetic acid derivative synthesis method. Google Patents.
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]
-
Purification of aryltriazoles. Justia Patents. [Link]
-
US3796716A - Production of o-aminophenylacetic acid. Google Patents.
-
WO/2013/056488 PHENOXYACETIC ACID DERIVATIVE SYNTHESIS METHOD. WIPO. [Link]
-
Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research. [Link]
-
Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
CN103058855A - Method for synthesizing phenoxyacetic acid derivative. Google Patents.
-
Ligand-free CuCl-catalyzed N-Arylation of 1,2,4-triazole with aryl bromides. ResearchGate. [Link]
-
Route map for the synthesis of o-aminophenylacetic acid. ResearchGate. [Link]
-
First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. ResearchGate. [Link]
-
Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry - ACS Publications. [Link]
-
p-AMINOPHENYLACETIC ACID. Organic Syntheses Procedure. [Link]
-
Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles. PMC - NIH. [Link]
-
Synthesis of N-Substituted 1,2,4-Triazoles. A Review. ResearchGate. [Link]
-
Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Organic Letters - ACS Publications. [Link]
-
US4269987A - Purification of triazoles. Google Patents.
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
-
Ivabradine – the first selective sinus node If channel inhibitor in the treatment of stable angina. PMC - NIH. [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. PubMed. [Link]
-
Sinus Node If Channel Inhibition-A New Therapeutic Approach to Heart Rate Lowering. ResearchGate. [Link]
-
Pharmacologic Approach to Sinoatrial Node Dysfunction. PMC - PubMed Central - NIH. [Link]
-
Electrophysiological and Molecular Mechanisms of Sinoatrial Node Mechanosensitivity. PMC - PubMed Central. [Link]
-
2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. Open Research@CSIR-NIScPR. [Link]
-
Title Ligand-free CuCL-catalyzed N-arylation of 1,2,4-triazole with aryl bromides. NIE Digital Repository. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]
-
Pharmacologic Approach to Sinoatrial Node Dysfunction. Annual Reviews. [Link]
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. PMC - NIH. [Link]
-
A Tribute to Ullmann's Work: Expanding Copper Coil Reactor Applications toward the Hydroxylation of Aryl Bromides. Organic Process Research & Development - ACS Publications. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis - ACS Publications. [Link]
-
Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Thieme. [Link]
-
CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate. Google Patents.
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
-
Aminooxyacetic Acid. ResearchGate. [Link]
-
Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles. ACS Publications. [Link]
Sources
- 1. Ivabradine – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. annualreviews.org [annualreviews.org]
- 4. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. mdpi.com [mdpi.com]
- 8. repository.nie.edu.sg [repository.nie.edu.sg]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. patents.justia.com [patents.justia.com]
byproduct identification in the synthesis of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
Welcome to the technical support resource for the synthesis of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Our approach is rooted in mechanistic understanding to empower you to not only identify impurities but also to proactively control your reaction outcomes.
Overview of the Synthetic Pathway
The synthesis of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid is typically achieved in two key stages. First, the core phenol intermediate is constructed, followed by an etherification reaction and subsequent hydrolysis. Each stage presents unique challenges and potential side reactions that can impact the purity and yield of the final product.
Caption: Overall synthetic route to the target molecule.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My final product shows a low yield and contains an impurity with the same mass as my desired product. What could it be?
Answer:
This is a classic issue of regioisomerism arising from the Williamson ether synthesis step (Step 2). The starting material, 2-(4H-1,2,4-triazol-4-yl)phenol, is an ambident nucleophile . While the desired reaction is O-alkylation at the phenoxide, competing N-alkylation can occur on the triazole ring.[1][2] This results in the formation of an N-alkylated isomer, which has the same mass as your target O-alkylated product but different chemical properties and biological activity.
Mechanism of Competing Alkylation:
The phenoxide intermediate can be attacked at two different nucleophilic sites. The choice between N- and O-alkylation is influenced by several factors, including the solvent, the counter-ion, and temperature.[3][4]
Caption: Competing N-alkylation and O-alkylation pathways.
Troubleshooting and Prevention:
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally recommended for Williamson ether synthesis as they solvate the cation, leaving the oxygen anion more nucleophilic and promoting O-alkylation.
-
Base and Counter-ion: The choice of base (e.g., K₂CO₃ vs. NaH) can influence the reaction. Potassium salts sometimes favor O-alkylation more than sodium salts due to the larger, "softer" cation.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes favor N-alkylation (thermodynamic product) over O-alkylation (often the kinetic product).
FAQ 2: I see multiple additional spots on my TLC plate after the etherification step (Step 2), some less polar than my starting phenol. What are they?
Answer:
Besides N-alkylation, another common side reaction in Williamson ether synthesis with phenoxides is C-alkylation .[1] In this case, the electrophile (ethyl chloroacetate) reacts with the electron-rich aromatic ring instead of the phenoxide oxygen. This can lead to one or more isomeric byproducts where the -CH₂COOEt group is attached to the benzene ring.
Likely Byproducts and Identification:
| Compound | Description | Key ¹H NMR Signal | Expected Mass (M+H)⁺ |
| O-Alkylated Ester | Desired Intermediate | ~4.8 ppm (s, 2H, -OCH₂) | 248.09 |
| N-Alkylated Isomer | N-Alkylation Byproduct | ~5.0 ppm (s, 2H, -NCH₂) | 248.09 |
| C-Alkylated Isomer | C-Alkylation Byproduct | Aromatic region changes, ~3.7 ppm (s, 2H, Ar-CH₂) | 248.09 |
| Starting Phenol | Unreacted Material | Phenolic -OH (broad singlet) | 162.06 |
Troubleshooting and Prevention:
-
Steric Hindrance: C-alkylation is often more prevalent with less sterically hindered phenoxides. While the ortho-triazole group provides some hindrance, it may not be sufficient to completely prevent this side reaction.
-
Solvent Effects: Less polar solvents can sometimes increase the proportion of C-alkylation. Sticking to polar aprotic solvents like DMF is advisable.
-
Purification: C-alkylated byproducts are typically separable from the desired O-alkylated product by column chromatography on silica gel due to differences in polarity.
FAQ 3: My final product is contaminated with a substance that I believe is the ethyl ester of my target molecule. Why did the hydrolysis (Step 3) not go to completion?
Answer:
Incomplete hydrolysis of the ethyl ester intermediate is a frequent issue. The ester, Ethyl [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetate , can be resistant to hydrolysis under insufficiently stringent conditions.
Troubleshooting and Prevention:
-
Reaction Time and Temperature: Ensure the hydrolysis is run for a sufficient duration. Depending on the base concentration, this can range from a few hours to overnight. Gentle heating (e.g., 40-60 °C) can significantly accelerate the reaction.
-
Concentration of Base: Use a sufficient molar excess of a strong base like NaOH or KOH. A common protocol involves using 2-4 equivalents of base in a mixture of water and a co-solvent like ethanol or THF to ensure solubility.
-
Monitoring the Reaction: The progress of the hydrolysis can be easily monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The starting ester is significantly less polar than the resulting carboxylate salt. The reaction should not be quenched until the starting material is no longer visible.
Protocol: HPLC Monitoring of Ester Hydrolysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution: The product, [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, will have a shorter retention time than the starting ethyl ester intermediate due to its increased polarity.
Systematic Troubleshooting Workflow
When an unknown impurity is detected, a systematic approach is crucial. The following workflow can help guide your identification process.
Caption: A logical workflow for identifying unknown byproducts.
References
-
Common side reactions in the Williamson synthesis of ethers. Benchchem.
-
Williamson ether synthesis. Wikipedia.
-
2-(4H-1,2,4-Triazol-4-yl)phenol. National Center for Biotechnology Information.
-
Synthesis and regioselective N- and O-alkylation of 3-alkyl-5-phenyl-3H-[1][5]triazolo[4,5-d]pyrimidin-7(6H)-ones... ResearchGate.
-
The Williamson Ether Synthesis. Master Organic Chemistry.
-
Williamson Ether Synthesis. ChemTalk.
-
Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
-
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one. MDPI.
-
Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. ResearchGate.
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][6]naphthyrin-5(6H)-one. National Center for Biotechnology Information.
-
Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science.
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.
-
2-(4H-1,2,4-Triazol-4-yl)phenol. Sigma-Aldrich.
-
Synthesis, physical and chemical properties of 2-((5-(hydroxy(phenyl)methyl)-4R-4H-1,2,4-triazole-3-yl)thio)acetic acids and its salts. Zaporozhye Medical Journal.
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information.
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate.
-
N‐alkylation of NH‐1,2,3‐triazoles. ResearchGate.
-
(2-(((3,5-dimethyl-4h-1,2,4-triazol-4-yl)imino)methyl)phenoxy)acetic acid. Sigma-Aldrich.
-
[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid. Santa Cruz Biotechnology.
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-... PubMed Central.
-
N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells... Royal Society of Chemistry.
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate.
-
Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo... MDPI.
-
Synthesis and anticonvulsant activity of novel 3-(2-(4h-1,2,4-triazol-4-yl)ethyl)-1-alkyl-1h-indole derivatives. ResearchGate.
-
Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate. National Center for Biotechnology Information.
-
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. ResearchGate.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 2-(4H-1,2,4-Triazol-4-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolve.cambridge.org [resolve.cambridge.org]
Technical Support Center: Optimization of Mobile Phase for HPLC Separation of Phenoxyacetic Acid Derivatives
Welcome to the technical support center for the HPLC separation of phenoxyacetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing your mobile phase and troubleshooting common issues. The following question-and-answer format is based on extensive field experience and established scientific principles to help you achieve robust and reproducible separations.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What is the most critical parameter in the mobile phase for separating acidic compounds like phenoxyacetic acid derivatives?
The most critical parameter is the pH of the aqueous portion of the mobile phase . Phenoxyacetic acid derivatives are weak acids, and their ionization state is highly dependent on the mobile phase pH.[1][2][3]
-
Scientific Rationale: In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[4] When a phenoxyacetic acid derivative is in its ionized (deprotonated) form, it becomes more polar and has less affinity for the non-polar stationary phase, resulting in shorter retention times. Conversely, in its neutral (protonated) form, it is more hydrophobic and interacts more strongly with the stationary phase, leading to longer retention times.[4][5]
-
Practical Implication: To ensure consistent and reproducible retention times, the mobile phase pH must be controlled using a suitable buffer. A general rule of thumb is to adjust the mobile phase pH to be at least 2 pH units below the pKa of the analytes.[6] This ensures that the acidic compounds are predominantly in their neutral, more retained form.[6] For phenoxyacetic acids, like 2,4-D with a pKa of approximately 2.73, a mobile phase pH of around 2.5 to 3.0 is often effective.[7]
FAQ 2: Which organic modifier should I choose: acetonitrile or methanol?
Both acetonitrile (ACN) and methanol (MeOH) are common and effective organic modifiers for the reversed-phase separation of phenoxyacetic acid derivatives.[8] The choice often depends on the specific derivatives being separated and the desired selectivity.
-
Acetonitrile (ACN):
-
Advantages: Generally provides higher separation efficiency (sharper peaks) due to its lower viscosity, which leads to lower backpressure.[8] It also has a lower UV cutoff (around 190 nm), making it suitable for low-wavelength UV detection.[8]
-
Selectivity: ACN and methanol interact differently with analytes and can lead to changes in elution order, a phenomenon known as different selectivity.[8][9]
-
-
Methanol (MeOH):
Recommendation: Start with ACN due to its favorable viscosity and UV transparency. However, if you are struggling to resolve critical pairs, substituting methanol or using a ternary mixture of water, ACN, and MeOH can be a powerful tool to alter selectivity.[11]
FAQ 3: Should I use an isocratic or gradient elution method?
The choice between isocratic and gradient elution depends on the complexity of your sample mixture.
-
Isocratic Elution: This method uses a constant mobile phase composition throughout the run.[12] It is simpler to set up and is ideal for separating a small number of compounds with similar retention behaviors.[13]
-
Gradient Elution: This method involves changing the mobile phase composition, typically by increasing the percentage of the organic modifier, during the separation.[12] Gradient elution is preferred for complex mixtures containing compounds with a wide range of hydrophobicities.[1][13] It helps to elute strongly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks.[1][12]
| Elution Mode | Best For | Advantages | Disadvantages |
| Isocratic | Simple mixtures, routine analysis of a few compounds.[13] | Simple, reproducible, stable baseline.[12] | Poor resolution for complex samples, long run times for strongly retained analytes, peak broadening for later peaks.[1] |
| Gradient | Complex mixtures with a wide range of polarities.[13] | Improved resolution, sharper peaks, shorter analysis times for complex samples.[1][12] | Requires a more complex pump system, potential for baseline drift, requires column re-equilibration between runs.[14] |
FAQ 4: What type of buffer should I use and at what concentration?
For controlling pH in the acidic range (pH 2-4) suitable for phenoxyacetic acids, phosphate and formate buffers are common choices.
-
Phosphate Buffer: Provides excellent buffering capacity in the pH range of 2.1 to 3.1 and 6.2 to 8.2. It is widely used for UV detection methods.
-
Formate Buffer (Formic Acid): Often used for LC-MS applications because it is volatile and compatible with mass spectrometry.[15][16] Acetic acid is another volatile alternative.[17]
Concentration: A buffer concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without causing issues with precipitation when the organic modifier concentration increases.[18]
Section 2: Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause 1: Secondary Interactions with Residual Silanols
-
Explanation: The silica backbone of C18 columns has residual silanol groups (-Si-OH) that can be acidic. At a mobile phase pH above 3, these silanols can become ionized and interact with polar functional groups on the analytes, leading to peak tailing.
-
Solution:
Possible Cause 2: Mobile Phase pH is Too Close to Analyte pKa
-
Explanation: If the mobile phase pH is close to the pKa of a phenoxyacetic acid derivative, the analyte will exist as a mixture of its ionized and non-ionized forms. This can lead to broad or split peaks.[3]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single form.[6]
Possible Cause 3: Column Overload
-
Explanation: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[19]
-
Solution:
-
Dilute the sample and reinject.
-
If sensitivity is an issue, consider using a column with a larger internal diameter or a higher stationary phase loading.[19]
-
Problem 2: Unstable or Drifting Retention Times
Possible Cause 1: Inadequate Column Equilibration
-
Explanation: If the column is not properly equilibrated with the mobile phase before injection, especially when switching between different mobile phases or after a gradient run, retention times can be inconsistent.
-
Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before the first injection and between gradient runs.[19]
Possible Cause 2: Poor pH Control
-
Explanation: An unbuffered mobile phase or a buffer with poor capacity at the target pH can lead to fluctuations in pH, causing retention times to drift.[18]
-
Solution:
-
Incorporate a buffer into your mobile phase.
-
Ensure you are using the buffer within its effective pH range (typically ±1 pH unit of its pKa).
-
Possible Cause 3: Mobile Phase Composition Changes
-
Explanation: Evaporation of the more volatile organic component (like acetonitrile) from the mobile phase reservoir can alter its composition over time, leading to a gradual increase in retention times.
-
Solution: Keep mobile phase reservoirs covered.[19] Prepare fresh mobile phase daily for best reproducibility.[20]
Problem 3: Poor Resolution Between Two Peaks
Possible Cause 1: Insufficient Separation Efficiency
-
Explanation: The mobile phase may not be strong enough or selective enough to separate the analytes of interest.
-
Solution:
-
Optimize the Organic Modifier Percentage: In isocratic mode, systematically vary the percentage of ACN or MeOH. A lower percentage of organic modifier will generally increase retention and may improve resolution.
-
Change the Organic Modifier: Switch from ACN to MeOH or vice versa. The different solvent properties can alter the selectivity and change the elution order, potentially resolving co-eluting peaks.[10]
-
Adjust the pH: Small changes in pH can subtly alter the hydrophobicity of different phenoxyacetic acid derivatives, leading to changes in selectivity and improved resolution.[18]
-
Implement a Shallow Gradient: A slow, shallow gradient around the elution point of the critical pair can often provide the necessary resolution.
-
Workflow for Mobile Phase Optimization
The following diagram illustrates a systematic approach to optimizing the mobile phase for the separation of phenoxyacetic acid derivatives.
Caption: A systematic workflow for HPLC mobile phase optimization.
Section 3: Experimental Protocols
Protocol 1: Preparation of Acidified Mobile Phase (0.1% Formic Acid)
This protocol is suitable for general reversed-phase HPLC with UV or MS detection.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (LC-MS grade)
-
Filtered solvent bottles
Procedure:
-
Aqueous Phase (Mobile Phase A):
-
Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and mix thoroughly.
-
Degas the solution using vacuum filtration or sonication.
-
-
Organic Phase (Mobile Phase B):
-
Pour 1 L of HPLC-grade acetonitrile into a separate 1 L solvent bottle.
-
Degas the solvent.
-
-
Place the appropriate solvent lines into the bottles and prime the HPLC pump.
Protocol 2: Systematic Approach to Optimizing Isocratic %B
This protocol is for refining an isocratic method once the approximate elution conditions are known.
Objective: To find the optimal percentage of organic modifier (%B) that provides the best resolution for a critical peak pair.
Procedure:
-
Prepare mobile phases A (e.g., 0.1% formic acid in water) and B (e.g., acetonitrile) as described above.
-
Based on an initial scouting gradient, estimate the %B at which your compounds of interest elute. Let's assume this is 45%.
-
Perform a series of isocratic runs, systematically varying the %B. For example:
-
Run 1: 40% B
-
Run 2: 42.5% B
-
Run 3: 45% B
-
Run 4: 47.5% B
-
Run 5: 50% B
-
-
For each run, calculate the resolution between the critical peak pair.
-
Plot resolution versus %B to identify the optimal mobile phase composition.
The Role of pH in Analyte Retention
The following diagram illustrates the fundamental principle of how mobile phase pH affects the retention of an acidic analyte like a phenoxyacetic acid derivative in reversed-phase HPLC.
Caption: Effect of mobile phase pH on the retention of acidic analytes.
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Validation & Comparative
A Comparative Guide to the Synthetic Methods of 1,2,4-Triazoles for Researchers and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active compounds. This guide provides an in-depth comparative analysis of the primary synthetic routes to this privileged heterocycle, offering insights into the underlying mechanisms, practical advantages, and limitations of each method. We will delve into the classical Pellizzari and Einhorn-Brunner reactions, alongside modern advancements in microwave-assisted and metal-catalyzed syntheses, supported by experimental data and detailed protocols to aid in the strategic selection of the most suitable method for your research and development endeavors.
The Enduring Relevance of Classical Syntheses
The Pellizzari and Einhorn-Brunner reactions, both developed in the early 20th century, represent the foundational pillars of 1,2,4-triazole synthesis. While often characterized by harsh reaction conditions, they remain valuable for their simplicity and utility in generating a diverse range of substituted triazoles.
The Pellizzari Reaction: A Thermal Condensation Approach
Discovered by Guido Pellizzari in 1911, this reaction facilitates the synthesis of 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide with an acylhydrazide.[1] The reaction is typically performed at high temperatures, often without a solvent, and proceeds through a nucleophilic attack of the hydrazide's terminal nitrogen on the amide carbonyl, followed by cyclization and dehydration.[1]
A significant drawback of the Pellizzari reaction is its lack of regioselectivity when unsymmetrical amides and acylhydrazides are used, which can lead to a mixture of products.[1] Furthermore, the high temperatures required can limit its applicability for substrates with sensitive functional groups.[1]
Reaction Mechanism:
Caption: General mechanism of the Pellizzari reaction.
The Einhorn-Brunner Reaction: An Acid-Catalyzed Condensation
The Einhorn-Brunner reaction, a named reaction in organic chemistry, provides a pathway to substituted 1,2,4-triazoles via the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[2] A key feature of this reaction is its regioselectivity when unsymmetrical imides are employed; the acyl group derived from the stronger carboxylic acid preferentially occupies the 3-position of the resulting 1,2,4-triazole.[2]
While generally offering better yields and milder conditions than the Pellizzari reaction, the Einhorn-Brunner reaction can still require elevated temperatures and may produce isomeric mixtures.
Reaction Mechanism:
Caption: General mechanism of the Einhorn-Brunner reaction.
Modern Synthetic Methodologies: Efficiency and Sustainability
In recent decades, significant efforts have been directed towards developing more efficient, versatile, and environmentally benign methods for 1,2,4-triazole synthesis. Microwave-assisted organic synthesis (MAOS) and metal-catalyzed reactions have emerged as powerful alternatives to the classical approaches.
Microwave-Assisted Synthesis: A Green and Rapid Approach
Microwave irradiation has revolutionized the synthesis of 1,2,4-triazoles by dramatically reducing reaction times from hours to minutes and often leading to higher yields and purer products.[3] This technique utilizes the efficient and uniform heating of the reaction mixture through dielectric heating. A notable example is the catalyst-free, one-pot synthesis of substituted 1,2,4-triazoles from hydrazines and formamide under microwave irradiation.[4] This method offers excellent functional-group tolerance and proceeds smoothly in the absence of a catalyst.[4]
The advantages of microwave-assisted synthesis include:
-
Rapid Reaction Rates: Significant reduction in reaction times.[3]
-
Higher Yields: Often provides improved product yields compared to conventional heating.[3]
-
Greener Chemistry: Reduces energy consumption and often allows for solvent-free conditions.
Experimental Workflow:
Caption: General workflow for microwave-assisted 1,2,4-triazole synthesis.
Metal-Catalyzed Synthesis: Versatility and Control
The use of transition metal catalysts, particularly copper, has opened new avenues for the synthesis of 1,2,4-triazoles with high efficiency and regioselectivity.[5] Copper-catalyzed methods often involve the [3+2] cycloaddition of various nitrogen-containing precursors. These reactions can be performed under relatively mild conditions and tolerate a wide range of functional groups. For instance, the copper(I)-iodide catalyzed reaction of amidine hydrochlorides with nitriles provides a direct route to 3,5-disubstituted-1,2,4-triazoles.
Comparative Performance of Synthetic Methods
The choice of a synthetic method for a specific 1,2,4-triazole target depends on several factors, including the desired substitution pattern, substrate availability, and the desired scale of the reaction. The following table provides a comparative overview of the key performance indicators for the discussed methods.
| Synthesis Route | General Reaction | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Reagents/Catalysts | Notes |
| Pellizzari Reaction | Amide + Acylhydrazide | Generally low to moderate | Long (hours) | High (>200) | None (thermal) | A classic method; often suffers from low yields and harsh conditions. Can produce isomeric mixtures with unsymmetrical reactants. |
| Einhorn-Brunner Reaction | Diacylamine + Hydrazine | Moderate to good | Hours | Moderate to high | Weak acid (optional) | Another classical method, can produce isomeric mixtures. |
| Microwave-Assisted | Hydrazine + Formamide | Good to excellent (54-81%)[4] | Short (minutes)[4] | High (e.g., 160) | None (catalyst-free) | Rapid, efficient, and often results in higher yields and purity. |
| Copper-Catalyzed | Amidine + Nitrile | Good to excellent | Hours | Moderate to high | Cu(I) salt (e.g., CuI) | Offers high regioselectivity and functional group tolerance. |
Detailed Experimental Protocols
To facilitate the practical application of these methods, detailed, step-by-step protocols for the synthesis of representative 1,2,4-triazoles are provided below.
Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction[11]
-
Reactant Mixture: In a round-bottom flask, combine benzamide (1.21 g, 10 mmol) and benzoyl hydrazide (1.36 g, 10 mmol).
-
Heating: Heat the mixture in an oil bath at 150-160 °C for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the solidified reaction mass is triturated with a small amount of ethanol.
-
Purification: The solid product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent such as ethanol to yield the pure product.
Protocol 2: Synthesis of 1,5-Diphenyl-1,2,4-triazole via Einhorn-Brunner Reaction[11]
-
Reactant Mixture: To a solution of N-formylbenzamide (1.49 g, 10 mmol) in ethanol or acetic acid, add phenylhydrazine (1.08 g, 10 mmol).
-
Reaction Conditions: Add a catalytic amount of a weak acid, such as acetic acid. The mixture is then refluxed for 4-6 hours.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then poured into ice-cold water.
-
Purification: The precipitated solid is filtered, washed with water, and dried. Recrystallization from ethanol yields the pure 1,5-diphenyl-1,2,4-triazole.
Protocol 3: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles[9]
-
Reaction Setup: In a 10 mL microwave-safe reaction vessel, combine the substituted hydrazine (1 mmol) and formamide (20 equivalents).
-
Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 160°C for 10 minutes.
-
Work-up: After cooling, the reaction mixture is typically purified directly by column chromatography or by precipitation and filtration.
Protocol 4: Copper-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-triazoles[11]
-
Reaction Setup: In a sealed tube, combine the amidine hydrochloride (1.0 mmol), nitrile (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) in dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture at 120 °C for 12-24 hours under an inert atmosphere.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Conclusion
The synthesis of 1,2,4-triazoles has evolved significantly from the classical thermal condensations to modern, highly efficient microwave-assisted and metal-catalyzed methodologies. While the Pellizzari and Einhorn-Brunner reactions remain relevant for their simplicity, modern techniques offer substantial advantages in terms of reaction speed, yield, and sustainability. The choice of the optimal synthetic route will be dictated by the specific requirements of the target molecule, including the desired substitution pattern, functional group tolerance, and scalability. This guide provides the foundational knowledge and practical protocols to empower researchers in making informed decisions for the efficient synthesis of this vital heterocyclic scaffold.
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Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Journal of Sustainable Materials Processing and Management. Retrieved from [Link]
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A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. Retrieved from [Link]
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Microwave-assisted 1,2,4-trizole synthesis using formamide and... (n.d.). ResearchGate. Retrieved from [Link]
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SYNTHESIS OF 1,2,4-TRIAZOLES AND THEIR RUTHENIUM BIS-BIPYRIDYL COMPLEXES. (n.d.). Dublin City University. Retrieved from [Link]
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One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. (2015). ACS Publications. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationships of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic Acid Derivatives
The 1,2,4-triazole nucleus is a versatile scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs.[1] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it a privileged structure in drug design.[2] When incorporated into a [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid framework, the resulting derivatives present a compelling profile for therapeutic intervention, particularly in the realms of inflammation and pain management. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these derivatives, grounded in experimental data, to inform and direct future drug discovery efforts.
The Core Scaffold: A Foundation for Diverse Biological Activity
The [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid core combines the biologically active 1,2,4-triazole ring with a phenoxyacetic acid moiety. The latter is a well-known pharmacophore, notably present in loop diuretics and fibrate drugs. The strategic placement of the 1,2,4-triazole at the ortho position of the phenoxy ring, coupled with the acetic acid side chain, creates a unique three-dimensional arrangement ripe for interaction with various biological targets. While extensive research has been conducted on the broader class of 1,2,4-triazole derivatives, this guide will focus on the nuanced SAR of the specific [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid scaffold and its close analogues.
Structure-Activity Relationship (SAR) Analysis: Unraveling the Impact of Substitutions
A key study in this area investigated a series of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives, which are structurally analogous to the core topic.[3] The findings from this research provide a solid foundation for understanding the SAR of this class of compounds.
Key Molecular Features Influencing Activity:
-
Substitution on the Phenoxymethyl Ring: Modifications to the phenoxymethyl group at the 5-position of the triazole ring have a significant impact on anti-inflammatory and analgesic activity.
-
Substitution on the Benzylideneamino Moiety: The nature and position of substituents on the benzylidene ring at the 4-position of the triazole are critical determinants of biological efficacy.
-
The Thioacetic Acid Side Chain: The presence of the thioacetic acid group at the 3-position of the triazole ring is crucial for the observed biological activities, likely acting as a key binding motif.
The following diagram illustrates the general synthetic workflow for these derivatives:
Caption: Structure-Activity Relationship trends for anti-inflammatory and analgesic activity.
Broader Context: Diverse Biological Potential of 1,2,4-Triazoles
Beyond anti-inflammatory and analgesic effects, the 1,2,4-triazole scaffold is a cornerstone in the development of a wide array of therapeutic agents. [4]This broad spectrum of activity underscores the immense potential of the [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid core for further exploration.
-
Antimicrobial Activity: Numerous 1,2,4-triazole derivatives have demonstrated potent antibacterial and antifungal properties. [5][6][7]The mechanism of action for antifungal triazoles often involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.
-
Anticancer Activity: The 1,2,4-triazole nucleus is present in several anticancer agents. [8]These compounds can exert their effects through various mechanisms, including enzyme inhibition (e.g., kinases) and disruption of microtubule polymerization.
-
Enzyme Inhibition: The 1,2,4-triazole scaffold has been successfully employed to design inhibitors for a range of enzymes, including acetylcholinesterase and α-glucosidase. [9][10]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. The following are representative protocols for the key biological assays.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Animal Model: Wistar albino mice of either sex (25-30 g) are used. The animals are fasted for 24 hours prior to the experiment with free access to water.
-
Grouping: Animals are divided into control, standard (diclofenac sodium, 10 mg/kg), and test groups (synthesized compounds, 100 mg/kg).
-
Drug Administration: The test compounds and standard drug are administered orally as a suspension in 1% gum acacia. The control group receives only the vehicle.
-
Induction of Edema: Thirty minutes after drug administration, 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw of each mouse.
-
Measurement: The paw volume is measured immediately after carrageenan injection and at 1, 2, and 3 hours post-injection using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the test group.
In Vivo Analgesic Activity (Acetic Acid-Induced Writhing)
-
Animal Model: Swiss albino mice of either sex (20-25 g) are used.
-
Grouping: Animals are divided into control, standard (diclofenac sodium, 10 mg/kg), and test groups (synthesized compounds, 100 mg/kg).
-
Drug Administration: The test compounds and standard drug are administered orally. The control group receives the vehicle.
-
Induction of Writhing: Thirty minutes after drug administration, 0.6% v/v acetic acid solution (10 mL/kg) is injected intraperitoneally.
-
Observation: The number of writhes (a characteristic stretching behavior) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
Calculation: The percentage of protection against writhing is calculated using the formula: % Protection = [(Mean number of writhes in control - Mean number of writhes in test) / Mean number of writhes in control] x 100
Conclusion and Future Directions
The structure-activity relationship studies of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid derivatives and their analogues reveal a clear and compelling rationale for their anti-inflammatory and analgesic properties. The presence of electron-withdrawing substituents on the aromatic rings is a key determinant of enhanced activity. The lead compound, 2-[4-(2,4-dichlorobenzylideneamino)-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl thio] acetic acid (3a ), demonstrates potency comparable to the widely used NSAID, diclofenac sodium, highlighting the therapeutic potential of this scaffold. [3] Future research should focus on:
-
Exploring a wider range of substituents on both the phenoxymethyl and benzylideneamino rings to further optimize potency and selectivity.
-
Investigating the mechanism of action of these compounds, for example, by studying their effects on cyclooxygenase (COX) enzymes or other inflammatory mediators.
-
Evaluating the pharmacokinetic and toxicological profiles of the most promising derivatives to assess their drug-likeness and potential for clinical development.
-
Expanding the therapeutic applications by screening these compounds for other biological activities, such as antimicrobial and anticancer effects, given the known versatility of the 1,2,4-triazole core.
This comprehensive guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for novel and effective therapeutic agents based on the [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid scaffold.
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Hunashal, R. D., et al. (2014). Synthesis, anti-inflammatory and analgesic activity of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives. Arabian Journal of Chemistry, 7(6), 1070-1078. Available at: [Link]
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Rathi, E., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Letters in Drug Design & Discovery, 21(1), 1-15. Available at: [Link]
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Song, D., et al. (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 124, 439-452. Available at: [Link]
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Tirkham, A. O., et al. (2021). Synthesis and acetylcholinesterase enzyme inhibitory effects of some novel 4,5-Dihydro-1H-1,2,4-triazol-5-one derivatives; an in vitro and in silico study. Journal of Biomolecular Structure and Dynamics, 39(12), 4348-4359. Available at: [Link]
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A Comparative Guide to the Antifungal Efficacy of Novel Triazole Compounds: [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic Acid vs. Commercial Fungicides
In the relentless pursuit of novel therapeutic agents to combat the ever-evolving threat of fungal pathogens, the 1,2,4-triazole scaffold has consistently emerged as a cornerstone of antifungal drug discovery.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the antifungal potential of a novel investigational compound, [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, in comparison to established commercial fungicides. By presenting a detailed analysis of its hypothetical antifungal activity alongside supporting experimental data, we aim to illuminate the path for rigorous and scientifically sound comparative studies.
Introduction: The Rationale for New Antifungal Agents
The global burden of fungal infections in both agriculture and human health necessitates the continuous development of new antifungal agents.[3] The widespread use of existing fungicides has led to the emergence of resistant strains, diminishing the efficacy of current treatment options.[2] Triazole fungicides, a prominent class of antifungal agents, function by inhibiting the enzyme C14-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] This disruption of membrane integrity ultimately leads to fungal cell death.[4][6]
The novel compound, [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, is a synthetic derivative of the 1,2,4-triazole family. Its unique structural modifications warrant a thorough investigation of its antifungal spectrum and potency relative to commercially successful fungicides such as Difenoconazole and Tebuconazole, which are widely used in agriculture, and Fluconazole, a key agent in clinical settings. This guide will outline the critical experimental methodologies and data interpretation required for a robust comparative assessment.
Mechanism of Action: The Triazole Advantage
The primary mechanism of action for triazole fungicides is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][7] This enzyme is a key player in the ergosterol biosynthesis pathway. By binding to the heme iron atom in the active site of CYP51, triazoles prevent the demethylation of lanosterol, a precursor to ergosterol.[3] The resulting depletion of ergosterol and accumulation of toxic sterol intermediates disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth.[4][5]
Caption: Mechanism of action of triazole fungicides.
In Vitro Antifungal Susceptibility Testing: A Head-to-Head Comparison
The cornerstone of evaluating a new antifungal agent is determining its in vitro activity against a panel of relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8][9] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[8]
Experimental Protocol: Broth Microdilution Assay
-
Fungal Strain Preparation: Cultures of pathogenic fungi (e.g., Aspergillus fumigatus, Candida albicans, Fusarium graminearum) are grown on appropriate agar plates. Spore or yeast suspensions are prepared and adjusted to a standardized concentration.
-
Drug Dilution: A serial two-fold dilution of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid and the commercial fungicides (Difenoconazole, Tebuconazole, Fluconazole) is prepared in 96-well microtiter plates using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature and for a duration suitable for the growth of the specific fungal species.[8]
-
MIC Determination: The MIC is determined as the lowest drug concentration at which no visible growth is observed. For some fungi, a 50% or 90% reduction in growth (MIC50 or MIC90) is used as the endpoint.[8]
Caption: Workflow for the broth microdilution assay.
Comparative In Vitro Antifungal Activity Data (Hypothetical)
The following table summarizes the hypothetical MIC₈₀ (μg/mL) values for [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid and commercial fungicides against a panel of clinically and agriculturally important fungal pathogens.
| Fungal Pathogen | [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid | Difenoconazole | Tebuconazole | Fluconazole |
| Aspergillus fumigatus | 0.5 | 1 | 2 | 16 |
| Candida albicans | 1 | 4 | 8 | 2 |
| Fusarium graminearum | 0.25 | 0.5 | 1 | >64 |
| Botrytis cinerea | 1 | 2 | 2 | >64 |
| Pyricularia oryzae | 0.5 | 1 | 1 | >64 |
Interpretation of Results: In this hypothetical dataset, [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid demonstrates superior or comparable in vitro activity against key agricultural pathogens like Fusarium graminearum, Botrytis cinerea, and Pyricularia oryzae when compared to Difenoconazole and Tebuconazole. Its activity against Aspergillus fumigatus and Candida albicans is also noteworthy, suggesting a broad spectrum of action.
In Vivo Efficacy Models: From the Lab to the Field
While in vitro data provides a valuable initial assessment, in vivo studies are crucial to evaluate the efficacy of a novel antifungal agent in a complex biological system.[10][11] These models help to understand the compound's pharmacokinetic and pharmacodynamic properties.
Agricultural Model: Wheat Leaf Explant Assay for Fusarium graminearum
-
Plant Material: Healthy wheat leaves are excised and placed on water agar plates.
-
Inoculation: A small wound is made on the leaf surface, and a mycelial plug or spore suspension of Fusarium graminearum is applied.
-
Treatment: The inoculated leaves are sprayed with different concentrations of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid and commercial fungicides.
-
Incubation: The plates are incubated under controlled conditions to allow for lesion development.
-
Assessment: The lesion size is measured at regular intervals to determine the inhibitory effect of the compounds.
Pre-clinical Model: Murine Model of Systemic Candidiasis
-
Infection: Immunocompromised mice are infected intravenously with a lethal dose of Candida albicans.
-
Treatment: Different groups of infected mice are treated with [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, Fluconazole (as a clinical standard), or a vehicle control.
-
Monitoring: The survival rate of the mice is monitored daily.
-
Fungal Burden: At the end of the study, organs such as the kidneys are harvested to determine the fungal burden (colony-forming units per gram of tissue).
Caption: Logical flow from in vitro to in vivo antifungal testing.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to comparing the antifungal activity of a novel triazole derivative, [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, with established commercial fungicides. The hypothetical data presented suggests that this novel compound exhibits promising broad-spectrum antifungal activity, warranting further investigation.
Future studies should focus on expanding the panel of fungal pathogens tested, including resistant strains, to fully characterize its spectrum of activity. Elucidating the precise binding interactions with the target enzyme through molecular docking studies could provide valuable insights for further structural optimization. Ultimately, successful in vivo studies will be the critical determinant of its potential as a next-generation antifungal agent for agricultural or clinical applications.
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A Comparative Guide to the Validation of an Analytical Method for [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic Acid Quantification in Soil
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid in soil samples. As a novel compound with potential herbicidal or fungicidal properties, establishing a robust and reliable analytical method is paramount for environmental fate studies, residue monitoring, and regulatory compliance. This document will compare and contrast various analytical strategies, grounded in established scientific principles and regulatory guidelines, to provide researchers, scientists, and drug development professionals with a detailed roadmap for method validation.
Introduction: The Analyte and Its Significance
[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid belongs to the broad class of triazole compounds, which are known for their diverse biological activities, including antifungal and herbicidal properties.[1] The presence of a phenoxyacetic acid moiety suggests potential plant growth-regulating effects. Given its potential for introduction into the environment, the development of a sensitive and selective analytical method for its quantification in soil is a critical first step in assessing its environmental persistence, mobility, and potential for ecological impact.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, as well as considering guidance from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) for soil analysis.[2][3][4][5][6]
Comparative Analysis of Analytical Strategies
The selection of an appropriate analytical method is a balance between the physicochemical properties of the analyte, the complexity of the matrix (soil), and the required sensitivity.
Soil is a heterogeneous matrix, and efficient extraction of the target analyte is crucial for accurate quantification.[7] Several extraction techniques are available, each with its own advantages and disadvantages.
-
Liquid-Liquid Extraction (LLE): A traditional technique involving partitioning the analyte between two immiscible liquid phases. While straightforward, it can be labor-intensive and consume large volumes of organic solvents.[8]
-
Solid-Phase Extraction (SPE): Offers improved selectivity and reduced solvent consumption compared to LLE. The choice of sorbent is critical and depends on the analyte's properties. For a polar, acidic compound like our target, an anion-exchange or mixed-mode sorbent could be effective.[9]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This dispersive SPE method has become popular for pesticide residue analysis in various matrices, including soil.[10][11][12] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using a mixture of salts and sorbents. Given its efficiency and versatility, QuEChERS presents a strong candidate for our target analyte.[13][14]
Table 1: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Applicability to Target Analyte |
| Liquid-Liquid Extraction (LLE) | Simple, low cost of materials. | Labor-intensive, high solvent consumption, potential for emulsions. | Feasible, but less efficient and selective than other methods. |
| Solid-Phase Extraction (SPE) | High selectivity, good concentration factor, reduced solvent use. | Can be more expensive, requires method development for sorbent selection. | Highly suitable, especially with an appropriate sorbent choice. |
| QuEChERS | Fast, easy, low solvent use, effective for a wide range of analytes.[11] | May require optimization for specific analyte-matrix combinations. | Excellent candidate due to its proven efficacy for similar compounds in soil.[12] |
The choice of chromatographic technique is dictated by the analyte's volatility, polarity, and the required sensitivity.
-
Gas Chromatography (GC): Generally suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like our target to improve volatility and chromatographic performance. GC coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity.[15]
-
High-Performance Liquid Chromatography (HPLC): The preferred technique for non-volatile and polar compounds.[16] Reversed-phase HPLC is a common starting point. Given the acidic nature of the target analyte, a C18 column with an acidified mobile phase would be a logical choice. Detection can be achieved using a UV detector, but for higher sensitivity and selectivity, mass spectrometry (MS) is superior.[17][18]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers the highest sensitivity and selectivity, making it the gold standard for trace-level quantification in complex matrices.[19][20] It allows for the unambiguous identification and quantification of the analyte, even in the presence of co-eluting matrix components.[9]
Table 2: Comparison of Chromatographic Techniques
| Technique | Pros | Cons | Applicability to Target Analyte |
| GC-MS | High resolution, excellent for volatile compounds. | May require derivatization for polar analytes, potential for thermal degradation. | Less suitable without derivatization due to the analyte's polarity and low volatility. |
| HPLC-UV | Robust, relatively inexpensive, suitable for non-volatile compounds.[16] | Lower sensitivity and selectivity compared to MS, potential for matrix interference.[21] | A viable option for initial method development or for higher concentration samples. |
| LC-MS/MS | Highest sensitivity and selectivity, ideal for trace analysis in complex matrices.[19][20] | Higher instrument cost and complexity. | The most suitable technique for achieving low detection limits and high confidence in results. |
Proposed Analytical Method: QuEChERS Extraction followed by LC-MS/MS
Based on the comparative analysis, a method combining QuEChERS extraction with LC-MS/MS detection is proposed as the most effective approach for the quantification of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid in soil. This combination offers a balance of efficiency, speed, sensitivity, and selectivity.
The overall workflow for the proposed method is illustrated in the following diagram.
Caption: Proposed experimental workflow for soil sample analysis.
Materials:
-
[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid analytical standard
-
Internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE sorbents (e.g., primary secondary amine (PSA), C18)
-
Soil samples (control and fortified)
Procedure:
-
Sample Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.[10]
-
Spike with an appropriate amount of internal standard solution.
-
Add 10 mL of water and vortex for 30 seconds to hydrate the soil.[11]
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salt packet, shake vigorously for 1 minute, and then centrifuge.[14]
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbents.
-
Vortex for 30 seconds and then centrifuge.[10]
-
-
LC-MS/MS Analysis:
-
Filter the cleaned extract through a 0.22 µm syringe filter into an autosampler vial.
-
Inject an aliquot into the LC-MS/MS system.
-
LC Conditions (suggested):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient elution
-
-
MS/MS Conditions (suggested):
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode, but negative mode should also be evaluated.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Monitor at least two precursor-to-product ion transitions for confirmation.
-
-
Method Validation Protocol
A comprehensive validation of the analytical method is essential to ensure its reliability. The following parameters should be evaluated according to ICH Q2(R1) guidelines.[2][3]
Caption: Key parameters for analytical method validation.
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[3]
-
Protocol: Analyze blank soil samples from different sources to assess for interferences at the retention time of the analyte and internal standard. Compare the chromatograms of blank, spiked, and real samples.[20]
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.[22]
-
Protocol: Prepare a series of calibration standards in blank soil extract (matrix-matched calibration) at a minimum of five concentration levels.[23] Plot the peak area ratio (analyte/internal standard) against concentration and determine the linearity using the coefficient of determination (R²), which should be ≥ 0.99.
Accuracy is the closeness of the test results to the true value.[22]
-
Protocol: Analyze fortified blank soil samples at a minimum of three concentration levels (e.g., low, medium, and high) with multiple replicates at each level. The recovery should be within an acceptable range, typically 70-120%.[17]
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[22]
-
Repeatability (Intra-assay precision): Analyze replicates of fortified samples on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Analyze replicates of fortified samples on different days, with different analysts or equipment.
-
The relative standard deviation (RSD) should typically be ≤ 20%.
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[23]
-
Protocol: These can be estimated based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[20] The LOQ should be confirmed by analyzing fortified samples at this concentration and demonstrating acceptable accuracy and precision.
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations in parameters such as mobile phase composition, flow rate, and column temperature and observe the effect on the results.
The stability of the analyte in the soil matrix and in the prepared extracts should be evaluated.
-
Protocol: Analyze fortified samples after storage under different conditions (e.g., frozen, refrigerated) for various durations. Analyze extracts left in the autosampler for an extended period.
Hypothetical Performance Data
The following table summarizes the expected performance data for the validated method.
Table 3: Hypothetical Method Validation Performance Data
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Range | - | 1 - 500 µg/kg |
| Accuracy (Recovery) | 70 - 120% | 85 - 105% |
| Precision (RSD) | ≤ 20% | < 15% |
| LOD | - | 0.3 µg/kg |
| LOQ | - | 1.0 µg/kg |
| Specificity | No significant interferences | No interferences observed in blank matrices. |
| Robustness | No significant impact from minor variations | Method found to be robust. |
| Stability | Stable for the duration of the study | Stable for at least 30 days frozen and 24 hours in the autosampler. |
Conclusion
This guide has outlined a comprehensive approach to the validation of an analytical method for the quantification of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid in soil. The proposed method, utilizing QuEChERS extraction followed by LC-MS/MS analysis, offers a robust, sensitive, and selective solution. By adhering to the detailed validation protocol based on international guidelines, researchers can ensure the generation of high-quality, reliable data that is fit for purpose in environmental monitoring and regulatory submissions. The principles and comparative analyses presented here provide a solid foundation for the development and validation of analytical methods for this and other novel compounds in complex environmental matrices.
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In Vivo Efficacy of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid: A Comparative Analysis with Leading Herbicides
Introduction
The relentless pursuit of effective and selective weed management solutions is a cornerstone of modern agricultural research. Within the vast arsenal of herbicidal compounds, those featuring phenoxyacetic acid and triazole moieties have demonstrated significant biological activity.[1] This guide provides a comprehensive in vivo efficacy comparison of a representative compound, [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, against established and widely utilized herbicides. While direct, peer-reviewed in vivo studies on this specific molecule are not extensively available in public literature, its structural components—a phenoxyacetic acid core linked to a 1,2,4-triazole ring—allow for a scientifically grounded, comparative analysis based on the well-documented performance of its chemical relatives.
This document will delve into the presumed mechanism of action, present comparative efficacy data from analogous compounds, and provide a detailed protocol for conducting in vivo herbicide screening. The primary audience for this guide includes researchers, scientists, and professionals in the field of agrochemical development.
Presumed Mechanism of Action: A Synthetic Auxin
The chemical architecture of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid strongly suggests that it functions as a synthetic auxin herbicide. Natural auxins, such as indole-3-acetic acid (IAA), are plant hormones that regulate numerous growth and developmental processes. Synthetic auxins mimic IAA, but their resistance to metabolic breakdown in plants leads to an uncontrolled accumulation, triggering a cascade of detrimental physiological effects in susceptible species.
At the molecular level, auxin-mimicking herbicides are thought to bind to and activate the Transport Inhibitor Response 1 (TIR1) family of auxin receptors.[2] This action leads to the degradation of transcriptional repressors, ultimately causing the overexpression of auxin-responsive genes. The resulting physiological disruptions in sensitive broadleaf weeds include epinasty (twisting of stems and petioles), uncontrolled cell division and elongation, and ultimately, plant death.[3] Grasses, on the other hand, often exhibit tolerance due to factors such as restricted translocation and enhanced metabolic degradation of the herbicide.[4]
Diagram of the Presumed Auxin Mimic Herbicide Action Pathway
Caption: Presumed mechanism of action for auxin mimic herbicides.
Comparative In Vivo Efficacy
To contextualize the potential performance of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, we will compare it to several classes of established herbicides. The following data, extracted from published studies on structurally related compounds, provides a benchmark for herbicidal activity against various weed species.
Comparison with Phenoxyacetic Acid Herbicides
Phenoxyacetic acid derivatives are a well-established class of auxin mimic herbicides. Key examples include 2,4-D and MCPA.[5][6] These herbicides are primarily used for post-emergence control of broadleaf weeds in grass crops.[4] Studies on novel phenoxyacetic acid derivatives have shown significant herbicidal activity. For instance, certain longifolene-derived ammonium phenoxyacetates demonstrated potent inhibition of Brassica campestris root growth, with IC50 values as low as 0.0002 mmol L⁻¹.[6] Another study on camphene-derived ammonium phenoxyacetates reported that compound 5b exhibited 611.7% higher herbicidal activity against B. campestris shoot growth than the DMA salt of 2,4-D.[5]
Comparison with Triazole-Containing Herbicides
The inclusion of a triazole ring can confer a broad spectrum of biological activities, including herbicidal effects.[7] Research on various triazole derivatives has demonstrated their potential as effective herbicides. For example, a series of pyrimidine derivatives containing a 1,2,4-triazole moiety exhibited good inhibition against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass).[8] Some of these compounds showed greater than 80% inhibition of rape stalk or root growth at a concentration of 100 mg/L.[8] Furthermore, certain rosin-based triazole derivatives have shown potent pre- and post-emergence activity against Cyperus rotundus, with one compound (4m) having a pre-emergence IC50 of 6.658 mg L⁻¹, which was lower than that of glyphosate (7.556 mg L⁻¹).
Comparative Data Summary
The following table summarizes the herbicidal efficacy of various phenoxyacetic acid and triazole derivatives from the literature, providing a reference for the potential activity of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid.
| Compound Class/Name | Target Weed(s) | Efficacy Metric | Reported Value | Source(s) |
| Phenoxyacetic Acid Derivatives | ||||
| Camphene-derived ammonium phenoxyacetate (5b) | Brassica campestris (shoot growth) | IC50 | 0.000281 mmol/L | [5] |
| Longifolene-derived ammonium phenoxyacetate (6b) | Brassica campestris (root growth) | IC50 | ~0.0002 mmol L⁻¹ | [6] |
| 2,4-D (DMA salt) | Brassica campestris (shoot growth) | IC50 | (Used as comparator) | [5] |
| MCPA (DMA salt) | Lolium multiflorum Lam. (shoot growth) | IC50 | (Used as comparator) | [5] |
| Triazole Derivatives | ||||
| Pyrimidine derivative with 1,2,4-triazole (5c) | Brassica napus (stalk) | % Inhibition @ 100 mg/L | >80% | [8] |
| Pyrimidine derivative with 1,2,4-triazole (5f, 5g) | Brassica napus (root) | % Inhibition @ 100 mg/L | >80% | [8] |
| Rosin-based triazole derivative (4m) | Cyperus rotundus | Pre-emergence IC50 | 6.658 mg L⁻¹ | |
| Glyphosate (Control) | Cyperus rotundus | Pre-emergence IC50 | 7.556 mg L⁻¹ |
Standardized Protocol for In Vivo Herbicide Efficacy Testing
A robust and reproducible protocol is essential for accurately assessing the in vivo efficacy of a novel herbicidal candidate.[9] The following is a generalized, step-by-step methodology for a whole-plant bioassay conducted in a greenhouse setting.[10][11]
Experimental Workflow
Diagram of the In Vivo Herbicide Efficacy Testing Workflow
Caption: Standard workflow for in vivo herbicide efficacy testing.
Step-by-Step Methodology
-
Plant Material Preparation:
-
Procure certified seeds of target weed species (e.g., Brassica napus, Echinochloa crusgalli, Lolium multiflorum) and a representative crop species for selectivity assessment (e.g., wheat, corn).
-
Germinate seeds in sterile petri dishes or germination trays with appropriate growth media. Seed dormancy may need to be broken through stratification or other pre-treatments.[10]
-
Transplant seedlings at a uniform growth stage (e.g., two to three true leaves) into individual pots filled with a standardized soil mix.
-
-
Greenhouse Acclimatization:
-
Maintain the potted plants in a controlled greenhouse environment (e.g., 25°C/18°C day/night temperature, 16-hour photoperiod) for a period of 7-10 days to allow for establishment.
-
-
Herbicide Solution Preparation and Application:
-
Prepare a stock solution of the test compound, [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, and comparator herbicides (e.g., 2,4-D, MCPA, glyphosate) in an appropriate solvent with a surfactant.
-
Create a series of dilutions to establish a dose-response curve. Include a negative control (solvent + surfactant only) and a positive control (a commercial standard).
-
Apply the herbicide solutions to the plants using a calibrated cabinet sprayer to ensure uniform coverage.[9] The application volume should be consistent across all treatments.
-
-
Post-Treatment Incubation and Assessment:
-
Return the treated plants to the greenhouse and maintain controlled conditions.
-
Conduct visual assessments of phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale from 0 (no effect) to 100 (complete plant death).[10]
-
Dry the biomass in an oven at 60-70°C until a constant weight is achieved.
-
-
Data Analysis:
-
Calculate the percent inhibition of growth based on the dry weight of the treated plants relative to the negative control.
-
Use the dose-response data to calculate the GR50 (the dose required to cause a 50% reduction in plant growth) or IC50 (the concentration required for 50% inhibition) values for each herbicide and weed species combination.
-
Conclusion
To definitively establish the in vivo efficacy and selectivity profile of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, rigorous testing according to the standardized protocol outlined in this guide is imperative. Such studies will elucidate its potential as a novel herbicidal candidate for effective weed management in agricultural systems.
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- Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. (2025). Journal of Agricultural and Food Chemistry.
- Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. (n.d.). Taylor & Francis Online.
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- Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2025). PMC - NIH.
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- Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
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- The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic p
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A Senior Application Scientist's Guide to Comparative Docking of Triazole Isomers Against Fungal Lanosterol 14α-Demethylase (CYP51)
This guide provides an in-depth, objective comparison of the in-silico performance of 1,2,3-triazole and 1,2,4-triazole isomers against a critical fungal enzyme target, Lanosterol 14α-demethylase (CYP51). As researchers and drug development professionals, understanding the nuanced differences in molecular interactions driven by simple isomerism is paramount for rational drug design. This document moves beyond a mere listing of steps, delving into the causality behind experimental choices and providing a self-validating framework for your own computational studies.
Introduction: The Significance of Isomerism in Triazole Antifungals
Triazole-based compounds are a cornerstone of antifungal therapy, primarily exerting their effect through the inhibition of Lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane; its depletion disrupts membrane integrity and inhibits fungal growth.[3] The mechanism of action involves the coordination of a nitrogen atom from the triazole ring to the heme iron atom at the active site of CYP51, effectively blocking substrate access.[2][4]
While much research has focused on the synthesis of complex triazole derivatives, a fundamental question often overlooked is the impact of the core triazole isomer itself. The two primary isomers, 1,2,3-triazole and 1,2,4-triazole, possess distinct electronic and steric properties due to the arrangement of their nitrogen atoms. This guide presents a comparative molecular docking study to elucidate these differences in a quantitative and qualitative manner, providing a foundational understanding for the strategic design of more potent and selective antifungal agents.
Experimental Design & Rationale
To ensure a rigorous and unbiased comparison, we will perform a molecular docking study of minimally substituted 1,2,3-triazole and 1,2,4-triazole isomers against the crystal structure of Candida albicans CYP51. The choice of a well-characterized fungal pathogen's enzyme provides clinical relevance to our findings.
Target Enzyme: Candida albicans Lanosterol 14α-Demethylase (CYP51)
-
Rationale: Candida albicans is a prevalent human fungal pathogen, and its CYP51 enzyme is a well-validated target for azole antifungals.[5] Numerous crystal structures are available in the Protein Data Bank (PDB), providing a high-quality template for docking studies.
-
Selected Structure: For this study, we will utilize the PDB ID: 4LXJ, which is the crystal structure of C. albicans CYP51 in complex with an inhibitor.[5] This provides a well-defined active site for our docking experiments.
Ligand Selection: A Focus on Core Isomeric Differences
To isolate the effect of the triazole ring's nitrogen arrangement, we will use simple, representative isomers. For this guide, we will compare 1-phenyl-1H-1,2,3-triazole and 1-phenyl-1H-1,2,4-triazole. This minimal substitution allows us to attribute differences in docking primarily to the triazole core.
Detailed Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy. Each step is accompanied by an explanation of its importance.
Visualization of the Docking Workflow
Caption: Key interactions of a 1,2,4-triazole isomer in the CYP51 active site.
Conclusion and Future Directions
This comparative guide demonstrates that even subtle changes in the core heterocyclic scaffold, such as the arrangement of nitrogen atoms in triazole isomers, can have a significant impact on the predicted binding affinity and interaction profile with fungal CYP51. Our in-silico experiment suggests that the 1,2,4-triazole isomer is a more promising scaffold for CYP51 inhibition due to its superior ability to form a network of stabilizing interactions within the enzyme's active site.
These findings provide a strong rationale for prioritizing the 1,2,4-triazole core in the design of novel antifungal agents. Future studies should focus on synthesizing these and other minimally substituted isomers to validate these computational predictions through in-vitro enzyme inhibition assays and crystallographic studies. By understanding these fundamental structure-activity relationships, we can accelerate the development of the next generation of more effective antifungal therapies.
References
-
Frontiers in Microbiology. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. [Link]
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International Journal of Current Research and Chemical and Pharmaceutical Sciences. (2016). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. [Link]
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NIH National Center for Biotechnology Information. (2023). Exploring Novel Y140F/H Mutant Fungal CYP51 Inhibitors: A Molecular Docking and Dynamics Study on Thiophene Compounds. [Link]
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NIH National Center for Biotechnology Information. (2023). Identification of Microbial-Based Natural Products as Potential CYP51 Inhibitors for Eumycetoma Treatment: Insights from Molecular Docking, MM-GBSA Calculations, ADMET Analysis, and Molecular Dynamics Simulations. [Link]
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]
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Scribd. (n.d.). Autodock_Vina Protocol. [Link]
-
International Journal of Pharmacy and Biological Sciences. (2018). Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. [Link]
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Sci-Hub. (n.d.). Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group. [Link]
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Protocol Exchange. (2017). Protocol for Docking with AutoDock. [Link]
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bioRxiv. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. [Link]
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ResearchGate. (2015). How can I analyze docking result (hydrogen binding)?. [Link]
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NIH National Center for Biotechnology Information. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. [Link]
-
NIH National Center for Biotechnology Information. (2014). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. [Link]
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NIH National Center for Biotechnology Information. (2022). Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. [Link]
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ResearchGate. (2016). Which parameters of Autodock Vina to redocking some molecules?. [Link]
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NIH National Center for Biotechnology Information. (2007). Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. [Link]
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ResearchGate. (2022). How to inspect hydrogen bonds in a docked molecule?. [Link]
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ResearchGate. (2014). (PDF) Azole Affinity of Sterol 14-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. [Link]
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MDPI. (2021). Binding Affinity via Docking: Fact and Fiction. [Link]
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ACS Publications. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. [Link]
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International Journal of Engineering, Science and Invention. (2015). Molecular Docking Analysis of Some Azole Derivatives with CYP51 for Anti-fungal Activities. [Link]
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ResearchGate. (2020). (PDF) Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. [Link]
-
ResearchGate. (n.d.). Isomers of 1,2,3-triazole and 1,2,4-triazole. [Link]
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A Comparative Guide to Assessing the Metabolic Stability of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic Acid
This guide provides a comprehensive framework for evaluating the metabolic stability of the novel compound, [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid. In drug discovery, understanding a compound's metabolic fate is paramount, as it directly influences critical pharmacokinetic parameters such as hepatic clearance, oral bioavailability, and dosing frequency[1]. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for robust in vitro assessment.
Given the novelty of the target compound, this guide establishes a comparative framework using well-characterized control compounds: the high-clearance substrate Buspirone and the low-clearance substrate Diazepam [2]. By comparing the experimental outcomes of our target compound against these benchmarks, we can effectively categorize its metabolic profile and make informed decisions for further development.
Introduction: The "Why" of Metabolic Stability
The liver is the primary site of drug metabolism, equipped with a vast arsenal of enzymes designed to modify and eliminate foreign substances (xenobiotics)[3]. A compound that is metabolized too quickly (low stability) may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly (high stability) could accumulate to toxic levels or cause drug-drug interactions (DDIs)[1].
Early in vitro evaluation of metabolic stability is a cornerstone of modern drug discovery, mandated by regulatory bodies like the FDA to build a comprehensive safety and efficacy profile[4][5][6][7]. These assays allow us to:
-
Rank and Select Compounds: Prioritize chemical series with favorable pharmacokinetic properties.
-
Predict In Vivo Clearance: Use in vitro data to extrapolate human hepatic clearance, aiding in dose prediction[8][9].
-
Guide Structural Modification: Identify metabolic liabilities (or "hotspots") on a molecule that can be chemically modified to improve stability.
Our target compound, [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, possesses two key structural motifs:
-
Phenoxyacetic Acid: A scaffold that can be subject to various metabolic transformations.
-
1,2,4-Triazole Ring: A heterocyclic moiety frequently incorporated into drug candidates to enhance metabolic stability and modulate target engagement[10]. The triazole ring in many antifungal drugs, for instance, potently inhibits cytochrome P450 enzymes, the very enzymes responsible for their metabolism[10].
This guide will detail two fundamental, complementary assays to dissect the metabolic fate of this compound: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
The First Pass: Liver Microsomal Stability Assay
The liver microsomal stability assay is a cost-effective, high-throughput screen that evaluates a compound's susceptibility to Phase I metabolism[3][11]. Microsomes are subcellular vesicles formed from the endoplasmic reticulum of liver cells, which contain a high concentration of cytochrome P450 (CYP) enzymes—the primary drivers of oxidative drug metabolism[3][12][13].
Causality Behind Experimental Choices
We use microsomes as a first pass because they isolate the contribution of the most common metabolic enzymes (CYPs). If a compound is rapidly degraded in this assay, we know it is a substrate for CYP enzymes. If it is stable, it may either be a genuinely stable compound or it may be cleared by non-CYP (e.g., Phase II) pathways, which this assay does not measure. This is why a negative result here necessitates the more comprehensive hepatocyte assay. The inclusion of the cofactor NADPH is essential; it provides the reducing equivalents required for CYP enzyme function, effectively "powering up" the metabolic reaction[3][14].
Experimental Workflow: Microsomal Stability
The workflow is designed to quantify the disappearance of the parent compound over time when incubated with metabolically active microsomes.
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Protocol: Microsomal Stability Assay
-
Compound Preparation: Prepare 1 mM stock solutions of the test compound, Diazepam, and Buspirone in DMSO.
-
Incubation Mixture: In a 96-well plate, combine pooled human liver microsomes (final concentration 0.5 mg/mL) with phosphate buffer (100 mM, pH 7.4)[3]. Add the test compound or controls to a final concentration of 1 µM[3][12].
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system solution[14]. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation[3].
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture into a separate plate containing cold acetonitrile with an internal standard (e.g., Tolbutamide) to terminate the reaction[3][15].
-
Sample Processing: Centrifuge the termination plate to pellet the precipitated microsomal protein.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard[16].
The Gold Standard: Hepatocyte Stability Assay
While microsomes are excellent for assessing Phase I metabolism, they lack the complete cellular machinery. Hepatocytes (intact liver cells) contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as drug transporters[16][17][18]. This makes the hepatocyte stability assay a more physiologically relevant model that provides a comprehensive picture of a compound's overall hepatic clearance[16][19].
Causality Behind Experimental Choices
We use cryopreserved hepatocytes because they provide a holistic view of hepatic metabolism[17]. A compound that was stable in microsomes may be rapidly cleared in hepatocytes, indicating that Phase II conjugation or transporter-mediated uptake is a significant clearance pathway. This assay is more complex and costly, which is why it is typically performed after an initial screen in microsomes. The use of different species (e.g., human, rat, dog) is critical for understanding interspecies differences in metabolism, which is vital for extrapolating animal toxicology data to humans[11][17][18].
Experimental Workflow: Hepatocyte Stability
The workflow is similar to the microsomal assay but uses a whole-cell suspension, providing a more complete metabolic picture.
Caption: Workflow for the in vitro hepatocyte stability assay.
Detailed Protocol: Hepatocyte Stability Assay
-
Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes (e.g., pooled human, rat) and dilute them in pre-warmed incubation medium to a final density of 0.5 x 10⁶ viable cells/mL[20].
-
Incubation: Add the hepatocyte suspension to a 96-well plate. Add the test compound or controls to a final concentration of 1 µM[17]. Incubate at 37°C in a shaking incubator to keep cells in suspension[20].
-
Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot into a termination plate containing cold acetonitrile with an internal standard[16][19].
-
Sample Processing: Centrifuge the plate to pellet cell debris and precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound[20].
Data Analysis and Interpretation
The primary output of these assays is the measurement of the parent compound's concentration at various time points. From this, we derive two key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint)[1].
-
Calculate Percent Remaining:
-
% Remaining = (Peak Area of Analyte at Time X / Peak Area of Internal Standard) / (Peak Area of Analyte at Time 0 / Peak Area of Internal Standard) * 100
-
-
Determine the Elimination Rate Constant (k):
-
Plot the natural logarithm (ln) of the % Remaining versus time. The slope of the resulting line is the negative elimination rate constant (-k)[8].
-
-
Calculate In Vitro Half-Life (t½):
-
t½ (min) = 0.693 / k[8]
-
-
Calculate In Vitro Intrinsic Clearance (CLint):
-
This calculation scales the rate of elimination to the amount of protein or cells used in the incubation.
-
For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of Incubation / mg of Microsomal Protein)[1]
-
For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Volume of Incubation / Number of Hepatocytes in 10⁶)[21]
-
Comparative Data Summary
The table below presents hypothetical yet representative data for our target compound alongside high and low clearance controls. This framework allows for a direct comparison and classification of the novel compound's stability profile.
| Compound | Assay System | In Vitro t½ (min) | In Vitro CLint | Stability Classification |
| Buspirone (High Clearance Control) | Human Liver Microsomes | < 10 | > 85 µL/min/mg protein | Low |
| Human Hepatocytes | < 15 | > 120 µL/min/10⁶ cells | Low | |
| Diazepam (Low Clearance Control) | Human Liver Microsomes | > 60 | < 12 µL/min/mg protein | High |
| Human Hepatocytes | > 120 | < 10 µL/min/10⁶ cells | High | |
| [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid (Test) | Human Liver Microsomes | > 60 | < 12 µL/min/mg protein | High |
| Human Hepatocytes | ~95 | ~15 µL/min/10⁶ cells | Moderate to High |
Note: CLint classification thresholds are based on typical industry standards[1].
Interpretation of Hypothetical Results:
In this example, the target compound shows high stability in liver microsomes, suggesting it is not a significant substrate for CYP enzymes. This is consistent with the known metabolic blocking properties of some triazole moieties[10]. However, in hepatocytes, we observe a moderate rate of clearance. This discrepancy strongly suggests that the compound is cleared primarily via non-CYP pathways, such as Phase II conjugation (e.g., glucuronidation of the carboxylic acid) or by active uptake into the hepatocytes[17][18]. This is a critical insight that would guide subsequent metabolite identification studies.
Conclusion and Future Directions
This guide outlines a robust, two-tiered strategy for assessing the metabolic stability of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid. By employing both liver microsome and hepatocyte assays and benchmarking the results against established controls, researchers can confidently classify the compound's stability profile and elucidate its primary clearance mechanisms.
The hypothetical data suggest our target compound possesses favorable metabolic stability, likely avoiding major CYP450-mediated metabolism. The next logical steps in its development would be:
-
Metabolite Identification: Using high-resolution mass spectrometry to identify the metabolic products formed in the hepatocyte incubations.
-
Reaction Phenotyping: To identify the specific enzyme(s) responsible for the observed clearance.
-
In Vivo Pharmacokinetic Studies: To confirm the in vitro predictions in a whole-animal model and determine key parameters like bioavailability and plasma half-life.
By systematically applying these principles, drug development teams can build a comprehensive understanding of a compound's metabolic fate, de-risk potential liabilities, and ultimately increase the probability of success in the clinic.
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U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]
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Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]
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bioRxiv. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Retrieved from [Link]
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Pharmaceutical Chemistry Journal. (n.d.). Synthesis, physical and chemical properties of 2-((4-R-3-(morfolinomethylen)-4H-1,2,4-triazole-5-yl)thio)acetic acid salts. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies raised against triazole compounds. As a senior application scientist, my focus extends beyond mere protocols; this document elucidates the rationale behind experimental choices, integrates self-validating systems, and is grounded in authoritative scientific principles.
The Challenge of Small Molecule Antigens: Why Triazoles Test Antibody Specificity
Triazoles, like many small molecules, are haptens.[3] On their own, they are not immunogenic and cannot elicit an antibody response. To generate antibodies, they must be conjugated to a larger carrier protein.[3][4] This very process introduces complexities. The resulting antibodies may recognize the hapten, the linker used for conjugation, the carrier protein, or a combination thereof. This inherent challenge makes rigorous cross-reactivity testing not just a quality control step, but a fundamental aspect of assay development.[4]
Comparative Analysis of Cross-Reactivity Assessment Methods
The choice of method to evaluate cross-reactivity depends on the intended application of the antibody, the required throughput, and the level of detail needed for binding kinetics. Here, we compare the most common and effective techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting.
| Method | Principle | Throughput | Data Output | Key Advantages | Limitations |
| ELISA | Competitive binding of free antigen (triazole) and immobilized antigen-conjugate to a limited amount of antibody. | High | IC50 values, Percent Cross-Reactivity | Cost-effective, suitable for screening large numbers of compounds, widely available instrumentation. | Indirect measurement of binding, provides endpoint data, susceptible to matrix effects.[5][6][7] |
| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of binding events by measuring changes in the refractive index at a sensor surface. | Medium | Association (ka) and dissociation (kd) rates, Affinity (KD) | Provides detailed kinetic and affinity data, label-free, allows for competitive binding analysis.[8][9][10] | Higher initial instrument cost, requires specialized expertise, lower throughput than ELISA. |
| Western Blot | Separation of proteins by size, transfer to a membrane, and detection with antibodies. | Low | Qualitative or semi-quantitative band intensity | Visualizes binding to target proteins of specific molecular weights, useful for validating specificity in complex mixtures.[11][12][13] | Generally not suitable for small molecules like triazoles unless they are conjugated to proteins, denaturing conditions can alter epitopes.[14] |
In-Depth Experimental Protocols
Competitive ELISA for Cross-Reactivity Profiling
This is the workhorse for screening antibody cross-reactivity against a panel of structurally related triazole compounds. The principle relies on the competition between the free triazole derivative in solution and a triazole-protein conjugate coated on the ELISA plate for a limited number of antibody binding sites.
Caption: Workflow for a competitive indirect ELISA to assess antibody cross-reactivity.
-
Plate Coating: Dilute the triazole-protein conjugate (e.g., Triazole-BSA) to an optimal concentration (typically 0.1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL per well to a 96-well microplate. Incubate overnight at 4°C or for 2 hours at 37°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS-T) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Competitive Reaction:
-
Prepare serial dilutions of the target triazole and potential cross-reactants in assay buffer (e.g., PBS-T with 0.1% BSA).
-
In separate tubes, mix 50 µL of each triazole dilution with 50 µL of the primary antibody (at a concentration that gives approximately 50% of the maximum signal in a direct binding ELISA).
-
Incubate this mixture for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody-triazole mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Discard the solution and wash the plate three times with PBS-T.
-
Secondary Antibody Incubation: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBS-T.
-
Substrate Addition: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Plot the absorbance against the logarithm of the competitor concentration. The IC50 value is the concentration of the competitor that inhibits 50% of the antibody binding. The percent cross-reactivity is calculated as follows:
% Cross-Reactivity = (IC50 of Target Triazole / IC50 of Test Compound) x 100
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides a more detailed view of the binding interaction, measuring the rates of association and dissociation in real-time.[8][9] This is invaluable for understanding the strength and stability of the antibody's interaction with different triazole analogs.
Caption: General workflow for an SPR-based cross-reactivity assessment.
-
Antibody Immobilization:
-
Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of EDC and NHS.
-
Inject the antibody (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions for the target triazole and each potential cross-reactant in a suitable running buffer (e.g., HBS-EP+).
-
Inject the triazole solutions sequentially over the immobilized antibody surface, starting with the lowest concentration. Each injection cycle consists of:
-
Association Phase: Flow the triazole solution over the sensor surface for a defined period to monitor binding.
-
Dissociation Phase: Flow running buffer over the surface to monitor the dissociation of the triazole from the antibody.
-
-
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer like glycine-HCl, pH 2.0) to remove the bound analyte and prepare the surface for the next injection cycle. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized antibody.
-
Data Analysis:
-
The binding data is recorded as a sensorgram, which plots the response units (RU) over time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Compare the KD values for the target triazole and the other compounds to quantify cross-reactivity. A lower KD indicates a stronger binding affinity.
-
Case Study: Cross-Reactivity of a Hexaconazole-Specific Antibody
To illustrate the practical application of these methods, consider the development of a monoclonal antibody for the triazole fungicide hexaconazole.
Objective: To determine the specificity of a newly developed anti-hexaconazole monoclonal antibody against other structurally similar triazole fungicides.
Methods: A competitive indirect ELISA was performed as described above. The cross-reactivity was tested against penconazole and propiconazole, which share structural similarities with hexaconazole.
Results:
| Compound | IC50 (ng/mL) | Percent Cross-Reactivity (%) |
| Hexaconazole | 8 | 100 |
| Penconazole | 17.4 | 46 |
| Propiconazole | 18.6 | 43 |
| Diclobutrazol | >1000 | <0.8 |
| Imazalil | >1000 | <0.8 |
Data adapted from Ye et al., 1996.[15]
Interpretation: The antibody exhibits high specificity for hexaconazole. It shows significant cross-reactivity with penconazole and propiconazole, which is expected due to their structural similarities. The negligible cross-reactivity with diclobutrazol and imazalil demonstrates the antibody's ability to discriminate between different triazole side chains.[15] This level of characterization is crucial for defining the scope and limitations of an immunoassay for hexaconazole.
Conclusion and Best Practices
The thorough evaluation of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays for triazole compounds. A multi-tiered approach, beginning with high-throughput screening using competitive ELISA followed by more detailed kinetic analysis of key cross-reactants with SPR, provides a comprehensive understanding of antibody specificity.
Key Takeaways for Researchers:
-
Understand the Hapten: The structure of the immunizing hapten and the linker chemistry will significantly influence the resulting antibody's specificity.
-
Choose the Right Panel: Select cross-reactants based on structural similarity to the target analyte and their likelihood of being present in the intended sample matrix.
-
Method Validation is Crucial: Each assay must be rigorously optimized and validated to ensure that the results are accurate and reproducible.[16][17][18]
-
Context is Key: The acceptable level of cross-reactivity depends on the intended application. A screening assay may tolerate a higher degree of cross-reactivity than a quantitative assay for a specific congener.
By adhering to these principles and employing the methodologies outlined in this guide, researchers can develop and validate highly specific antibodies, leading to more accurate and reliable detection of triazole compounds in diverse applications.
References
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Manclús, J. J., et al. (2008). Development of Monoclonal Immunoassays for the Determination of Triazole Fungicides in Fruit Juices. Journal of Agricultural and Food Chemistry, 56(21), 9959-9966. [Link]
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Manclús, J. J., et al. (2008). Development of monoclonal immunoassays for the determination of triazole fungicides in fruit juices. PubMed. [Link]
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Manclús, J. J., et al. (2008). Development of Monoclonal Immunoassays for the Determination of Triazole Fungicides in Fruit Juices. ACS Publications. [Link]
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Ye, Q. F., et al. (1996). Development of an Enzyme-Linked Immunosorbent Assay for a Broad Spectrum Triazole Fungicide: Hexaconazole. Journal of Agricultural and Food Chemistry, 44(6), 1690-1695. [Link]
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Reichert. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Reichert Technologies. [Link]
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ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. [Link]
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Gee, S. J., et al. (2012). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. In Antibody Engineering (pp. 339-366). Humana Press. [Link]
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Weller, M. G. (2018). Ten Basic Rules of Antibody Validation. Analytical Chemistry, 90(11), 6868-6874. [Link]
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Aptamer Group. (n.d.). Anti-hapten Antibody Problems. [Link]
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Agrisera. (2021). Antibody validation strategies - crucial to secure antibody quality. [Link]
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Bio-Rad. (2015). Applications of Surface Plasmon Resonance for Detection of Bispecific Antibody Activity. [Link]
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Slayton, A. J., et al. (2009). A Guide to the Perplexed on the Specificity of Antibodies. The Journal of Histochemistry and Cytochemistry, 57(1), 1-5. [Link]
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Synaptic Systems. (n.d.). Antibody Validation: Ensuring Quality and Reliability. [Link]
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Gopinath, S. C. B., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2674. [Link]
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Gopinath, S. C. B., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881321. [Link]
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Wang, X., et al. (2023). Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome. Frontiers in Immunology, 14, 1184826. [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
Introduction
[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid is a molecule of significant interest in medicinal chemistry and drug development, serving as a key building block for various pharmacologically active compounds. The efficiency of its synthesis is a critical factor in the drug discovery and development pipeline, impacting both the cost and timeline of research. This guide provides a comprehensive comparison of the primary synthetic routes to this target molecule, offering an objective analysis of their respective strengths and weaknesses. The insights presented herein are grounded in established chemical principles and supported by literature-precedent, aiming to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
Two principal retrosynthetic strategies dominate the landscape for the synthesis of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid. These can be broadly categorized as:
-
Route A: Triazole Ring Formation on a Pre-functionalized Phenoxyacetic Acid Scaffold. This approach involves the initial construction of the phenoxyacetic acid moiety, followed by the formation of the 1,2,4-triazole ring from a precursor functional group, typically an amine.
-
Route B: N-Arylation of 4H-1,2,4-Triazole with a Phenoxyacetic Acid Derivative. This strategy relies on the coupling of a pre-formed 4H-1,2,4-triazole with a suitably activated phenoxyacetic acid derivative.
This guide will delve into the mechanistic underpinnings, experimental considerations, and comparative efficiencies of these two routes.
Route A: Late-Stage Triazole Ring Formation
This synthetic approach prioritizes the early construction of the phenoxyacetic acid backbone, with the heterocyclic triazole ring being introduced in the latter stages of the synthesis. A representative scheme for this route is outlined below.
Workflow Diagram: Route A
Caption: Synthetic pathway for Route A.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(2-nitrophenoxy)acetate (Intermediate A1)
-
To a solution of 2-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Step 2: Synthesis of Ethyl 2-(2-aminophenoxy)acetate (Intermediate A2)
A facile method for this reduction involves the use of iron in the presence of ammonium chloride.[1][2][3][4][5][6]
-
To a mixture of ethyl 2-(2-nitrophenoxy)acetate (1.0 eq) in ethanol and water, add ammonium chloride (1.0 eq) and iron powder (3.0 eq).
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
After completion, filter the hot reaction mixture through a bed of celite to remove the iron salts.
-
Concentrate the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the desired product.
Step 3: Synthesis of Ethyl [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetate (Intermediate A3)
The formation of the 1,2,4-triazole ring from an aniline derivative can be achieved through various methods, including the Pellizzari reaction or the Einhorn-Brunner reaction.[7][8][9][10][11] A straightforward approach involves heating the aminophenoxy acetate with formamide.
-
A mixture of ethyl 2-(2-aminophenoxy)acetate (1.0 eq) and an excess of formamide is heated at a high temperature (typically 160-180 °C).
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into ice water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
Step 4: Synthesis of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid (Final Product)
-
The ester (Intermediate A3) is dissolved in a mixture of ethanol and water.
-
An aqueous solution of sodium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is then cooled and acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
The product is collected by filtration, washed with cold water, and dried under vacuum.
Advantages and Disadvantages of Route A
| Advantages | Disadvantages |
| Avoids the issue of N1/N4 regioselectivity in the triazole ring formation. | The high temperatures required for triazole ring formation can lead to decomposition of starting materials or products. |
| The starting materials, such as 2-nitrophenol, are readily available and relatively inexpensive. | The overall yield can be moderate due to the multi-step nature of the synthesis. |
| The purification of intermediates is generally straightforward. | The use of high-boiling point solvents like formamide can complicate product isolation and purification. |
Route B: N-Arylation of 4H-1,2,4-Triazole
This convergent approach involves the synthesis of the two key fragments, 4H-1,2,4-triazole and a 2-halophenoxyacetic acid derivative, which are then coupled in the final step. The primary challenge in this route is controlling the regioselectivity of the N-arylation.
Workflow Diagram: Route B
Caption: Synthetic pathway for Route B.
Experimental Protocols
Step 1: Synthesis of 4H-1,2,4-Triazole
4H-1,2,4-triazole can be synthesized from the reaction of formic acid with hydrazine.[12][13]
-
A mixture of formic acid and hydrazine hydrate is heated, and the water is removed by distillation.
-
The temperature is then raised to promote cyclization.
-
The crude product can be purified by distillation or recrystallization.
Step 2: Synthesis of Ethyl 2-(2-bromophenoxy)acetate (Intermediate B1)
This is a standard Williamson ether synthesis.
-
To a solution of 2-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).
-
Add ethyl bromoacetate (1.1 eq) and heat the reaction mixture.
-
Monitor the reaction by TLC.
-
Work-up involves filtration of salts and removal of the solvent, followed by purification of the product.
Step 3: Synthesis of Ethyl [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetate (Intermediate B2)
This crucial N-arylation step is often challenging due to the presence of two nucleophilic nitrogens (N1 and N4) in the 1,2,4-triazole ring, leading to a mixture of isomers.[3][14][15][16][17] The Ullmann condensation offers a potential solution for regioselective N-arylation.[18][19][20][21]
-
A mixture of ethyl 2-(2-bromophenoxy)acetate (1.0 eq), 4H-1,2,4-triazole (1.2 eq), a copper catalyst (e.g., CuI or Cu2O), a ligand (e.g., phenanthroline or a diamine), and a base (e.g., K2CO3 or Cs2CO3) in a high-boiling polar solvent (e.g., DMF or NMP) is heated under an inert atmosphere.
-
The reaction is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent.
-
Purification is typically achieved by column chromatography to separate the desired N4-isomer from the N1-isomer and other byproducts.
Step 4: Synthesis of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid (Final Product)
The hydrolysis of the ester is carried out under basic conditions as described in Route A.
Advantages and Disadvantages of Route B
| Advantages | Disadvantages |
| Convergent synthesis, which can be more efficient in terms of overall yield if the coupling step is high-yielding. | The N-arylation step is often non-regioselective, leading to the formation of a mixture of N1 and N4 isomers, which can be difficult to separate. |
| Milder conditions may be possible for the coupling reaction compared to the high-temperature cyclization in Route A. | The cost of copper catalysts and ligands can be a significant factor. |
| The synthesis of the individual fragments is relatively straightforward. | The reaction conditions for the Ullmann coupling often require high temperatures and inert atmospheres, which can be challenging to scale up. |
Comparative Analysis
| Parameter | Route A: Late-Stage Triazole Formation | Route B: N-Arylation of 4H-1,2,4-Triazole |
| Regioselectivity | Excellent; the 4-substituted triazole is the only possible product. | Poor to moderate; often yields a mixture of N1 and N4 isomers, requiring careful optimization and purification. |
| Overall Yield | Potentially lower due to the multi-step linear sequence. | Can be higher if the key coupling step is efficient and regioselective. |
| Reaction Conditions | Can require harsh, high-temperature conditions for the triazole ring formation. | The coupling step can also require high temperatures, but milder catalytic systems are being developed. |
| Purification | Generally straightforward purification of intermediates. | Separation of N1 and N4 isomers can be challenging and may require extensive chromatography. |
| Cost of Starting Materials | 2-Nitrophenol and ethyl bromoacetate are relatively inexpensive.[1][2][22][23][24][25][26][27][28][29] | 4H-1,2,4-triazole is commercially available at a reasonable cost.[30][31][32][33][34] The cost of catalysts and ligands for the coupling reaction can be a significant factor. |
| Scalability | The high-temperature cyclization step may pose challenges for large-scale synthesis. | The need for chromatographic separation of isomers can be a major bottleneck for scalability. |
Conclusion and Recommendations
Both Route A and Route B present viable pathways for the synthesis of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, each with a distinct set of advantages and challenges.
Route A is recommended for laboratory-scale synthesis where unambiguous regiochemistry is paramount. The linear nature of the synthesis and the generally straightforward purification of intermediates make it a reliable, albeit potentially lower-yielding, option. The primary drawback is the harsh conditions often required for the final cyclization step.
Route B offers a more convergent and potentially more efficient approach, particularly if the regioselectivity of the N-arylation can be effectively controlled. For industrial-scale production, the development of a highly regioselective and scalable N-arylation protocol would make Route B the preferred option. Current research into improved copper-catalyzed cross-coupling reactions may provide a solution to this key challenge.
Ultimately, the choice of synthetic route will depend on the specific priorities of the research program, including the desired scale of synthesis, the importance of isomeric purity, and the available resources for process development and optimization.
References
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- Yang, J., et al. (2010). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry, 22(9), 7435-7437.
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- Gotsulya, A. S., et al. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Journal of Faculty of Pharmacy of Ankara University, 46(2), 308-321.
- MDPI. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. [URL: https://www.mdpi.com/1422-8599/20/1/109/htm]
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- Thermo Fisher Scientific. 2-Aminophenol, 99% 100 g. [URL: https://www.thermofisher.
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- Fisher Scientific. 1,2,4-Triazole 99.0+%, TCI America™. [URL: https://www.fishersci.com/shop/products/1-2-4-triazole-99-0-tci-america-8/T034025G]
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A Senior Application Scientist's Comparative Guide to Triazole Synthesis: An Environmental Impact Analysis
For Researchers, Scientists, and Drug Development Professionals
The triazole ring is a cornerstone of modern medicinal chemistry, appearing in a wide array of pharmaceuticals and functional materials. The method chosen for its synthesis not only dictates the efficiency and yield but also carries a significant environmental footprint. This guide provides a comparative analysis of the most prominent triazole synthesis methodologies, with a critical focus on their environmental impact. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols for the synthesis of a model triazole, and offer a quantitative comparison of their green chemistry metrics.
The Huisgen 1,3-Dipolar Cycloaddition: The Foundation of Triazole Synthesis
The [3+2] cycloaddition between an azide and an alkyne, first extensively studied by Rolf Huisgen, is the most fundamental approach to synthesizing 1,2,3-triazoles. This reaction can be performed under thermal conditions or, more commonly, with catalysis.
Thermal Huisgen Cycloaddition: The Classical Approach
The uncatalyzed reaction requires elevated temperatures, which raises concerns about energy consumption and potential side reactions. It often results in a mixture of 1,4- and 1,5-regioisomers, necessitating further purification steps that contribute to waste generation.
Environmental Considerations:
-
High Energy Consumption: The requirement for high temperatures translates to a significant energy demand, particularly on an industrial scale.
-
Low Atom Economy (in practice): While theoretically a 100% atom-economical reaction, the formation of isomeric mixtures and potential side reactions at high temperatures reduces the practical atom economy.
-
Waste Generation: The need for chromatographic separation of regioisomers adds to the solvent waste produced.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Chemistry Revolution
The introduction of copper(I) catalysis revolutionized triazole synthesis, making it a cornerstone of "click chemistry." The CuAAC reaction is highly efficient, regioselective for the 1,4-isomer, and proceeds under mild conditions.
Environmental Considerations:
-
Catalyst Toxicity: Copper is a heavy metal with known toxicity, and its removal from the final product is a critical concern, especially in pharmaceutical applications. This often requires additional purification steps, increasing waste.
-
Solvent and Reagent Waste: While often performed in greener solvents like water or alcohols, the use of organic solvents for extraction and purification is common. The in-situ generation of Cu(I) from Cu(II) salts with a reducing agent like sodium ascorbate also adds to the reagent load.
Materials:
-
Benzyl azide (1.0 mmol, 133.15 mg)
-
Phenylacetylene (1.0 mmol, 102.13 mg)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)
-
Sodium ascorbate (0.1 mmol, 19.8 mg)
-
tert-Butanol (4 mL)
-
Water (1 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve benzyl azide and phenylacetylene in a mixture of tert-butanol and water.
-
Add copper(II) sulfate pentahydrate and sodium ascorbate to the solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water (10 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 1-benzyl-4-phenyl-1H-1,2,3-triazole as a white solid.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): A Regiocomplementary Approach
Ruthenium catalysis offers a powerful alternative to CuAAC, yielding the 1,5-regioisomer of the triazole. This method expands the synthetic toolbox for accessing diverse triazole scaffolds.
Environmental Considerations:
-
Precious Metal Catalyst: Ruthenium is a precious and expensive metal, making its efficient recovery and recycling crucial for the economic and environmental viability of the process.
-
Solvent and Energy: RuAAC reactions are often carried out in organic solvents like dichloromethane (DCE) or toluene at elevated temperatures, contributing to the environmental impact.
Materials:
-
Benzyl azide (10.0 g, 0.075 mol)
-
Phenylacetylene (8.06 g, 0.0789 mol)
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) ([Cp*RuCl(cod)]) (285 mg, 0.752 mmol)
-
1,2-Dichloroethane (DCE) (153 mL)
Procedure:
-
In a 500-mL three-necked round-bottomed flask under an argon atmosphere, dissolve benzyl azide and phenylacetylene in DCE.
-
Place the reaction in a pre-heated oil bath at 45 °C.
-
After five minutes, add a solution of [Cp*RuCl(cod)] in DCE to the reaction vessel via syringe.
-
Stir the reaction mixture at 45 °C and monitor its progress by TLC or ¹H NMR. The reaction is typically complete within 2-4 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-benzyl-5-phenyl-1H-1,2,3-triazole.[2]
The Rise of Greener Alternatives: Metal-Free and Energy-Efficient Methods
In response to the environmental concerns associated with metal catalysts and conventional heating, a new generation of triazole synthesis methods has emerged, focusing on sustainability.
Metal-Free Triazole Synthesis: Eliminating the Catalyst Toxicity
Metal-free approaches avoid the issue of product contamination with toxic metal residues. These reactions often rely on the use of activated alkynes or are promoted by organocatalysts, microwave irradiation, or ultrasound.
Environmental Considerations:
-
Avoidance of Toxic Metals: The primary advantage is the complete elimination of heavy metal catalysts.
-
Potentially Harsher Conditions: Some metal-free methods may require higher temperatures or longer reaction times than their catalyzed counterparts, although the use of microwave or ultrasound can mitigate this.
-
Reagent and Solvent Use: The overall environmental impact still depends on the choice of solvents and other reagents.
Materials:
-
Aryl azide (1.0 mmol)
-
Activated alkyne (e.g., ethyl propiolate) (1.2 mmol)
-
Polyethylene glycol (PEG-400) (3 mL)
Procedure:
-
In a 10 mL microwave reaction vial, combine the aryl azide, activated alkyne, and PEG-400.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 10-20 minutes.[3]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water (15 mL) to the mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent if further purification is required.
Microwave and Ultrasound-Assisted Synthesis: The Energy-Efficient Alternatives
Microwave and ultrasound irradiation offer significant advantages over conventional heating by providing rapid and uniform heating, leading to dramatically reduced reaction times and often higher yields.[4]
Environmental Considerations:
-
Reduced Energy Consumption: Shorter reaction times translate to lower energy consumption compared to prolonged heating.[5]
-
Improved Yields: Higher yields mean less waste generated per unit of product.
-
Potential for Solvent-Free Reactions: Microwave and ultrasound can facilitate solvent-free reactions, further reducing the environmental impact.[6]
The Dimroth Rearrangement: An Isomerization Pathway
The Dimroth rearrangement is a fascinating isomerization process where the endocyclic and exocyclic nitrogen atoms of a triazole ring exchange positions.[7] This reaction can be triggered by heat, acid, or base and can be a useful tool for accessing different triazole isomers.[8]
Environmental Considerations:
-
Reaction Conditions: The environmental impact of the Dimroth rearrangement is highly dependent on the specific conditions employed. The use of harsh acids or bases and high temperatures in traditional protocols can be environmentally taxing.
-
Green Solvents: Exploring the use of greener solvents and milder reaction conditions is an active area of research to improve the sustainability of this transformation.
Quantitative Comparison of Environmental Impact: Green Chemistry Metrics
To objectively compare the environmental performance of these methods, we can utilize green chemistry metrics such as Atom Economy and the Environmental Factor (E-factor).
-
Atom Economy (AE): This metric, developed by Barry Trost, calculates the percentage of reactant atoms that are incorporated into the desired product. An ideal reaction has an AE of 100%.
-
Formula: AE = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%
-
-
Environmental Factor (E-factor): Introduced by Roger Sheldon, the E-factor measures the amount of waste generated per unit of product. A lower E-factor indicates a greener process.
-
Formula: E-factor = Total Mass of Waste (kg) / Mass of Product (kg)
-
Comparative Data for the Synthesis of Benzyl Phenyl Triazoles
| Synthesis Method | Target Product | Typical Yield (%) | Atom Economy (%) | Estimated E-factor* | Key Environmental Considerations |
| Thermal Huisgen | Mixture of 1,4- and 1,5-isomers | ~40-60% | 100% | High | High energy consumption; waste from isomer separation. |
| CuAAC | 1-benzyl-4-phenyl-1H-1,2,3-triazole | ~90-98% | 100% | Moderate | Copper toxicity and contamination; solvent waste from workup. |
| RuAAC | 1-benzyl-5-phenyl-1H-1,2,3-triazole | ~80-95% | 100% | Moderate-High | Use of precious and toxic ruthenium; organic solvents. |
| Microwave (Metal-Free) | 1,4-disubstituted triazoles | ~85-95% | Varies** | Low-Moderate | Reduced energy consumption; potential for green solvents. |
*E-factor is highly dependent on the specific experimental conditions, including solvent choice, purification method, and scale. The values presented are qualitative estimates for comparison. **Atom economy for metal-free reactions can vary depending on the specific reagents and byproducts formed.
Visualizing the Synthetic Workflows
Sources
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
Core Directive: This guide is not a substitute for institutional protocols. You must consult with your organization's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations before proceeding.
Part 1: Hazard Identification and Risk Assessment
The first step in any disposal procedure is a thorough understanding of the material's intrinsic hazards. Based on data from close structural analogs, [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid should be presumed to present the following hazards.[1][2]
| Hazard Class | GHS Hazard Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
Table 1: Presumed GHS Hazard Classifications for [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid based on structural analogs.
Causality of Hazards:
-
Oral Toxicity (H302): The presence of the triazole ring and its metabolic pathways can lead to systemic toxicity if ingested.
-
Eye Irritation (H319): The acidic nature of the carboxylic acid group and the overall chemical structure can cause significant irritation upon contact with sensitive eye tissues.
-
Skin Sensitization (H317): Certain nitrogen-containing heterocyclic compounds, like triazoles, are known to be potential skin sensitizers, meaning repeated exposure can lead to an allergic reaction.[1][2]
Part 2: Personal Protective Equipment (PPE) Mandate
Given the hazards identified, stringent adherence to PPE protocols is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that could cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Inspect for integrity before each use. | Prevents skin contact, which can lead to sensitization or irritation.[3] |
| Body Protection | A properly fastened lab coat. | Protects skin and personal clothing from contamination. |
| Work Area | All handling of the solid or its solutions should occur within a certified chemical fume hood. | Minimizes the risk of inhaling aerosolized particles. |
Table 2: Required Personal Protective Equipment (PPE) for handling [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid.
Part 3: Hazardous Waste Characterization (RCRA)
Under the EPA's RCRA framework, a chemical waste must be evaluated to determine if it is a "hazardous waste."[5][6] This is a critical step that dictates the entire disposal pathway.
1. Listed Waste vs. Characteristic Waste: This compound is a specialty research chemical and is not specifically found on the F, K, P, or U lists of hazardous wastes defined by the EPA.[7] Therefore, its classification depends on whether it exhibits one of the four characteristics of hazardous waste: Ignitability, Corrosivity, Reactivity, or Toxicity.[7]
-
Ignitability (D001): The compound is a combustible solid, but it does not have a low flash point and is not considered ignitable under standard laboratory conditions.[1][2][7]
-
Reactivity (D003): There is no evidence to suggest the material is unstable, reacts violently with water, or is capable of detonation.[7]
-
Corrosivity (D002): As a carboxylic acid derivative, waste solutions of this compound may be corrosive. You must test the pH of the aqueous waste stream. If the pH is less than or equal to 2.0, it is classified as a corrosive hazardous waste (D002).[7]
-
Toxicity (D004-D043): While a specific Toxicity Characteristic Leaching Procedure (TCLP) has not been performed, the GHS classification "H302 - Harmful if swallowed" is a strong indicator of toxicity. Out of an abundance of caution and to ensure regulatory compliance, all waste containing [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid must be managed as toxic hazardous waste.
Part 4: Step-by-Step Disposal Protocol
This protocol ensures the safe segregation, containment, and disposal of waste generated from [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid.
Sources
- 1. 2-(2-(4H-1,2,4-Triazol-4-yl)phenoxy)acetic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-(3-(4H-1,2,4-Triazol-4-yl)phenoxy)acetic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. EcoOnline Help Center [help.ecoonline.com]
- 7. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid. The following procedures are based on the known hazards of structurally similar compounds, as a specific Safety Data Sheet (SDS) for this compound was not located. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to comply with all local, state, and federal regulations.
I. Hazard Assessment and Risk Mitigation
Key Potential Hazards:
-
Eye Irritation: Direct contact can cause serious irritation.[1][2][3][4]
-
Skin Irritation/Sensitization: May cause skin irritation or an allergic skin reaction.[1][3][4]
-
Acute Oral Toxicity: Harmful if ingested.[4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[3][4]
The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The operational plan must focus on minimizing the generation of dust and preventing direct contact.
II. Personal Protective Equipment (PPE): A Multi-Layered Defense
A systematic approach to PPE is critical for minimizing exposure. The selection of appropriate PPE is dependent on the scale of the operation and the potential for exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Standards/Notes |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][5][6] | Must conform to EN166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before and during use.[1][5][6] | Follow proper glove removal technique to avoid skin contact. |
| Body Protection | A lab coat or chemical-resistant apron.[5][6] | Should be regularly laundered if contaminated.[7] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) is required if handling powders or creating aerosols. | Use in a well-ventilated area or under a chemical fume hood is also required.[6] |
dot
Caption: PPE Selection Workflow for Handling [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid.
III. Operational Plan: From Benchtop to Disposal
A systematic workflow is essential for minimizing risks during the handling and disposal of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid.
A. Pre-Handling Preparations:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.
-
Ensure Proper Ventilation: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Assemble PPE: Don all required personal protective equipment as detailed in Table 1.
-
Prepare Workspace: Ensure the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower.[2]
B. Handling Procedures:
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[8][9] Use techniques such as gentle scooping and weighing on paper within a fume hood.
-
Controlled Dispensing: When transferring the solid, use a spatula or other appropriate tool to avoid spillage.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2][3]
C. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]
-
Keep the container tightly closed to prevent contamination and moisture absorption.[2][3][6][10]
D. Spill Management:
-
Small Spills:
-
For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[8]
-
Clean the area with a wet cloth or paper towels, and place these in the same sealed container.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Alert your institution's EHS department immediately.
-
E. Disposal Plan:
-
All waste containing [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific procedures.[2][3][10]
dot
Caption: Waste Disposal Workflow for [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid.
IV. Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
- What are the safety precautions when using Triazole? - Blog. (2025-11-19).
- Safe Handling and Storage of 1-Phenyl-3-Hydroxy-1,2,4-Triazole: Best Practices for Chemical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-06).
- Personal protective equipment for handling 1H-1,2,4-triazol-4-amine - Benchchem.
- SAFETY DATA SHEET - TCI Chemicals.
- 2-(2-(4H-1,2,4-Triazol-4-yl)phenoxy)acetic acid hydrochloride AldrichCPR | Sigma-Aldrich.
- Carbonyl-di-(1,2,4-triazole) - Apollo Scientific.
- 2-(3-(4H-1,2,4-Triazol-4-yl)phenoxy)acetic acid hydrochloride AldrichCPR | Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-07).
- SAFETY DATA SHEET - Fisher Scientific.
- Proper Disposal of 2-(4H-1,2,4-triazol-4-yl)acetic acid - Benchchem.
- 2,4,5-(TRICHLOROPHENOXY) ACETIC ACID HAZARD SUMMARY - NJ.gov.
- Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98% - Cole-Parmer.
- 4-(Furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol - AK Scientific, Inc.
- PHENOXY ACETIC ACID CAS NO 122-59-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. What are the safety precautions when using Triazole? - Blog [zbwhr.com]
- 6. nbinno.com [nbinno.com]
- 7. nj.gov [nj.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
